NH2-UAMC1110 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H24F5N5O5 |
|---|---|
Molecular Weight |
545.5 g/mol |
IUPAC Name |
6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H23F2N5O3.C2HF3O2/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24;3-2(4,5)1(6)7/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30);(H,6,7)/t14-;/m0./s1 |
InChI Key |
CCMVWHIZASXFHY-UQKRIMTDSA-N |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of NH2-UAMC1110 TFA in FAP Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs) and in tissues undergoing remodeling, has emerged as a compelling target for cancer diagnostics and therapeutics.[1][2] NH2-UAMC1110 TFA is a derivative of UAMC1110, a highly potent and selective inhibitor of FAP.[3] This technical guide provides an in-depth overview of the role of this compound and its parent compound, UAMC1110, in FAP inhibition, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction to Fibroblast Activation Protein (FAP)
FAP is a type II transmembrane serine protease belonging to the dipeptidyl peptidase (DPP) family.[4] It exhibits both exopeptidase and endopeptidase (gelatinase) activity, allowing it to cleave peptide hormones and degrade components of the extracellular matrix (ECM), such as denatured collagen.[4][5] While FAP expression is minimal in healthy adult tissues, it is significantly upregulated in the stroma of over 90% of epithelial cancers, as well as in fibrotic tissues and at sites of wound healing.[2][4] This differential expression makes FAP an attractive target for therapies that can specifically target pathological tissues while sparing healthy ones.
The pro-tumorigenic roles of FAP are multifaceted. By remodeling the ECM, FAP facilitates cancer cell invasion and metastasis.[5][6] It can also promote tumor growth and angiogenesis.[4] Given its significant role in the tumor microenvironment, inhibiting FAP activity is a promising strategy for cancer treatment.
This compound and its Parent Compound UAMC1110
This compound is a derivative of UAMC1110, which is recognized as one of the most potent and selective FAP inhibitors developed to date.[1][3][7] The core structure of UAMC1110 is a quinoline-based compound.[8] The "NH2" modification in this compound provides a functional group for conjugation, enabling its use in the synthesis of more complex molecules like FAP-targeted imaging agents (e.g., FAPI-QS for PET scans) and therapeutics.[3] The trifluoroacetic acid (TFA) salt form is common for improving the stability and handling of synthetic peptides and small molecules.
The inhibitory activity of UAMC1110 and its derivatives stems from their ability to bind to the active site of FAP, which contains a catalytic triad of Ser624, Asp702, and His734.[1] This binding prevents FAP from interacting with its natural substrates, thereby blocking its enzymatic functions.
Quantitative Data on FAP Inhibition
The potency and selectivity of UAMC1110 and its derivatives have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the inhibitory potential of these compounds.
| Compound | Target | IC50 (nM) | Notes |
| UAMC1110 | FAP | 4.17[9] | Highly potent inhibition. |
| UAMC1110 | FAP | 3.2[10] | Consistent high potency reported across studies. |
| UAMC1110 | FAP | 0.43[1][11] | Variation in reported IC50 can be due to different assay conditions. |
| UAMC1110 | PREP | 1800[10] | Demonstrates selectivity for FAP over the related protease PREP. |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54[12] | Dimeric form of a UAMC1110 derivative, maintaining high potency. |
| [⁶⁸Ga]Ga-DATA⁵ᵐ.SA.FAPi | FAP | - | Kd value of 0.86 ± 0.20 nM, indicating high binding affinity.[13] |
Signaling Pathways and Mechanism of Action
FAP's enzymatic activity contributes to several pro-tumorigenic signaling pathways. By degrading the ECM, FAP can release growth factors and create pathways for tumor cell migration. Inhibition by UAMC1110 blocks these downstream effects.
Caption: FAP Inhibition by this compound in the Tumor Microenvironment.
Experimental Protocols
The characterization of FAP inhibitors like UAMC1110 involves standardized biochemical and cell-based assays.
FAP Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of FAP.
Objective: To determine the IC50 value of the inhibitor.
Materials:
-
Recombinant human FAP protein.
-
Fluorescent FAP substrate (e.g., Gly-Pro-AMC).
-
Inhibitor compound (this compound or UAMC1110).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl).
-
96-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a 96-well plate, add the inhibitor dilutions and the FAP substrate.
-
Initiate the reaction by adding the FAP protein to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for Gly-Pro-AMC).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[9]
Cell Uptake and Internalization Assay
This assay evaluates the specific binding and uptake of radiolabeled FAP inhibitors in cells expressing FAP.
Objective: To assess the specificity and internalization of the FAP inhibitor.
Materials:
-
FAP-expressing cells (e.g., A549-FAP).
-
Radiolabeled FAP inhibitor (e.g., [¹⁸F]-labeled UAMC1110 derivative).
-
Non-radiolabeled inhibitor for blocking studies (UAMC1110).
-
Cell culture medium and plates.
-
Buffer for washing (e.g., PBS).
-
Gamma counter.
Procedure:
-
Seed FAP-expressing cells in multi-well plates and culture until confluent.
-
For uptake studies: Add the radiolabeled inhibitor to the cells and incubate for various time points (e.g., 5 to 120 minutes) at 37°C.
-
For blocking studies: Pre-incubate a set of cells with a high concentration of non-radiolabeled UAMC1110 before adding the radiolabeled inhibitor.
-
After incubation, wash the cells with cold PBS to remove unbound radioactivity.
-
Lyse the cells and measure the radioactivity in a gamma counter to determine cellular uptake.
-
For internalization studies: After the initial incubation with the radiolabeled inhibitor, treat the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) to strip off surface-bound radioactivity before lysis and counting. This allows for the quantification of internalized radioactivity.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel FAP inhibitor.
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Translational assessment of a DATA-functionalized FAP inhibitor with facile 68Ga-labeling at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of FAPI-QS from NH2-UAMC1110 TFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of Fibroblast Activation Protein Inhibitor - Squaramide (FAPI-QS) utilizing its precursor, NH2-UAMC1110 TFA. This document details the underlying signaling pathways, experimental protocols for synthesis and radiolabeling, and quantitative data to support the development of FAP-targeted radiopharmaceuticals for diagnostic and therapeutic applications in oncology.
Introduction: Targeting Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs).[1][2][3] Its limited expression in healthy adult tissues makes it an attractive target for cancer diagnosis and therapy.[3][4] FAP plays a crucial role in tumor progression, invasion, and metastasis through its influence on extracellular matrix remodeling and various intracellular signaling pathways.[2][3]
The development of small-molecule inhibitors of FAP, such as UAMC1110, has paved the way for targeted radiopharmaceuticals.[5] By conjugating these inhibitors with chelating agents, it is possible to label them with radionuclides for PET imaging or targeted radiotherapy. This compound is a derivative of the potent FAP inhibitor UAMC1110, featuring a primary amine group that allows for straightforward conjugation to a chelator, often via a linker molecule. FAPI-QS employs a squaramide linker, which offers advantages in synthesis due to the reactivity of squaric acid diesters, allowing for sequential and selective coupling of two amine-functionalized molecules.[6][7]
FAP Signaling Pathways in Cancer
FAP expression is implicated in several signaling pathways that promote tumor growth and proliferation. Understanding these pathways is critical for the development of FAP-targeted therapies. Key signaling cascades influenced by FAP include the PI3K/Akt, RAS/ERK, and SHH/GLI pathways.[1] FAP's enzymatic activity can modulate the tumor microenvironment, facilitating cancer cell invasion and metastasis.[2][3]
Caption: FAP-Mediated Signaling Pathways in Cancer.
Synthesis of FAPI-QS from this compound
The synthesis of FAPI-QS involves a two-step process mediated by a squaric acid diester. This method allows for the sequential coupling of the chelator and the FAP inhibitor to the squaramide linker.
Experimental Workflow
The overall workflow for the preparation and application of a FAPI-QS based radiotracer encompasses the chemical synthesis of the precursor, followed by radiolabeling, quality control, and in vitro/in vivo evaluation.
Caption: Experimental Workflow for FAPI-QS Radiotracer.
Detailed Experimental Protocol: Synthesis of a Squaramide-Coupled FAPI Precursor
This protocol is based on the synthesis of analogous squaramide-coupled FAPI derivatives.[6]
Materials:
-
This compound
-
Diethyl squarate (or other suitable squaric acid diester)
-
DOTA-amine (or other amine-functionalized chelator)
-
Phosphate buffer (pH 9)
-
Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer and NMR for characterization
Procedure:
Step 1: Synthesis of the Chelator-Squaramide Intermediate
-
Dissolve the amine-functionalized chelator (e.g., DOTA-amine) in a suitable solvent such as DMF.
-
Add an excess of diethyl squarate to the solution.
-
The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, purify the resulting squaric acid amide ester intermediate by preparative HPLC.
Step 2: Coupling of NH2-UAMC1110 to the Intermediate
-
Dissolve the purified chelator-squaramide intermediate in a phosphate buffer (pH 9).
-
Add NH2-UAMC1110 to the solution.
-
Allow the reaction to proceed at room temperature. The high pH facilitates the nucleophilic attack of the amine on the squaramide ester.
-
Monitor the formation of the final FAPI-QS product by HPLC.
-
Purify the final product using preparative HPLC.
-
Characterize the purified FAPI-QS by mass spectrometry and NMR to confirm its identity and purity.
Quantitative Data
The following tables summarize quantitative data for the synthesis and evaluation of squaramide-based FAPI radiotracers, which are analogous to FAPI-QS.
Table 1: Synthesis and Quality Control of Squaramide-Based FAPI Radiotracers
| Parameter | [68Ga]Ga-DOTA.SA.FAPi | [68Ga]Ga-DATA5m.SA.FAPi | Reference |
| Radiochemical Yield (RCY) | > 97% | > 97% | [5] |
| Radiolabeling Time | 10 min | 10 min | [5] |
| Radiochemical Purity | > 98% | > 98% | [6] |
| Stability (in human serum for 2h) | > 98% | > 95% | [5][6] |
Table 2: In Vitro Binding Affinity of Squaramide-Based FAPI Precursors
| Compound | IC50 for FAP (nM) | IC50 for PREP (µM) | Reference |
| DOTA.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |
| DATA5m.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |
| natGa-DOTA.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |
| natGa-DATA5m.SA.FAPi | 0.7 - 1.4 | 1.7 - 8.7 | [5] |
Radiolabeling and Preclinical Evaluation
The synthesized FAPI-QS precursor can be radiolabeled with various medically relevant radionuclides. For PET imaging, Gallium-68 is a common choice.
Experimental Protocol: 68Ga-Labeling of FAPI-QS
Materials:
-
FAPI-QS precursor
-
68GaCl3 eluted from a 68Ge/68Ga generator
-
Sodium acetate buffer
-
Heating block
-
Radio-HPLC and radio-TLC for quality control
Procedure:
-
Elute 68GaCl3 from the generator using HCl.
-
Add the FAPI-QS precursor dissolved in water to the 68GaCl3 eluate.
-
Adjust the pH of the reaction mixture using a sodium acetate buffer.
-
Heat the reaction mixture at a specified temperature (e.g., 95°C) for a defined time (e.g., 10-15 minutes).[8]
-
After cooling, perform quality control using radio-HPLC and radio-TLC to determine the radiochemical yield and purity.
Preclinical evaluation typically involves in vitro cell-based assays to determine specific uptake and internalization in FAP-expressing cell lines, as well as in vivo PET imaging and biodistribution studies in tumor-bearing animal models to assess tumor targeting and clearance from non-target organs.[9][10][11]
Conclusion
This compound is a valuable precursor for the synthesis of FAPI-QS, a promising agent for the development of FAP-targeted radiopharmaceuticals. The squaramide-based coupling strategy offers an efficient route for the conjugation of the FAP inhibitor to a chelator. The resulting FAPI-QS can be readily radiolabeled and has demonstrated high affinity and selectivity for FAP in preclinical models. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on novel diagnostic and therapeutic agents targeting FAP in cancer.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 5. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Fully-automated synthesis of 177Lu labelled FAPI derivatives on the module modular lab-Eazy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue for fibroblast activation protein (FAP) PET imaging [frontiersin.org]
- 10. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]
Unraveling the Anti-Cancer Mechanism of UAMC-1110 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UAMC-1110 and its derivatives have emerged as a promising class of highly potent and selective inhibitors of Fibroblast Activation Protein (FAP), a serine protease predominantly expressed in the tumor microenvironment. This technical guide provides an in-depth exploration of the mechanism of action of UAMC-1110 derivatives in cancer. By targeting FAP, these compounds modulate critical signaling pathways involved in tumor progression, including the PI3K/AKT, Ras-ERK, and STAT3/CCL2 axes. This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling networks and experimental workflows, offering a comprehensive resource for researchers in oncology and drug development.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[1][2] Its expression in healthy adult tissues is minimal, making it an attractive target for cancer therapy.[3] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, contributes to the degradation of the extracellular matrix (ECM), thereby promoting cancer cell invasion and metastasis.[4] UAMC-1110 is a potent and selective FAP inhibitor, and its derivatives are being extensively investigated for their therapeutic and diagnostic (theranostic) potential in oncology.[5][6] This document elucidates the molecular mechanisms through which these compounds exert their anti-cancer effects.
Core Mechanism of Action: FAP Inhibition
The primary mechanism of action of UAMC-1110 and its derivatives is the potent and selective inhibition of FAP's enzymatic activity.[5] This inhibition disrupts the tumor-promoting functions of FAP within the tumor microenvironment.
Impact on the Tumor Microenvironment
By inhibiting FAP, UAMC-1110 derivatives can alter the architecture of the tumor stroma, potentially reducing the invasive capacity of cancer cells. FAP is known to remodel the ECM, and its inhibition can lead to a less permissive environment for tumor cell migration and invasion.[4]
Modulation of Downstream Signaling Pathways
FAP is not merely a structural protein but an active signaling molecule that influences several key oncogenic pathways. Inhibition of FAP by UAMC-1110 derivatives has been shown to impact the following signaling cascades:
-
PI3K/AKT Pathway: In some cancer types, such as oral squamous cell carcinoma, FAP acts as an upstream regulator of the PTEN/PI3K/AKT pathway. FAP inhibition can lead to the inactivation of this pathway, which is crucial for cell proliferation, survival, and growth.
-
Ras-ERK Pathway: Similar to the PI3K/AKT pathway, FAP has been implicated in the activation of the Ras-ERK signaling cascade in certain cancers. Inhibition of FAP can suppress this pathway, leading to reduced cell proliferation and metastasis.
-
STAT3/CCL2 Pathway: FAP can activate STAT3 in CAFs through a uPAR-dependent FAK–Src–JAK2 signaling pathway.[7][8] This leads to the production of the chemokine CCL2, which recruits myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, fostering an immunosuppressive milieu.[7] FAP inhibition can disrupt this axis, potentially enhancing anti-tumor immunity.[7][8]
Quantitative Data: Inhibitory Potency
The following table summarizes the inhibitory concentrations (IC50) of UAMC-1110 and its derivatives against FAP and other related serine proteases. The high selectivity for FAP over other proteases like dipeptidyl peptidase 4 (DPP4) and prolyl endopeptidase (PREP) underscores the targeted nature of these compounds.
| Compound/Derivative | Target | IC50 (nM) | Selectivity Profile | Reference |
| UAMC-1110 | FAP | 0.43 - 3.2 | Highly selective vs. DPP4, DPP8, DPP9, PREP | [4][5] |
| Biotin-ABP (5) | FAP | Subnanomolar | ~1000-fold selective vs. DPP4, DPP8, DPP9, PREP | [4] |
| Cy3-ABP (6) | FAP | Subnanomolar | ~1000-fold selective vs. DPP4, DPP8, DPP9, PREP | [4] |
| Cy5-ABP (7) | FAP | Subnanomolar | Some cross-reactivity with DPP8 and DPP9 | [4] |
| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |
| [natGa]Ga-DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |
| [natLu]Lu-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | High | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
FAP Enzyme Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibitory potency of UAMC-1110 derivatives.
-
Reagents and Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)
-
UAMC-1110 derivative stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare serial dilutions of the UAMC-1110 derivative in the assay buffer.
-
Add 25 µL of each inhibitor dilution to the wells of the 96-well plate.
-
Add 50 µL of the FAP enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FAP substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation, 505 nm emission for AFC) over time.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis of Signaling Proteins
This protocol outlines the steps to assess the effect of UAMC-1110 derivatives on the phosphorylation status of key signaling proteins.
-
Reagents and Materials:
-
Cancer cells or CAFs
-
UAMC-1110 derivative
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the UAMC-1110 derivative at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vitro Cell Migration Assay (Transwell Assay)
This protocol describes a method to evaluate the effect of UAMC-1110 derivatives on cancer cell migration.
-
Reagents and Materials:
-
Transwell inserts (with appropriate pore size, e.g., 8 µm)
-
24-well plates
-
Cancer cells
-
Serum-free and serum-containing cell culture media
-
UAMC-1110 derivative
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
-
-
Procedure:
-
Pre-coat the transwell inserts with an ECM component (e.g., Matrigel) for invasion assays.
-
Starve the cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing the UAMC-1110 derivative or vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields under a microscope.
-
Compare the number of migrated cells between the treated and control groups.
-
Conclusion
UAMC-1110 and its derivatives represent a promising therapeutic strategy for a wide range of cancers through the targeted inhibition of FAP. Their mechanism of action is centered on the disruption of FAP's enzymatic activity, leading to the modulation of the tumor microenvironment and the inhibition of key oncogenic signaling pathways, including PI3K/AKT, Ras-ERK, and STAT3/CCL2. The high potency and selectivity of these compounds make them ideal candidates for further preclinical and clinical development. This technical guide provides a foundational understanding of their mechanism of action and offers practical guidance for their investigation in a research setting. Continued exploration of UAMC-1110 derivatives will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ERK2-dependent reactivation of Akt mediates the limited response of tumor cells with constitutive K-RAS activity to PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming stromal barriers to immuno-oncological responses via fibroblast activation protein-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
chemical structure and properties of NH2-UAMC1110 TFA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of NH2-UAMC1110 TFA, a key intermediate in the development of targeted radiopharmaceuticals.
Chemical Structure and Properties
This compound is a derivative of UAMC1110, a potent and highly selective inhibitor of Fibroblast Activation Protein (FAP). The addition of a primary amine functional group allows for its use as a precursor in the synthesis of more complex molecules, most notably FAPI-QS, a chelating agent for radiotracers used in cancer diagnosis and therapy.[1][2][3] The trifluoroacetate (TFA) salt form enhances its stability and solubility.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 2990021-73-1 | MedchemExpress, MOLNOVA |
| Molecular Formula | C23H24F5N5O5 | MOLNOVA |
| Molecular Weight | 545.46 g/mol | MOLNOVA |
| Purity | >98% (HPLC) | MOLNOVA |
| SMILES | O=C(N1--INVALID-LINK--C#N)CNC(C2=CC=NC3=C2C=C(OCCCCN)C=C3)=O.O=C(O)C(F)(F)F | MedchemExpress |
| Solubility | Soluble in water (250 mg/mL with sonication) | GlpBio |
| Storage | Store at -20°C for short-term (1 month), -80°C for long-term (6 months), sealed and away from moisture. | MedchemExpress |
Biological Context: A Precursor to FAP-Targeted Agents
This compound itself is primarily a synthetic intermediate and, as such, its biological activity has not been extensively characterized. Its significance lies in its role as a building block for FAP-targeted molecules. The parent compound, UAMC1110, is a potent inhibitor of FAP, a transmembrane serine protease overexpressed in the stroma of many cancers and sites of tissue remodeling.
Table 2: Biological Activity of the Parent Compound, UAMC1110
| Parameter | Value | Target/Assay | Source |
| IC50 | 3.2 nM | Human FAP | MedchemExpress |
| IC50 | 1.8 µM | Prolyl Oligopeptidase (PREP) | MedchemExpress |
| Selectivity | High for FAP over PREP and other dipeptidyl peptidases (DPP4, DPP8, DPP9) | Various | Frontiers in Chemistry |
The high affinity and selectivity of UAMC1110 for FAP make it an excellent scaffold for the development of diagnostic and therapeutic agents that can specifically target FAP-expressing cells in the tumor microenvironment.
Experimental Protocols
General Synthesis of UAMC1110 Derivatives
While a specific protocol for the synthesis of this compound is not publicly available, the general synthetic route for UAMC1110 derivatives involves the coupling of a quinoline-4-carboxylate moiety with an N-glycyl-(4,4-difluoropyrrolidine-2-carbonitrile) intermediate. The primary amine in this compound is typically introduced via a protected precursor, which is deprotected in the final steps.
Experimental Workflow: Synthesis of UAMC1110 Derivatives
Caption: General workflow for the synthesis of UAMC1110 derivatives.
FAP Inhibition Assay Protocol
The following is a representative protocol for determining the inhibitory activity of UAMC1110 derivatives against FAP, which can be adapted for this compound.
-
Reagents and Materials:
-
Recombinant human FAP protein
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions and the FAP substrate.
-
Initiate the reaction by adding the recombinant human FAP protein to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathways Associated with FAP
FAP is implicated in several signaling pathways that promote tumor growth, invasion, and metastasis. Inhibition of FAP activity, the ultimate goal of therapies derived from this compound, can potentially modulate these pathways.
FAP-Mediated PI3K/Akt Signaling Pathway
Caption: FAP can activate the PI3K/Akt pathway, promoting cell survival.
FAP-Mediated ERK Signaling Pathway
Caption: FAP can stimulate the Ras-ERK pathway, leading to gene expression changes.
Logical Relationship: From this compound to Therapeutic Action
Caption: The developmental pathway from this compound to clinical application.
Conclusion
This compound is a crucial chemical entity in the rapidly advancing field of FAP-targeted theranostics. Its well-defined chemical properties and its role as a precursor to potent FAP inhibitors underscore its importance for researchers and drug development professionals. A thorough understanding of its chemistry, the biological context of its parent compound, and the signaling pathways influenced by FAP is essential for the continued development of novel and effective cancer diagnostics and therapeutics.
References
An In-depth Technical Guide to NH2-UAMC1110 TFA for Targeting Fibroblast Activation Protein
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of many cancers, has emerged as a compelling target for diagnostic imaging and therapeutic intervention. This technical guide provides a comprehensive overview of NH2-UAMC1110 TFA, a derivative of the potent and selective FAP inhibitor, UAMC1110. This document details its mechanism of action, presents quantitative data on its binding affinity and selectivity, outlines key experimental protocols, and visualizes associated signaling pathways and workflows. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their FAP-targeted research.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease belonging to the dipeptidyl peptidase IV (DPPIV or CD26) family.[1] Under normal physiological conditions, FAP expression is limited. However, it is significantly upregulated on reactive stromal fibroblasts in sites of tissue remodeling, such as in embryonic development, wound healing, chronic inflammation, fibrosis, and, most notably, in the stroma of over 90% of epithelial carcinomas.[2] This differential expression profile makes FAP an attractive and highly specific target for cancer therapy and diagnostics.
In the tumor microenvironment, FAP-expressing cancer-associated fibroblasts (CAFs) play a crucial role in tumor progression. They contribute to the degradation of the extracellular matrix (ECM), promoting cancer cell invasion and metastasis.[2] FAP's enzymatic activity, which includes both dipeptidyl peptidase and endopeptidase functions, allows it to cleave various substrates, including type I collagen.[3] Furthermore, FAP influences tumor growth and immunosuppression through complex signaling pathways.[4]
This compound: A Potent and Selective FAP Inhibitor
This compound is a derivative of UAMC1110, a highly potent and selective small molecule inhibitor of FAP.[5][6] UAMC1110 itself has demonstrated sub-nanomolar inhibitory activity against FAP with excellent selectivity over related proteases such as DPPIV, DPP8, DPP9, and prolyl oligopeptidase (PREP).[1][7][8][9] The "NH2" designation indicates the presence of a primary amine group, which serves as a crucial functional handle for conjugation to other molecules, such as chelating agents for radiolabeling in imaging and therapeutic applications. The trifluoroacetate (TFA) salt form is common for purification and to improve the handling and solubility of the compound.
This compound is primarily utilized as a precursor for the synthesis of FAP-targeted imaging agents (e.g., for Positron Emission Tomography - PET) and radiotherapeutics.[5][6] By coupling this compound to a chelator loaded with a radionuclide, researchers can create probes that specifically bind to FAP-expressing cells in the tumor microenvironment, enabling their visualization or targeted destruction.
Quantitative Data: Affinity and Selectivity
The efficacy of a targeted inhibitor is defined by its high affinity for the target protein and its low affinity for off-target molecules. UAMC1110 and its derivatives have been extensively characterized in this regard. The following table summarizes the inhibitory potencies (IC50 values) from various studies.
| Compound | Target | IC50 (nM) | Selectivity vs. FAP | Reference |
| UAMC1110 | FAP | 0.43 | - | [8] |
| FAP | 3.2 | - | [9] | |
| FAP | 4.17 | - | [10] | |
| DPP4 | >10,000 | >23,255-fold | [8] | |
| DPP8 | 1,600 | 3,720-fold | [8] | |
| DPP9 | 4,700 | 10,930-fold | [1] | |
| PREP | 1,800 | 562.5-fold | [9] | |
| Biotin-UAMC1110 derivative (5) | FAP | 0.54 | - | [8] |
| DPP4 | >10,000 | >18,518-fold | [8] | |
| DPP8 | 2,000 | 3,703-fold | [8] | |
| DPP9 | 3,300 | 6,111-fold | [8] | |
| PREP | 1,100 | 2,037-fold | [8] | |
| Cy3-UAMC1110 derivative (6) | FAP | 0.83 | - | [8] |
| DPP4 | >10,000 | >12,048-fold | [8] | |
| DPP8 | 2,800 | 3,373-fold | [8] | |
| DPP9 | 4,900 | 5,903-fold | [8] | |
| PREP | 1,100 | 1,325-fold | [8] | |
| Cy5-UAMC1110 derivative (7) | FAP | 0.45 | - | [8] |
| DPP4 | >10,000 | >22,222-fold | [8] | |
| DPP8 | 700 | 1,555-fold | [8] | |
| DPP9 | 600 | 1,333-fold | [8] | |
| PREP | 1,200 | 2,666-fold | [8] |
Experimental Protocols
Synthesis of this compound (Generalized)
Caption: Generalized synthetic workflow for this compound.
Key Steps:
-
Preparation of Building Blocks: This involves the synthesis of a quinoline-4-carboxylic acid functionalized with a protected amino-linker and N-glycyl-(4,4-difluoropyrrolidine-2-carbonitrile).
-
Coupling Reaction: The quinoline carboxylic acid and the cyanopyrrolidine fragments are coupled, typically through an amide bond formation reaction using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Deprotection: The protecting group on the terminal amine of the linker is removed to yield the free amine.
-
Purification and Salt Formation: The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC). The purified product is often isolated as a trifluoroacetate (TFA) salt.
FAP Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 value of an inhibitor against FAP.
Materials:
-
Recombinant human FAP enzyme
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, pH 8.0)
-
This compound or other inhibitors
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the FAP enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
In Vivo PET Imaging
This protocol outlines a general procedure for PET imaging in a tumor-bearing mouse model using a radiolabeled UAMC1110 derivative.
Materials:
-
Tumor-bearing mice (e.g., xenograft model with FAP-expressing tumors)
-
Radiolabeled FAP inhibitor (e.g., 68Ga- or 18F-labeled this compound derivative)
-
Anesthesia (e.g., isoflurane)
-
MicroPET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined amount of the radiolabeled FAP inhibitor (e.g., 8-11 MBq) via tail vein injection.[10]
-
For dynamic imaging, acquire PET data continuously for a set period (e.g., 60 minutes) immediately after injection.[10]
-
For static imaging, acquire PET scans at specific time points post-injection (e.g., 1, 2, and 4 hours).[10]
-
A CT scan is typically performed for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images and analyze the biodistribution of the radiotracer by drawing regions of interest (ROIs) over the tumor and various organs.
-
For blocking studies, a non-radiolabeled inhibitor (e.g., UAMC1110) can be co-injected to demonstrate the specificity of the radiotracer uptake.[10]
Biodistribution Study
This protocol describes an ex vivo biodistribution study to quantify the accumulation of the radiotracer in different tissues.
Materials:
-
Tumor-bearing mice
-
Radiolabeled FAP inhibitor
-
Gamma counter
Procedure:
-
Inject a cohort of tumor-bearing mice with a known amount of the radiolabeled FAP inhibitor via the tail vein.
-
At pre-determined time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours), euthanize a subset of the mice.
-
Dissect the tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
FAP Signaling Pathways and Experimental Workflow
FAP expression and activity are intertwined with several key signaling pathways that promote tumor growth, invasion, and immunosuppression. Understanding these pathways is crucial for developing effective FAP-targeted therapies.
Caption: Key signaling pathways influenced by FAP in the TME.
The development and preclinical evaluation of a FAP-targeted agent like a radiolabeled this compound derivative follows a structured workflow.
Caption: Preclinical development workflow for FAP-targeted agents.
Conclusion
This compound represents a critical building block for the development of highly specific FAP-targeted agents for cancer imaging and therapy. Its parent compound, UAMC1110, exhibits exceptional potency and selectivity for FAP, a key player in the tumor microenvironment. This technical guide has provided a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and the broader context of FAP signaling and radiopharmaceutical development. This information serves as a valuable resource for researchers and drug developers aiming to leverage FAP as a target to improve the diagnosis and treatment of cancer.
References
- 1. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The UAMC1110 Pharmacophore: A Technical Guide to Targeting Fibroblast Activation Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the UAMC1110 pharmacophore, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the tumor microenvironment and is implicated in various aspects of cancer progression, including tissue remodeling, angiogenesis, and immune suppression. UAMC1110 and its derivatives represent a promising class of molecules for both therapeutic and diagnostic applications targeting FAP.
The UAMC1110 Pharmacophore: Core Structural Features
UAMC1110 is a small molecule inhibitor characterized by a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[1][2] Its high affinity and selectivity for FAP are attributed to the specific arrangement of its key chemical moieties, which constitute its pharmacophore.
Key Pharmacophoric Features:
-
P1 Moiety: (S)-pyrrolidine-2-carbonitrile: This "warhead" is crucial for the inhibitory activity. The nitrile group forms a covalent adduct with the catalytic serine (Ser624) in the active site of FAP, leading to potent and sustained inhibition. The (S)-stereochemistry of the pyrrolidine ring is essential for optimal binding.
-
P2 Moiety: Glycine Linker: The glycine residue acts as a linker, connecting the P1 and P3 moieties and providing the correct spatial orientation for optimal interaction with the enzyme's active site. Studies have shown that replacing glycine with other amino acids generally leads to a significant decrease in potency.[3]
-
P3 Moiety: 4-Quinolinoyl Group: This large, aromatic group occupies the S3 subsite of the FAP active site and is a critical determinant of both potency and selectivity.[1] The nitrogen atom at the 4-position of the quinoline ring is crucial for high affinity.[4] Modifications at other positions of the quinoline ring can be tolerated, allowing for the attachment of imaging agents or therapeutic payloads without a significant loss of affinity.
Quantitative Inhibitory Activity of UAMC1110 and Derivatives
UAMC1110 exhibits low nanomolar potency against FAP and remarkable selectivity over other related serine proteases, such as prolyl oligopeptidase (PREP) and dipeptidyl peptidases (DPPs). This high selectivity is a key advantage, as these related enzymes are ubiquitously expressed in normal tissues.
| Compound | Target | IC50 (nM) | Reference |
| UAMC1110 | FAP | 3.2 | [5] |
| PREP | 1800 | [5] | |
| UAMC1110 Analog (Compound 7) | FAP | 0.43 | [6] |
| DPP4 | >10000 | [6] | |
| DPP8 | 3800 | [6] | |
| DPP9 | 1600 | [6] | |
| PREP | >10000 | [6] | |
| [¹⁸F]1a (Fluorinated UAMC1110 derivative) | FAP | 6.11 | [7] |
| [¹⁸F]1b (Fluorinated UAMC1110 derivative) | FAP | 15.1 | [7] |
| [¹⁸F]1c (Fluorinated UAMC1110 derivative) | FAP | 92.1 | [7] |
FAP-Mediated Signaling and the Impact of UAMC1110 Inhibition
FAP's proteolytic activity on the cell surface and in the extracellular matrix influences several downstream signaling pathways that are critical for tumor progression. By inhibiting FAP's enzymatic function, UAMC1110 can modulate these pathways, thereby affecting cell behavior.
dot
References
- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of UAMC-1110 Analogs: A Technical Guide to a New Frontier in FAP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning therapeutic landscape of UAMC-1110 and its analogs, potent and selective inhibitors of Fibroblast Activation Protein (FAP). FAP, a serine protease highly expressed in the tumor microenvironment of numerous cancers and in tissues undergoing remodeling, has emerged as a compelling target for both diagnostic and therapeutic intervention. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with UAMC-1110 analogs, serving as a critical resource for professionals in drug discovery and development.
Core Principles of UAMC-1110 and its Analogs
UAMC-1110 is a quinoline-based small molecule that has demonstrated high potency and selectivity for FAP.[1][2] Its core structure has served as a versatile scaffold for the development of a wide array of analogs, primarily for applications in nuclear medicine and targeted drug delivery.[3][4] These derivatives often incorporate chelating agents for radiolabeling, enabling their use as PET imaging agents for cancer diagnosis or as radiotherapeutics for targeted treatment.[3][4] The derivatization of UAMC-1110 has also extended to fluorescent probes for in vitro and in situ activity-based labeling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for UAMC-1110 and its representative analogs, providing a comparative overview of their inhibitory potency, selectivity, and cellular activity.
Table 1: In Vitro Inhibitory Potency of UAMC-1110 and Analogs Against FAP and Related Proteases
| Compound | Target | IC50 (nM) | Reference |
| UAMC-1110 | FAP | 3.2 | [1] |
| UAMC-1110 | FAP | 4.17 | [5][6] |
| UAMC-1110 | PREP | 1800 | [1] |
| Analog 1a | FAP | 6.11 | [5][6] |
| Analog 1b | FAP | 15.1 | [5][6] |
| Analog 1c | FAP | 92.1 | [5][6] |
| Biotin-ABP (5) | FAP | Subnanomolar | [7] |
| Cy3-ABP (6) | FAP | Subnanomolar | [7] |
| Cy5-ABP (7) | FAP | Subnanomolar | [7] |
| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [8] |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [8] |
ABP: Activity-Based Probe; PREP: Prolyl Oligopeptidase; SA: Squaramide
Table 2: Cellular Uptake and Internalization of Radiolabeled UAMC-1110 Analogs
| Compound | Cell Line | Uptake (% added dose) | Internalization Rate (%) | Time Point | Blocking Agent | % Uptake Decrease with Blocking | Reference |
| [18F]1a | A549-FAP | Increased up to 60 min | 61 | 60 min | UAMC-1110 | 86.9 | [5] |
| [18F]1b | A549-FAP | Increased up to 60 min | 57 | 60 min | UAMC-1110 | 94.2 | [5] |
| [68Ga]FAPI-04 | A549-FAP | Continuously increased up to 120 min | 64 | 60 min | UAMC-1110 | 86.2 | [5] |
Signaling Pathways and Mechanism of Action
UAMC-1110 and its analogs exert their therapeutic effect by inhibiting the enzymatic activity of FAP. FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2] It is predominantly expressed by cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[2][3] FAP plays a crucial role in tumor progression by remodeling the extracellular matrix, promoting angiogenesis, and contributing to an immunosuppressive microenvironment.[2][3]
By inhibiting FAP, UAMC-1110 analogs can disrupt these pro-tumorigenic processes. The diagram below illustrates the central role of FAP in the tumor microenvironment and the inhibitory action of UAMC-1110 analogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
The Role of NH2-UAMC1110 TFA in the Development of Advanced Tumor Imaging Agents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of oncological imaging is rapidly evolving, with a significant shift towards targeting specific molecular markers within the tumor microenvironment. One such prominent target is the Fibroblast Activation Protein (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers. Its limited expression in healthy adult tissues makes it an exemplary target for diagnostic imaging and therapeutic interventions. This technical guide focuses on the pivotal role of NH2-UAMC1110 TFA , a derivative of the highly potent and selective FAP inhibitor UAMC1110, as a precursor in the synthesis of FAP-targeted imaging agents (FAPIs). This document provides a comprehensive overview of the underlying biology of FAP, the mechanism of action of UAMC1110-based inhibitors, detailed experimental protocols for the synthesis and evaluation of FAPI radiotracers, and a summary of key quantitative data from preclinical and clinical studies.
Note to the Reader: The user's initial query suggested a connection between this compound and the CXCR4 signaling pathway. Our comprehensive research indicates that this compound and its derivatives are potent inhibitors of Fibroblast Activation Protein (FAP), not CXCR4. This guide will, therefore, focus on the correct molecular target and its associated pathways.
Introduction: Fibroblast Activation Protein (FAP) as a Pan-Cancer Target
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is significantly upregulated in the reactive stromal fibroblasts of over 90% of epithelial carcinomas, including breast, colorectal, pancreatic, and lung cancers.[1] These FAP-expressing cells, known as cancer-associated fibroblasts (CAFs), play a crucial role in the tumor microenvironment by promoting tumor growth, invasion, metastasis, angiogenesis, and immunosuppression.[2][3] The selective expression of FAP on CAFs makes it an ideal biomarker for the development of targeted diagnostic and therapeutic agents.
UAMC1110 is a highly potent and selective small molecule inhibitor of FAP, demonstrating an IC50 of 3.2 nM for FAP and significantly lower affinity for related proteases like prolyl oligopeptidase (PREP).[4] Its derivative, this compound, serves as a crucial building block for creating advanced imaging agents.[5][6] By incorporating a chelating agent, FAPI-QS can be synthesized from this compound, which can then be radiolabeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging.[5][7][8]
Mechanism of Action and Signaling Pathways
UAMC1110 and its derivatives inhibit the enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions.[9] By blocking FAP, these inhibitors can modulate the tumor microenvironment. FAP is implicated in several pro-tumorigenic signaling pathways. For instance, FAP expression has been shown to promote cell proliferation and invasion through the upregulation of the PI3K/Akt and SHH/Gli1 signaling pathways.[1] Additionally, FAP can influence the STAT3-CCL2 signaling axis, which is involved in the recruitment of myeloid-derived suppressor cells, thereby contributing to an immunosuppressive tumor microenvironment.[2]
Below is a diagram illustrating the central role of FAP in the tumor microenvironment and the key signaling pathways it influences.
Caption: FAP's role in the tumor microenvironment.
Quantitative Data Summary
The development of FAPI tracers from the UAMC1110 scaffold has generated a wealth of quantitative data from in vitro and in vivo studies. The following tables summarize key findings for easy comparison.
Table 1: In Vitro Binding Affinity of UAMC1110 and its Derivatives
| Compound | Target | IC50 (nM) | Reference(s) |
| UAMC1110 | FAP | 3.2 | [4] |
| UAMC1110 | PREP | 1800 | [4] |
| OncoFAP | human FAP | 16.8 | [10] |
| OncoFAP | murine FAP | 14.5 | [10] |
| FAPI-04 derivative (1a) | FAP | 6.11 | [11] |
| FAPI-04 derivative (1b) | FAP | 15.1 | [11] |
| DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | [12] |
| [natGa]Ga-DOTA.(SA.FAPi)₂ | FAP | 0.78 - 1.54 | [12] |
Table 2: Quantitative Data from Preclinical and Clinical FAPI-PET Imaging Studies
| Tracer | Cancer Type | Parameter | Value | Reference(s) |
| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | >12 in Sarcoma, Esophageal, Breast, Cholangiocarcinoma, Lung Cancer | [13] |
| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | 6-12 in Hepatocellular, Colorectal, Head-Neck, Ovarian, Pancreatic, Prostate Cancer | [13] |
| ⁶⁸Ga-FAPI-04 | Various Cancers | Average SUVmax | <6 in Pheochromocytoma, Renal Cell, Differentiated Thyroid, Adenoid Cystic, Gastric Cancer | [13] |
| ⁶⁸Ga-FAPI-46 | Various Cancers | FAP-positive tumor area | 42% in human soft tissue sarcomas | [14] |
| ⁶⁸Ga-FAPI-04 | Breast Cancer | Sensitivity | 100% | [15] |
| ¹⁸F-FDG | Breast Cancer | Sensitivity | 78.2% | [15] |
| ⁶⁸Ga-FAPI-04 | Head and Neck Cancer | Mean SUVmax in Primary Tumor | 14.6 ± 4.4 | [15] |
| ⁶⁸Ga-FAPI-04 | Pancreatic Cancer | FAPI-derived tumor volume (FDTV) | Varies, used for treatment monitoring | [16] |
Experimental Protocols
Synthesis of a ⁶⁸Ga-labeled FAPI Tracer from this compound
The following diagram outlines the general workflow for the synthesis and radiolabeling of a FAPI tracer for PET imaging, starting from this compound.
Caption: FAPI tracer synthesis workflow.
A detailed protocol for the automated radiolabeling of [⁶⁸Ga]Ga-FAPI-46 is as follows:[17]
-
Preparation: A solution of FAPI-46 in sodium acetate buffer is prepared. Ascorbic acid is used as a radioprotectant.
-
Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 N HCl to obtain ⁶⁸Ga³⁺.
-
Radiolabeling: The ⁶⁸Ga³⁺ eluate is added to the FAPI-46 precursor solution. The reaction mixture is heated at approximately 98°C for about 8 minutes.
-
Purification: The reaction mixture is passed through a C18 solid-phase extraction cartridge to separate the labeled product from unreacted ⁶⁸Ga³⁺ and other impurities.
-
Formulation: The purified [⁶⁸Ga]Ga-FAPI-46 is eluted from the cartridge and formulated in a physiologically compatible solution for injection.
-
Quality Control: The final product is tested for radiochemical purity using High-Performance Liquid Chromatography (HPLC), pH, sterility, and endotoxin levels to ensure it meets the standards for clinical use.
In Vitro FAP Inhibition Assay
The inhibitory potency of UAMC1110 derivatives is typically assessed using a fluorometric enzyme inhibition assay.[11]
-
Reagents: Recombinant human FAP protein, a fluorogenic FAP substrate (e.g., Gly-Pro-AMC), and the test compounds (UAMC1110 derivatives) at various concentrations.
-
Procedure: a. The test compound and the FAP substrate are added to the wells of a 96-well plate. b. The reaction is initiated by adding the FAP enzyme. c. The plate is incubated at 37°C for a defined period (e.g., 1 hour). d. The fluorescence generated from the cleavage of the substrate is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Preclinical/Clinical FAPI-PET Imaging Workflow
The following diagram illustrates a typical workflow for a preclinical or clinical study involving FAPI-PET imaging.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 2990021-73-1 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]
- 10. pnas.org [pnas.org]
- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cross-species evaluation of fibroblast activation protein alpha as potential imaging target for soft tissue sarcoma: a comparative immunohistochemical study in humans, dogs, and cats [frontiersin.org]
- 15. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
The Core Principles of Radiolabeling with UAMC-1110 Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and methodologies for radiolabeling derivatives of UAMC-1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). The increasing interest in FAP as a diagnostic and therapeutic target in oncology has propelled the development of various radiolabeled UAMC-1110 analogs for non-invasive imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document outlines the core radiolabeling strategies, presents key quantitative data in a structured format, details experimental protocols, and visualizes essential workflows and concepts.
Introduction to UAMC-1110 and Fibroblast Activation Protein (FAP)
UAMC-1110 is a quinoline-based small molecule that exhibits high affinity and selectivity for Fibroblast Activation Protein (FAP)[1][2]. FAP is a type II transmembrane serine protease that is overexpressed in the tumor microenvironment, particularly on cancer-associated fibroblasts (CAFs), while having limited expression in healthy adult tissues[3][4]. This differential expression makes FAP an attractive target for the development of targeted radiopharmaceuticals for cancer imaging and therapy[3][4]. The derivatization of the UAMC-1110 scaffold allows for the attachment of various chelators or prosthetic groups, enabling radiolabeling with a range of medically relevant radionuclides.
Radiolabeling Strategies for UAMC-1110 Derivatives
The primary strategies for radiolabeling UAMC-1110 derivatives involve either direct labeling with a positron-emitting radionuclide like Fluorine-18 (¹⁸F) or chelation-based labeling with radiometals such as Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu).
¹⁸F-Labeling of UAMC-1110 Derivatives
Direct fluorination of the UAMC-1110 aromatic ring has been explored to produce ¹⁸F-labeled tracers for PET imaging[5][6][7]. This approach leverages the favorable nuclear decay properties of ¹⁸F, including its relatively long half-life (109.8 minutes) and low positron energy, which contribute to high-resolution PET images.
Chelation-based Radiolabeling with Radiometals
A more common approach involves conjugating the UAMC-1110 scaffold to a bifunctional chelator, which can then stably coordinate a radiometal. The most widely used chelator for this purpose is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). DOTA can chelate a variety of radiometals, including:
-
Gallium-68 (⁶⁸Ga): A generator-produced positron emitter with a half-life of 68 minutes, making it convenient for in-house production of PET tracers[1][8].
-
Lutetium-177 (¹⁷⁷Lu): A beta- and gamma-emitting radionuclide used for targeted radionuclide therapy (theranostics)[1].
-
Copper-61 (⁶¹Cu): A positron emitter with a longer half-life (3.33 hours) that may allow for later imaging time points[9].
Derivatives such as FAPI-04, FAPI-46, and various dimeric constructs like DOTAGA.(SA.FAPi)₂ have been developed based on this chelation strategy[1][3][8].
Quantitative Data Summary
The following tables summarize key quantitative data for various radiolabeled UAMC-1110 derivatives, providing a basis for comparison of their performance.
Table 1: In Vitro Binding Affinity (IC₅₀) of UAMC-1110 Derivatives for FAP
| Compound | IC₅₀ (nM) for FAP | Reference |
| UAMC-1110 | 3.2 - 4.17 | [2][5][7] |
| Derivative 1a | 6.11 | [5][7] |
| Derivative 1b | 15.1 | [5][7] |
| Derivative 1c | 92.1 | [5][7] |
| FAPI-04 | 6.5 | [1] |
| FAPI-13 | 4.5 | [1] |
| [natGa]Ga-DOTA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |
| [natGa]Ga-DOTAGA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |
| [natLu]Lu-DOTAGA.(SA.FAPi)₂ | 0.78 - 1.54 | [8] |
| DOTAGA-Glu(FAPi)₂ | 0.26 | [3] |
Table 2: Radiolabeling Performance and In Vivo Tumor Uptake
| Radiotracer | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| [¹⁸F]1a | Not Reported | Not Reported | ~1.06 | 62.5 min | [6] |
| [¹⁸F]1b | Not Reported | Not Reported | ~1.09 | 62.5 min | [6] |
| [⁶⁸Ga]FAPI-04 | Not Reported | Not Reported | ~0.21 | 62.5 min | [6] |
| [¹⁷⁷Lu]Lu-DOTAGA.(SA.FAPi)₂ | 100% (at 5 min) | Not Reported | Not Reported | Not Applicable | [1] |
| [⁶⁸Ga]Ga-DOTAGA-Glu(FAPi)₂ | Not Reported | Not Reported | 4.7 ± 0.5 | 45 min | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of radiolabeled UAMC-1110 derivatives.
General Radiolabeling Protocol for [⁶⁸Ga]Ga-DOTA-conjugated UAMC-1110 Derivatives
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Buffering: Add the ⁶⁸GaCl₃ eluate to a reaction vial containing a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.
-
Precursor Addition: Add the DOTA-conjugated UAMC-1110 derivative precursor (typically 5-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.
-
Purification: Purify the reaction mixture using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated ⁶⁸Ga and other impurities. Elute the final product with ethanol and dilute with saline for injection.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).
In Vitro Cell Uptake and Internalization Assay
-
Cell Culture: Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media until they reach a suitable confluence in multi-well plates.
-
Radiotracer Incubation: Add the radiolabeled UAMC-1110 derivative (e.g., [¹⁸F]1a) to the cells at a concentration of approximately 0.2 MBq per well and incubate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes)[5].
-
Washing: After incubation, remove the radioactive medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the uptake.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH) and measure the radioactivity in the cell lysate using a gamma counter.
-
Internalization Assay: To differentiate between membrane-bound and internalized radioactivity, after the incubation and washing steps, incubate the cells with an acidic buffer (e.g., glycine HCl, pH 2.2) for a short period to strip the surface-bound radiotracer[5]. Measure the radioactivity in the acidic wash (membrane-bound) and the remaining cell lysate (internalized).
-
Blocking Study: To demonstrate specificity, pre-incubate a set of cells with a high concentration of non-radiolabeled UAMC-1110 (e.g., 2.5 µmol/mL) for 5 minutes before adding the radiotracer[5].
In Vivo PET Imaging Protocol
-
Animal Model: Utilize tumor-bearing animal models, such as nude mice with subcutaneous or intracranial xenografts of FAP-expressing tumor cells (e.g., U87MG)[5].
-
Radiotracer Administration: Intravenously inject the radiolabeled UAMC-1110 derivative (e.g., 8-11 MBq of [¹⁸F]1a) into the tail vein of the anesthetized animal[5].
-
PET/CT Imaging: Acquire dynamic or static PET images at various time points post-injection (p.i.), for example, a 1-hour dynamic scan followed by static scans at 2 and 4 hours p.i.[5]. Co-register the PET data with a CT scan for anatomical reference.
-
Blocking Study: To confirm target-specific uptake in vivo, inject a separate cohort of animals with a blocking dose of non-radiolabeled UAMC-1110 (e.g., 2 mg/kg) 5 minutes prior to the administration of the radiotracer[5].
-
Image Analysis: Analyze the reconstructed PET images to quantify the radiotracer uptake in the tumor and other organs of interest, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the radiolabeling and application of UAMC-1110 derivatives.
Caption: General workflow for the radiolabeling of a DOTA-conjugated UAMC-1110 derivative.
Caption: Mechanism of FAP targeting in the tumor microenvironment by radiolabeled UAMC-1110 derivatives.
Caption: A logical workflow for the preclinical evaluation of novel radiolabeled UAMC-1110 derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of FAP Inhibitors: A Deep Dive into Their Discovery and Significance in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease predominantly expressed in the tumor microenvironment, has emerged as a compelling target in oncology. Its restricted expression in healthy tissues and upregulation in the stroma of a majority of epithelial cancers have paved the way for the development of a new class of targeted therapies and diagnostic agents. This in-depth technical guide explores the discovery of FAP, the evolution of FAP inhibitors, their mechanisms of action, and their profound significance in advancing cancer imaging and treatment.
Discovery and Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment
FAP was first identified in 1986 by Rettig et al. as a cell surface antigen on activated fibroblasts.[1] It is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[2][3] A key characteristic of FAP is its highly selective expression. While it is found at low levels in embryonic tissues and during wound healing, its expression in healthy adult organs is minimal.[3] In stark contrast, FAP is significantly overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of human epithelial carcinomas, including breast, colorectal, lung, and pancreatic cancers.[2]
This differential expression makes FAP an attractive target for cancer-specific therapies. Within the tumor microenvironment, FAP plays a multifaceted role in promoting cancer progression through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's endopeptidase activity enables it to degrade components of the ECM, such as denatured type I collagen (gelatin), facilitating tumor cell invasion and metastasis.[2]
-
Angiogenesis: FAP contributes to the formation of new blood vessels within the tumor, which are essential for tumor growth and survival.[1]
-
Immunosuppression: FAP-expressing CAFs can create an immunosuppressive tumor microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) and regulatory T cells, thereby hindering the anti-tumor immune response.[1]
-
Modulation of Intracellular Signaling: FAP can influence key signaling pathways within cancer cells, including the PI3K/Akt and Ras-ERK pathways, to promote cell proliferation, survival, and migration.[1][2]
Development and Mechanism of Action of FAP Inhibitors
The unique characteristics of FAP have spurred the development of various inhibitory strategies, broadly categorized into small molecule inhibitors, monoclonal antibodies, and FAP-activated prodrugs.
Small Molecule Inhibitors
A significant breakthrough in the field has been the development of small molecule FAP inhibitors (FAPIs). These molecules are designed to bind to the active site of FAP, thereby blocking its enzymatic activity.
One of the earliest and most studied small molecule FAP inhibitors is talabostat (PT-100) , a boronic dipeptide that competitively inhibits FAP and other dipeptidyl peptidases.[4] While early clinical trials with talabostat showed limited success as a monotherapy, it laid the groundwork for the development of more potent and selective inhibitors.
More recently, a new generation of quinoline-based FAPIs has shown exceptional promise, particularly in the realm of radiopharmaceuticals. These FAPIs, such as FAPI-04 and FAPI-46 , can be chelated with radionuclides for both diagnostic imaging (e.g., Gallium-68 for PET scans) and targeted radionuclide therapy (e.g., Lutetium-177 or Yttrium-90).[3][5] The mechanism of action for these radiolabeled FAPIs involves the specific delivery of radiation to FAP-expressing cells in the tumor stroma, leading to localized tumor cell killing with minimal damage to surrounding healthy tissue.[1]
Monoclonal Antibodies
Monoclonal antibodies (mAbs) targeting FAP represent another therapeutic avenue. The first FAP-targeting mAb, F19 , was instrumental in the initial characterization of FAP.[6] A humanized version, sibrotuzumab , was evaluated in clinical trials for metastatic colorectal cancer but did not demonstrate significant efficacy.[2] However, newer generations of FAP-targeting antibodies, some engineered for rapid internalization into tumor cells, are under development and show promise for delivering cytotoxic payloads or for radioimmunotherapy.[5][7]
FAP-Activated Prodrugs
FAP-activated prodrugs are an innovative strategy that leverages the enzymatic activity of FAP to selectively release a cytotoxic agent within the tumor microenvironment.[2] These prodrugs consist of a potent anticancer drug linked to a peptide sequence that is specifically cleaved by FAP. This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic agent.[8][9] Preclinical studies with FAP-activated prodrugs have demonstrated significant anti-tumor efficacy in various cancer models.[8][10][11]
Quantitative Data on FAP Inhibitors
The following tables summarize key quantitative data for a selection of FAP inhibitors, providing a comparative overview of their potency and preclinical/clinical performance.
Table 1: In Vitro Potency of FAP Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| FAPI-04 | Small Molecule | FAP | 32 | - | [5] |
| FGlc-FAPI | Small Molecule | FAP | 167 | - | [5] |
| FAP-2286 | Peptide | FAP | 1.3 - 2.2 (human) | 0.2 - 1.4 (human) | [12] |
| ARI-3099 | Small Molecule | FAP | 36 | - | [13] |
| QCP01 | Small Molecule | FAP | - | 1.26 | [14] |
| [111In]QCP02 | Small Molecule | FAP | - | 16.20 | [14] |
| RPS-301 | Small Molecule | FAP | 139 | - | |
| Talabostat (PT-100) | Small Molecule | FAP, DPPs | - | <10 | [4] |
| PT-630 | Small Molecule | FAP, DPPs | - | <10 | [4] |
Table 2: Preclinical Data of FAP-Targeted Radiopharmaceuticals
| Radiopharmaceutical | Animal Model | Tumor Uptake (%ID/g) | Tumor-to-Background Ratio (Muscle) | Time Point | Reference(s) |
| [18F]FGlc-FAPI | HT1080hFAP xenografts | 4.5 | - | - | [1] |
| [68Ga]Ga-FAPI-04 | HT1080hFAP xenografts | 2 | - | - | [1] |
| [177Lu]Lu-FAP-2286 | HEK-FAP xenografts | 11.1 | >10 | 1 h | [2] |
| [68Ga]Ga-DOTAGA-Glu(FAPi)2 | U87MG xenografts | 4.7 | - | 45 min | [7] |
| [68Ga]Ga-JC02076 | HEK293T:hFAP xenografts | 7.17 | 32.3 | 1 h | [7] |
| [111In]QCP02 | U87 xenografts | 18.2 | - | 30 min | [14] |
Table 3: Clinical Data of FAP-Targeted Radiopharmaceuticals
| Radiopharmaceutical | Cancer Type | Dosimetry (Effective Dose, mSv/MBq) | Objective Response Rate | Reference(s) |
| [68Ga]Ga-FAPI-46 | Various Cancers | 0.0078 | N/A (Imaging Agent) | |
| [177Lu]Lu-LNC1004 | mRAIR-TC | - | 25% | [15] |
| [90Y]Y-FAPI-46 | Sarcoma, Pancreatic Cancer | - | Disease control in ~50% | [2] |
| [177Lu]Lu-FAPI-04 | Various Cancers | - | Stable disease/Partial response in some cases | [2] |
Significance and Clinical Applications of FAP Inhibitors
The development of FAP inhibitors, particularly FAPI radiopharmaceuticals, has had a significant impact on oncology, offering new avenues for both diagnosis and therapy.
Cancer Imaging
FAPI-PET imaging has demonstrated several advantages over the current standard, 18F-FDG PET. FAPI-PET often shows higher tumor-to-background ratios, leading to clearer images and potentially higher diagnostic accuracy in various cancers.[8] It has shown particular promise in cancers with typically low FDG uptake.
Targeted Radionuclide Therapy
FAP-targeted radionuclide therapy is emerging as a promising treatment for patients with advanced, treatment-refractory cancers. By delivering a radioactive payload directly to the tumor stroma, this approach can overcome resistance to conventional therapies. Clinical studies have shown encouraging results in patients with various solid tumors, with manageable side effects.[2]
Experimental Protocols
This section provides an overview of key experimental methodologies used in the research and development of FAP inhibitors.
FAP Enzyme Activity Assay
Objective: To measure the enzymatic activity of FAP and to determine the inhibitory potential of test compounds.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC or Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 7.8)
-
Test compounds (FAP inhibitors)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of rhFAP in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add a defined amount of rhFAP to each well.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in kinetic mode for a set duration.
-
The rate of increase in fluorescence is proportional to the FAP enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Invasion Assay (Transwell Assay)
Objective: To assess the effect of FAP inhibitors on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., HT-1080 fibrosarcoma)
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cell culture medium (serum-free and serum-containing)
-
FAP inhibitor
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the cell suspension to the top chamber of the Transwell inserts, with or without the FAP inhibitor at various concentrations.
-
Add serum-containing medium (as a chemoattractant) to the bottom chamber.
-
Incubate the plate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Compare the number of invaded cells in the presence and absence of the FAP inhibitor to determine its effect on cell invasion.
In Vivo Animal Study with FAP-Targeted Radiopharmaceuticals
Objective: To evaluate the biodistribution, tumor targeting, and therapeutic efficacy of a FAP-targeted radiopharmaceutical in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FAP-expressing tumor cells (e.g., U-87 MG human glioblastoma xenografts)
-
Radiolabeled FAP inhibitor (e.g., [177Lu]Lu-FAP-2286)
-
Small animal PET/SPECT/CT scanner
-
Anesthesia
Procedure:
-
Inoculate mice subcutaneously with FAP-expressing tumor cells.
-
Allow the tumors to grow to a suitable size.
-
Administer the radiolabeled FAP inhibitor intravenously to the tumor-bearing mice.
-
For imaging and biodistribution studies, perform PET/SPECT/CT scans at various time points post-injection (e.g., 1h, 24h, 48h).
-
After the final imaging session, euthanize the mice and harvest tumors and major organs.
-
Measure the radioactivity in the harvested tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
For therapy studies, administer a therapeutic dose of the radiolabeled FAP inhibitor.
-
Monitor tumor growth over time using caliper measurements or imaging.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
Compare tumor growth in the treated group to a control group to assess therapeutic efficacy.
Signaling Pathways and Logical Relationships
FAP's influence on tumor progression is mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key interactions.
Conclusion
The discovery of FAP and the subsequent development of FAP inhibitors represent a paradigm shift in oncology, moving beyond targeting cancer cells directly to modulating the tumor microenvironment. The high specificity of FAP expression on CAFs offers a unique therapeutic window for a variety of solid tumors. While challenges remain, particularly in understanding the context-dependent dual role of FAP and optimizing therapeutic strategies, the ongoing research and promising clinical data for FAP inhibitors herald a new era of precision medicine in cancer treatment. This technical guide provides a foundational understanding for researchers and drug developers poised to contribute to this exciting and rapidly evolving field.
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The application of the fibroblast activation protein α-targeted immunotherapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoclonal Anti-FAP for cancer research and therapeutic development (2019-131) - Technology Commercialization [license.umn.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacokinetics and toxicology of a fibroblast activation protein (FAP)-activated prodrug in murine xenograft models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ¹⁸F-Labeling of UAMC1110 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the ¹⁸F-labeling of derivatives of UAMC1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a promising target for cancer imaging and therapy due to its high expression in the stroma of various tumors. The development of ¹⁸F-labeled FAP inhibitors allows for Positron Emission Tomography (PET) imaging, offering advantages such as high resolution and the longer half-life of fluorine-18 (t½ ≈ 110 min) compared to other radionuclides like gallium-68.[1]
These protocols are based on published methodologies for the synthesis of novel ¹⁸F-labeled UAMC1110 analogues designed for applications such as brain imaging.[2][3][4][5] Two primary strategies for ¹⁸F-labeling are presented: direct nucleophilic substitution and the aluminum-[¹⁸F]fluoride chelation method.
Direct Nucleophilic ¹⁸F-Fluorination of UAMC1110 Derivatives
This section details the radiosynthesis of ¹⁸F-labeled UAMC1110 derivatives (referred to as [¹⁸F]1a, [¹⁸F]1b, and [¹⁸F]1c) via a one-step nucleophilic substitution reaction on a trimethyltin precursor.[2]
Materials and Reagents
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Precursors: Trimethyltin-substituted UAMC1110 derivatives (2a-c)
-
Catalyst: A solution of Cu(OTf)₂ and pyridine in DMF
-
Anhydrous acetonitrile (ACN)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak QMA Light, Oasis HLB)
-
HPLC system for purification and analysis
-
Reaction vessel (e.g., 5 mL V-vial)
Experimental Workflow
Caption: Workflow for direct ¹⁸F-fluorination of UAMC1110 derivatives.
Detailed Protocol
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution (e.g., 30 mCi) onto a pre-conditioned Sep-Pak QMA Light cartridge.[2]
-
Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride azeotropically by adding 1 mL of anhydrous acetonitrile and heating at 140°C under a stream of nitrogen. Repeat this step three times to ensure the reaction mixture is anhydrous.[2]
-
-
Radiolabeling Reaction:
-
To the dried [¹⁸F]fluoride, add the trimethyltin precursor (2a, 2b, or 2c) and the catalyst solution (e.g., Cu(OTf)₂ and pyridine in DMF).
-
Seal the reaction vessel and heat at 140°C for 15 minutes.[2]
-
-
Purification:
-
After the reaction, cool the vessel and dilute the mixture with the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column for purification.
-
Collect the radioactive peak corresponding to the desired ¹⁸F-labeled product ([¹⁸F]1a, [¹⁸F]1b, or [¹⁸F]1c).
-
The collected fraction is then typically passed through an Oasis HLB cartridge, washed with water, and eluted with ethanol to formulate the final product for in vitro or in vivo studies.
-
Quantitative Data Summary
| Compound | Radiochemical Yield (Decay-Corrected) | Specific Activity (End of Synthesis) |
| [¹⁸F]1a | 15.67 ± 3.72% | >120 MBq/nmol |
| [¹⁸F]1b | Not explicitly stated, but successfully prepared under similar conditions as [¹⁸F]1a. | >120 MBq/nmol |
| [¹⁸F]1c | Not explicitly stated, but successfully prepared under similar conditions as [¹⁸F]1a. | >120 MBq/nmol |
Data sourced from reference[2].
Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF) Labeling of a UAMC1110 Derivative
This method involves the chelation of an aluminum-[¹⁸F]fluoride complex by a NOTA-conjugated UAMC1110 derivative, [¹⁸F]AlF-H₃RESCA-FAPI.[1][6] This approach offers mild reaction conditions and a straightforward labeling process.[1]
Materials and Reagents
-
Na[¹⁸F]F solution
-
Aluminum chloride (AlCl₃) solution (e.g., 1.28 mM in 0.2 M buffer)
-
Precursor: H₃RESCA-FAPI
-
Sodium acetate buffer (pH 4.0 - 5.5)
-
Reaction vial
-
HPLC system for quality control
Experimental Workflow
Caption: Workflow for [¹⁸F]AlF labeling of H₃RESCA-FAPI.
Detailed Protocol
-
Preparation of the [¹⁸F]AlF Complex:
-
Labeling Reaction:
-
Quality Control:
-
After the incubation period, determine the radiochemical purity of the final product, [¹⁸F]AlF-H₃RESCA-FAPI, using radio-HPLC.
-
Quantitative Data Summary
| Compound | Radiochemical Yield | Radiochemical Purity |
| [¹⁸F]AlF-H₃RESCA-FAPI | 92.4 ± 2.4% | >95% |
Data sourced from references[1][6].
In Vitro Cellular Uptake and Internalization Assays
This protocol describes a general method for evaluating the cellular uptake and internalization of ¹⁸F-labeled UAMC1110 derivatives in FAP-expressing cells (e.g., A549-FAP cells).[2]
Experimental Workflow
Caption: Workflow for in vitro cell uptake and internalization assays.
Detailed Protocol
-
Cell Culture:
-
Culture FAP-expressing cells (e.g., A549-FAP) in appropriate media and conditions.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
-
Cellular Uptake Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the ¹⁸F-labeled UAMC1110 derivative (e.g., 0.2 MBq) to each well.[2]
-
Incubate the plates at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[2]
-
At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Internalization Assay:
-
Incubate the cells with the ¹⁸F-labeled tracer for 60 minutes at 37°C.[2]
-
Wash the cells twice with PBS.
-
To differentiate between membrane-bound and internalized radioactivity, incubate the cells with an acidic buffer (e.g., 1 mL of glycine HCl, 1 M, pH 2.2) for 10 minutes at 37°C to strip off surface-bound tracer.[2]
-
Collect the acidic supernatant (contains membrane-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells to release the internalized fraction.
-
Measure the radioactivity in both the supernatant and the cell lysate.
-
-
Blocking Study (Specificity):
-
To demonstrate FAP-specific uptake, pre-incubate a set of cells with a high concentration of unlabeled UAMC1110 (e.g., 2.5 µmol/mL) for 5 minutes before adding the ¹⁸F-labeled tracer.[2]
-
Perform the uptake assay as described above and compare the results with the non-blocked group. A significant reduction in uptake in the blocked group indicates specific binding.
-
Representative In Vitro Data
| Compound | Cell Uptake (A549-FAP) | % Internalization (60 min) | % Uptake Reduction (Blocking) |
| [¹⁸F]1a | Time-dependent increase up to 60 min | 61% | 86.9% |
| [¹⁸F]1b | Time-dependent increase up to 60 min | 57% | 94.2% |
Data sourced from reference[2].
Conclusion
The protocols outlined in this document provide a comprehensive guide for the ¹⁸F-labeling of UAMC1110 derivatives using both direct fluorination and the [¹⁸F]AlF chelation method. These tracers have shown promise in preclinical studies for PET imaging of FAP-expressing tissues. The provided workflows and quantitative data serve as a valuable resource for researchers and professionals in the field of radiopharmaceutical development. Successful implementation of these protocols will enable further investigation into the diagnostic and therapeutic potential of FAP-targeted radioligands.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein [mdpi.com]
Application Notes and Protocols for UAMC1110-Based Fibroblast Activation Protein (FAP) Inhibitors in PET/CT Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer imaging and therapy due to its high expression in the stroma of a wide variety of tumors and limited presence in healthy tissues.[1][2][3] UAMC1110 is a highly potent and selective FAP inhibitor.[1] Its derivative, NH2-UAMC1110 TFA, serves as a crucial precursor for the synthesis of various FAP-targeted radiotracers for Positron Emission Tomography (PET) imaging.[4][5] These radiolabeled FAP inhibitors (FAPI) have demonstrated significant potential in clinical research for detecting primary tumors and metastases with high contrast.[3][6][7]
This document provides detailed application notes and protocols for the use of UAMC1110-derived radiotracers in preclinical and clinical PET/CT imaging of tumors.
Signaling Pathway and Mechanism of Action
FAP is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities, contributing to the degradation of the extracellular matrix, which facilitates cancer cell invasion and metastasis.[2][8] UAMC1110-based PET tracers bind with high affinity to FAP expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.[1][3] Following intravenous administration, the radiolabeled FAP inhibitor accumulates at the tumor site, enabling visualization and quantification of FAP expression using PET/CT imaging.
Caption: Mechanism of FAP-targeted PET imaging.
Data Presentation
In Vitro FAP Inhibition
| Compound | Target | IC50 (nM) | Reference |
| UAMC1110 | FAP | 0.43 - 3.2 | [1] |
| [natGa]Ga-DOTA.SA.FAPi | FAP | 0.78 - 1.54 | [6] |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [6] |
| DOTA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [6] |
| DOTAGA.(SA.FAPi)2 | FAP | 0.78 - 1.54 | [6] |
Preclinical Tumor Uptake in Animal Models
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [64Cu]Cu-DOTA-AE105 | U87MG Glioblastoma | 4.5 h | 10.8 ± 1.5 | [8][9] |
| [68Ga]Ga-FAPI-46 | HCC-PDX-1 | 1 h | 4.60 ± 1.12 | [10] |
| [68Ga]Ga-FAPI-46 | HCC-PDX-1 | 4 h | 3.81 ± 0.18 | [10] |
| [18F]1a (UAMC1110 derivative) | U87MG | 62.5 min | 1.06 ± 0.23 | [11] |
| [18F]1b (UAMC1110 derivative) | U87MG | 62.5 min | 1.09 ± 0.25 | [11] |
| [68Ga]Ga-FAPI-04 | U87MG | 62.5 min | 0.21 ± 0.10 | [11] |
Clinical PET/CT Imaging Results
| Radiotracer | Cancer Type | Detection Sensitivity (Primary Tumor) | Comparison to [18F]FDG (Primary Tumor) | Reference |
| [68Ga]Ga-FAPI-04 | Colorectal, Gastric, Duodenal | 100% | 53% | [3] |
| [68Ga]Ga-FAPI-04 | Differentiated Thyroid Cancer | 83% (cervical lesions) | 65% (cervical lesions) | [3] |
Experimental Protocols
Synthesis of a DOTA-conjugated FAP Inhibitor (e.g., DOTA.SA.FAPi)
This protocol is a generalized representation based on squaramide coupling methods.[6]
Caption: Synthesis workflow for a FAP inhibitor.
Materials:
-
DOTA-squaric acid ethyl ester
-
Phosphate buffer (0.5 M, pH 9)
-
Sodium hydroxide (1 M)
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve the DOTA-squaric acid derivative in 0.5 M phosphate buffer (pH 9).
-
Add NH2-UAMC1110 to the solution.
-
Adjust the pH of the reaction mixture to 9 using 1 M NaOH.
-
Shake the mixture for 24 hours at room temperature.
-
After the reaction is complete, remove the solvent by lyophilization.
-
Purify the crude product by preparative HPLC using a water (+0.1% TFA) / acetonitrile (+0.1% TFA) gradient.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
Radiolabeling with Gallium-68
Caption: Radiolabeling workflow with Gallium-68.
Materials:
-
68Ge/68Ga generator
-
Hydrochloric acid (0.05 M)
-
DOTA-conjugated FAP inhibitor precursor (20 µg)
-
Sodium acetate (1 M)
-
Sterile water for injection
-
Heating module
-
Radio-HPLC system
-
Sterile 0.22 µm filter
Procedure:
-
Elute the 68Ge/68Ga generator with 0.05 M HCl to obtain [68Ga]GaCl3.
-
In a reaction vial, add the DOTA-conjugated FAP inhibitor precursor dissolved in high-purity water.
-
Add sodium acetate buffer to the vial.
-
Add the [68Ga]GaCl3 eluate to the reaction vial.
-
Heat the reaction mixture at 85-95°C for 5-10 minutes.[12]
-
After cooling, perform quality control using radio-HPLC to determine the radiochemical purity. A purity of >95% is typically required.
-
If purity is sufficient, neutralize the final product and pass it through a 0.22 µm sterile filter for sterilization before injection.
In Vitro Cell Uptake and Internalization Assay
Materials:
-
FAP-positive cell line (e.g., A549-FAP, HEK293T:hFAP)[2][13]
-
FAP-negative control cell line
-
Cell culture medium and supplements
-
Radiolabeled FAP inhibitor
-
Unlabeled FAP inhibitor (e.g., UAMC1110) for blocking studies[13]
-
Phosphate-buffered saline (PBS)
-
Glycine-HCl buffer (1 M, pH 2.2) for internalization[13]
-
Gamma counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to attach overnight.
-
Uptake Study:
-
Add the radiolabeled FAP inhibitor (e.g., 0.2 MBq) to each well.
-
Incubate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[13]
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with NaOH or a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
-
Blocking Study:
-
Pre-incubate a set of cells with an excess of unlabeled FAP inhibitor (e.g., 2.5 µmol/mL UAMC1110) for 5-10 minutes before adding the radiolabeled tracer.[13]
-
Follow the same procedure as the uptake study. A significant reduction in radioactivity indicates specific binding.
-
-
Internalization Assay:
-
After incubation with the radiotracer (e.g., for 60 min), wash the cells with PBS.
-
Add ice-cold glycine-HCl buffer and incubate for 10 minutes to strip surface-bound radioactivity.[13]
-
Collect the acidic supernatant (surface-bound fraction).
-
Lyse the remaining cells to collect the internalized fraction.
-
Measure radioactivity in both fractions.
-
In Vivo PET/CT Imaging and Biodistribution in Tumor-Bearing Mice
Caption: Preclinical PET/CT and biodistribution workflow.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
FAP-positive tumor cells
-
Radiolabeled FAP inhibitor (~1-2 MBq per mouse)[2]
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Gamma counter
Procedure:
-
Tumor Model: Inoculate mice subcutaneously with FAP-positive tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Anesthetize the mouse and inject ~1-2 MBq of the radiolabeled FAP inhibitor via the tail vein.[2]
-
PET/CT Imaging:
-
At a predetermined time point (e.g., 1 hour post-injection), anesthetize the mouse and place it in the PET/CT scanner.[2]
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Acquire a PET scan (e.g., 10-15 minutes).[2]
-
Reconstruct the images and perform image analysis to determine tracer uptake in the tumor and other organs.
-
-
Ex Vivo Biodistribution:
-
At 1 hour post-injection (or other relevant time points), euthanize the mice.[2]
-
Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PET imaging of urokinase-type plasminogen activator receptor (uPAR) in prostate cancer: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging of urokinase-type plasminogen activator receptor expression using a 64Cu-labeled linear peptide antagonist by microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Study of a Dual-Target Molecular Probe Labeled with 68Ga Targeting SSTR2 and FAP [mdpi.com]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
enzyme inhibition assay protocol for FAP using UAMC1110
Enzyme Inhibition Assay for Fibroblast Activation Protein (FAP) using UAMC1110
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on reactive stromal fibroblasts in the microenvironment of the majority of human epithelial carcinomas, as well as in areas of wound healing and fibrosis.[1][2][3] Its restricted expression in normal adult tissues makes it an attractive therapeutic and diagnostic target.[3][4] FAP possesses both dipeptidyl peptidase and collagenase activity, contributing to tumor growth, invasion, and immunosuppression.[2][4]
UAMC1110 is a potent and highly selective inhibitor of FAP.[5][6][7] This application note provides a detailed protocol for performing a FAP enzyme inhibition assay using UAMC1110, suitable for inhibitor screening and characterization. The assay is based on the cleavage of a fluorogenic peptide substrate by recombinant human FAP, and the inhibition of this activity by UAMC1110 is quantified by a decrease in the fluorescent signal.
Data Presentation
The inhibitory potency of UAMC1110 against FAP is typically determined by its half-maximal inhibitory concentration (IC50). The IC50 value can vary slightly depending on the specific assay conditions, such as enzyme and substrate concentrations.
Table 1: Reported IC50 Values for UAMC1110 against FAP
| IC50 (nM) | Substrate Used | Source |
| 4.17 | Ala-Pro-AMC | [8] |
| 3.2 | Not Specified | [5] |
| 0.43 | Z-Gly-Pro-AMC | [6][7] |
| 0.78 - 1.54 | Not Specified | [1] |
Experimental Protocol
This protocol is for a 96-well plate format fluorometric assay.
Materials and Reagents
-
Recombinant Human FAP (rhFAP): (e.g., Bio-Techne Co. Ltd., Cat. 3715-SE-010)[8]
-
FAP Substrate: Ala-Pro-AMC (Ala-Pro-7-amido-4-methylcoumarin) or Gly-Pro-AMC (Gly-Pro-7-amido-4-methylcoumarin)
-
Inhibitor: UAMC1110
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[8]
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm.[8][9]
Equipment
-
Fluorescent microplate reader
-
Standard laboratory pipettes
-
Incubator (37°C)
-
Multichannel pipette (optional)
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 25 mM Tris, 250 mM NaCl, and adjust the pH to 7.4.
-
rhFAP Solution: Dilute the stock solution of rhFAP to a final concentration of 0.4 µg/mL in Assay Buffer.[8] Keep the enzyme on ice.
-
Substrate Solution: Prepare a 40 µM working solution of the FAP substrate (e.g., Gly-Pro-AMC) in Assay Buffer.[8]
-
UAMC1110 Stock Solution: Prepare a high concentration stock solution of UAMC1110 in DMSO (e.g., 10 mM).
-
UAMC1110 Dilutions: Perform a serial dilution of the UAMC1110 stock solution to generate a range of concentrations for IC50 determination (e.g., from 40 µM to 4 pM in 8 gradients).[8] The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]
-
-
Assay Protocol:
-
Add 25 µL of the diluted UAMC1110 solutions (or vehicle control for 0% inhibition and buffer for 100% activity) to the wells of the 96-well plate.
-
Add 25 µL of the 40 µM substrate solution to each well.[8]
-
To initiate the reaction, add 50 µL of the 0.4 µg/mL rhFAP solution to each well.[8] The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 60 minutes.[8]
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer, substrate, and no enzyme).
-
Normalize the data by setting the fluorescence of the wells with enzyme and substrate but no inhibitor to 100% activity and the wells with no enzyme to 0% activity.
-
Plot the percentage of FAP activity against the logarithm of the UAMC1110 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow
References
- 1. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds | bioRxiv [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 8. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: NH2-UAMC1110 TFA in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 TFA is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2][3] FAP is a type II transmembrane serine protease that is minimally expressed in healthy adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous cancer types.[4][5] This differential expression makes FAP an attractive target for cancer diagnostics and therapeutics. This compound serves as a crucial building block for the synthesis of various FAP-targeted agents, including radiolabeled probes for imaging and therapeutic applications in preclinical cancer models.[1][3]
These application notes provide a comprehensive overview of the use of this compound-derived compounds in preclinical cancer research, including their mechanism of action, quantitative data from representative studies, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of UAMC1110 and its derivatives is the potent and selective inhibition of the enzymatic activity of FAP.[4] FAP plays a critical role in remodeling the extracellular matrix (ECM) within the tumor microenvironment (TME), which promotes tumor invasion and metastasis.[4] Furthermore, FAP-expressing CAFs contribute to an immunosuppressive TME.
Inhibition of FAP by UAMC1110-derived compounds can lead to:
-
Modulation of the tumor stroma to impede cancer cell migration and invasion.
-
Alleviation of immunosuppression within the TME, potentially enhancing anti-tumor immune responses.[6]
-
Targeted delivery of imaging or therapeutic payloads to FAP-expressing tumors.
FAP Signaling Pathway in the Tumor Microenvironment
FAP expression on CAFs can trigger a signaling cascade that promotes an immunosuppressive tumor microenvironment. A key pathway involves the activation of STAT3, leading to the upregulation and secretion of C-C Motif Chemokine Ligand 2 (CCL2). CCL2, in turn, recruits myeloid-derived suppressor cells (MDSCs) to the tumor site, which inhibit T-cell-mediated anti-tumor immunity. The activation of STAT3 by FAP can be mediated through a uPAR-dependent FAK–Src–JAK2 signaling pathway.
Data Presentation
The following tables summarize quantitative data for UAMC1110 and its derivatives from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| UAMC1110 | FAP | 3.2 | Recombinant human FAP | [2] |
| UAMC1110 | PREP | 1800 | Recombinant human PREP | [2] |
| UAMC1110-derivative (Cy3-labeled) | FAP | ~0.5 | Recombinant human FAP | [4] |
| UAMC1110-derivative (Cy5-labeled) | FAP | ~0.8 | Recombinant human FAP | [4] |
Table 2: In Vivo Tumor Uptake of Radiolabeled UAMC1110 Derivatives
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| ¹¹¹In-FAP-2286 | HEK-FAP xenograft | 1 h | 11.1 | [7] |
| ¹¹¹In-FAP-2286 | HEK-FAP xenograft | 48 h | 9.1 | [7] |
| ⁶⁸Ga-labeled UAMC1110 derivative | U87MG glioblastoma xenograft | 1 h | ~5-10 | [8] |
| ¹⁸F-labeled UAMC1110 derivative | A549-FAP xenograft | 1 h | ~4-6 | N/A |
%ID/g: percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: In Vitro FAP Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
Materials:
-
Recombinant human FAP
-
FAP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compound (e.g., UAMC1110 derivative)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.
-
Add a fixed amount of recombinant human FAP to each well of the 96-well plate.
-
Add the diluted test compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAP substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em for AMC-based substrates) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a FAP-targeted therapeutic agent in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FAP-positive cancer cell line (e.g., U87MG, or co-injection of cancer cells with FAP-expressing fibroblasts)
-
Test therapeutic agent (e.g., a cytotoxic drug conjugated to a UAMC1110 derivative)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously implant FAP-positive tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test therapeutic agent and vehicle control according to the desired dosing schedule (e.g., intravenously, intraperitoneally).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the evaluation of FAP inhibitors.
Conclusion
This compound is a valuable chemical entity for the development of FAP-targeted agents for preclinical cancer research. Its derivatives have demonstrated high potency and selectivity for FAP, enabling the targeted delivery of imaging and therapeutic payloads to the tumor microenvironment. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies aimed at evaluating the potential of FAP inhibitors as novel cancer diagnostics and therapeutics.
References
- 1. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]
- 4. Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for In Vitro Cell Binding Assays with FAPI Tracers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy. FAP inhibitor (FAPI) based radiotracers have demonstrated significant promise in preclinical and clinical studies for the sensitive detection of various cancers.[2]
These application notes provide detailed methodologies for performing in vitro cell binding assays with FAPI tracers to characterize their binding properties, including affinity, specificity, and internalization. The protocols are intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of novel FAPI-based radiopharmaceuticals.
Key Concepts and Principles
In vitro cell binding assays are fundamental for the preclinical characterization of FAPI tracers. These assays typically involve incubating radiolabeled FAPI tracers with FAP-expressing cells and measuring the amount of tracer that binds to the cells. Key parameters evaluated include:
-
Binding Affinity (Kd or IC50): Measures the strength of the interaction between the FAPI tracer and FAP. A lower value indicates higher affinity.
-
Specificity: Determines whether the tracer binds specifically to FAP. This is often assessed through competition assays where the binding of the radiolabeled tracer is blocked by an excess of a non-radiolabeled competitor.
-
Cellular Uptake and Internalization: Quantifies the amount of tracer taken up by the cells and the rate at which it is internalized. This is crucial for therapeutic applications where delivering a radioactive payload inside the cancer cell is desired.
Experimental Protocols
Cell Culture
Objective: To prepare FAP-expressing and control cell lines for binding assays.
Materials:
-
FAP-negative control cell line (e.g., wild-type HT-1080, PC3)[4][5]
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% fetal calf serum (FCS)[6]
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Protocol:
-
Culture FAP-expressing and FAP-negative cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For binding assays, seed the cells in 6-well or 24-well plates and allow them to grow to 80-90% confluency.[6][7]
Saturation Binding Assay
Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a FAPI tracer.
Materials:
-
Radiolabeled FAPI tracer
-
Non-radiolabeled FAPI tracer (for determining non-specific binding)
-
FAP-expressing cells cultured in plates
-
Binding buffer (e.g., serum-free medium)
-
Lysis buffer (e.g., 1 M NaOH)[5]
-
Gamma counter or other appropriate radioactivity detector
Protocol:
-
Wash the confluent cells twice with PBS.[5]
-
Add increasing concentrations of the radiolabeled FAPI tracer to the wells in binding buffer.
-
For determining non-specific binding, add a parallel set of wells containing the same concentrations of radiolabeled tracer plus a large excess (e.g., 100-fold) of the non-radiolabeled FAPI tracer.
-
Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C or 4°C).[7]
-
After incubation, remove the binding buffer and wash the cells twice with cold PBS to remove unbound tracer.[5]
-
Lyse the cells with lysis buffer and collect the lysate.[5]
-
Measure the radioactivity in the lysate using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Competitive Binding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a FAPI tracer, which is another measure of its binding affinity.
Materials:
-
Radiolabeled FAPI tracer (at a fixed concentration)
-
Non-radiolabeled FAPI tracer (at increasing concentrations)
-
FAP-expressing cells cultured in plates
-
Binding buffer
-
Lysis buffer
-
Gamma counter
Protocol:
-
Wash the confluent cells twice with PBS.[5]
-
Add a fixed concentration of the radiolabeled FAPI tracer to all wells.
-
Add increasing concentrations of the non-radiolabeled FAPI tracer to the wells.[7]
-
Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature.[7]
-
Follow steps 5-7 from the Saturation Binding Assay protocol.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Uptake and Internalization Assay
Objective: To measure the total cellular uptake of the FAPI tracer and distinguish between membrane-bound and internalized tracer.
Materials:
-
Radiolabeled FAPI tracer
-
FAP-expressing cells cultured in plates
-
Binding buffer
-
Acid wash buffer (e.g., glycine-HCl, pH 2.5) to strip surface-bound radioactivity
-
Lysis buffer
-
Gamma counter
Protocol:
-
Wash the confluent cells twice with PBS.
-
Add the radiolabeled FAPI tracer to the wells in binding buffer.
-
Incubate the plates for various time points (e.g., 10, 30, 60, 120 minutes) at 37°C.[8]
-
At each time point, remove the radioactive medium and wash the cells twice with cold PBS.
-
To measure the internalized fraction, incubate the cells with a cold acid wash buffer for a short period (e.g., 5-10 minutes) on ice to remove surface-bound tracer. Collect this fraction (membrane-bound).
-
Lyse the remaining cells with lysis buffer to release the internalized tracer. Collect this fraction (internalized).
-
Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of total cellular uptake and the percentage of internalized tracer at each time point.
Data Presentation
Quantitative data from the in vitro binding assays should be summarized in clearly structured tables for easy comparison of different FAPI tracers.
Table 1: Summary of In Vitro Binding Affinity of FAPI Tracers
| FAPI Tracer | Cell Line | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| ⁶⁸Ga-TEFAPI-06 | HT-1080-FAP | Competition | 10.16 ± 2.56 | - | [5] |
| ⁶⁸Ga-TEFAPI-07 | HT-1080-FAP | Competition | 7.81 ± 2.28 | - | [5] |
| FAPI-74 | HT-1080-FAP | Competition | < 1 to 4.2 | - | [6] |
| QCP01 | U87 | Inhibition | - | 1.26 | [4] |
| [¹¹¹In]QCP02 | U87 | Inhibition | - | 16.20 | [4] |
Table 2: Summary of Cellular Uptake and Internalization of FAPI Tracers
| FAPI Tracer | Cell Line | Time (h) | Total Uptake (%ID/10⁶ cells) | Internalized Fraction (%) | Reference |
| ¹⁷⁷Lu-FAPI-02 | HT-1080-FAP | 1 | 20.15 ± 1.74 | 96 | [8] |
| FAPI-38 | HT-1080-FAP | 24 | - | 63.1 | [7] |
| FAPI-04 | HT-1080-FAP | 24 | - | 97.1 | [7] |
| [¹¹¹In]QCP02 | U87 | - | >30 | - | [4] |
Visualizations
FAP Signaling and FAPI Tracer Binding
Fibroblast Activation Protein (FAP) is a key component of the tumor microenvironment, contributing to tumor growth, invasion, and metastasis. FAPI tracers are designed to specifically bind to the enzymatic pocket of FAP on the surface of cancer-associated fibroblasts.
Caption: FAP signaling in the TME and FAPI tracer binding.
Experimental Workflow for In Vitro FAPI Tracer Binding Assay
The following diagram illustrates the general workflow for performing an in vitro cell binding assay with a FAPI tracer.
Caption: Workflow for in vitro FAPI tracer binding assays.
Conclusion
The described protocols and data presentation formats provide a standardized framework for the in vitro characterization of FAPI tracers. Rigorous and consistent application of these methodologies is essential for the reliable evaluation of novel FAPI-based radiopharmaceuticals and for advancing their clinical translation for the diagnosis and treatment of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albumin Binder–Conjugated Fibroblast Activation Protein Inhibitor Radiopharmaceuticals for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-labeled tracers targeting fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Biodistribution Studies of UAMC-1110 Radiotracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
UAMC-1110 is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] FAP is overexpressed in the stroma of a majority of epithelial cancers, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2] Radiotracers based on the UAMC-1110 scaffold have demonstrated significant potential in positron emission tomography (PET) for visualizing FAP-positive tumors.[2][3]
These application notes provide a comprehensive overview of the experimental setup for conducting biodistribution studies of UAMC-1110 based radiotracers, including protocols for radiolabeling, in vitro cell binding assays, and in vivo animal imaging and biodistribution experiments.
I. Radiolabeling of UAMC-1110 Derivatives
The UAMC-1110 core structure can be derivatized with chelators like DOTA or NOTA to enable radiolabeling with various metallic radionuclides, most commonly Gallium-68 (⁶⁸Ga) for PET imaging.[3][4]
Protocol: ⁶⁸Ga-Labeling of a DOTA-conjugated UAMC-1110 derivative (e.g., FAPI-46)
Materials:
-
DOTA-conjugated UAMC-1110 precursor (e.g., FAPI-46)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.6 M HCl
-
Sodium acetate (2.5 M)
-
Ascorbic acid solution (20% in water)
-
Phosphate buffer
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
-
Ethanol
-
Sterile water for injection
-
Heating block or water bath (95°C)
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.6 M HCl.
-
In a sterile reaction vial, combine 20 nmol of the DOTA-conjugated UAMC-1110 precursor, 10 μL of ascorbic acid solution, and 1 mL of the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 3.3–3.6 using sodium acetate solution.
-
Heat the reaction vial at 95°C for 20 minutes.[5]
-
After cooling to room temperature, isolate the radiolabeled product using an SPE cartridge.
-
Wash the cartridge with sterile water.
-
Elute the purified ⁶⁸Ga-UAMC-1110 derivative with 0.5 mL of ethanol.[5]
-
Dilute the final product with 5 mL of sodium chloride solution (0.9%) and adjust the pH to 7 with phosphate buffer for injection.[5]
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
II. In Vitro Studies
A. Cell Culture
FAP-expressing cell lines (e.g., A549-FAP, human cancer-associated fibroblasts) and FAP-negative cell lines (for control) are required. Cells should be cultured in appropriate media and conditions as per standard cell culture protocols.
B. Protocol: Cellular Uptake and Internalization Assay
Objective: To determine the specificity and rate of uptake and internalization of the radiotracer in FAP-expressing cells.
Materials:
-
FAP-positive and FAP-negative cells
-
Radiolabeled UAMC-1110 derivative
-
Unlabeled UAMC-1110 (for blocking studies)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glycine-HCl buffer (1 M, pH 2.2)
-
Gamma counter
Procedure:
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
For total uptake: Add approximately 0.2 MBq of the radiolabeled UAMC-1110 derivative to each well and incubate at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).[6][7]
-
For blocking studies: Pre-incubate a set of wells with a high concentration of unlabeled UAMC-1110 (e.g., 2.5 µmol/mL) for 5 minutes before adding the radiotracer.[6][7]
-
At each time point, remove the radioactive medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer and collect the lysate.
-
For internalization: After the incubation period, remove the radioactive medium and wash the cells. Add ice-cold glycine-HCl buffer for 10 minutes at 37°C to strip the surface-bound radioactivity.[6][7]
-
Collect the supernatant (surface-bound fraction).
-
Lyse the cells to collect the internalized fraction.
-
Measure the radioactivity in the cell lysates (and supernatant for internalization) using a gamma counter.
-
Express the results as a percentage of the added dose.
III. In Vivo Biodistribution Studies
Animal models are crucial for evaluating the pharmacokinetic profile and tumor-targeting efficacy of the radiotracer.
A. Animal Models
Immunodeficient mice (e.g., nude mice) bearing subcutaneous or orthotopic xenografts of FAP-expressing human tumor cell lines (e.g., U87MG, PC3) are commonly used.[6][8]
B. Protocol: Small Animal PET/CT Imaging and Ex Vivo Biodistribution
Objective: To visualize the in vivo distribution of the radiotracer and quantify its uptake in tumors and major organs.
Materials:
-
Tumor-bearing mice
-
Radiolabeled UAMC-1110 derivative
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Gamma counter
-
Dissection tools
-
Analytical balance
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a defined activity of the radiolabeled UAMC-1110 derivative (e.g., 8-11 MBq) via tail vein injection.[6][7]
-
For dynamic imaging: Place the animal in the PET scanner immediately after injection and acquire dynamic images for 60 minutes.[6][7]
-
For static imaging: Acquire static images at specific time points post-injection (e.g., 1, 2, and 4 hours).[6][7]
-
For blocking studies: Inject a cohort of mice with unlabeled UAMC-1110 (e.g., 2 mg/kg) 5 minutes prior to the radiotracer injection.[6][7]
-
After the final imaging session, euthanize the mice (typically at a specific time point like 60 minutes post-injection for biodistribution).[6]
-
Dissect major organs and the tumor.
-
Weigh each organ and the tumor sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
IV. Data Presentation
Quantitative data from biodistribution studies should be summarized in tables for clear comparison.
Table 1: Ex Vivo Biodistribution of [¹⁸F]1a in U87MG Xenograft-Bearing Mice (60 min p.i.)
| Organ | %ID/g (Mean ± SD, n=5) |
| Blood | 0.85 ± 0.12 |
| Heart | 0.65 ± 0.09 |
| Lung | 1.23 ± 0.18 |
| Liver | 1.54 ± 0.25 |
| Spleen | 0.43 ± 0.07 |
| Pancreas | 0.31 ± 0.05 |
| Stomach | 0.28 ± 0.06 |
| Intestine | 0.98 ± 0.15 |
| Kidney | 2.15 ± 0.33 |
| Muscle | 0.35 ± 0.08 |
| Bone | 0.76 ± 0.11 |
| Brain | 0.11 ± 0.03 |
| Tumor | 3.45 ± 0.51 |
Note: The data presented here is illustrative and should be replaced with actual experimental results.
V. Visualizations
A. Experimental Workflow
Experimental workflow for UAMC-1110 radiotracer biodistribution studies.
B. FAP in the Tumor Microenvironment
Role of FAP in the tumor microenvironment and targeting by UAMC-1110 radiotracers.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NH2-UAMC1110 TFA Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: NH2-UAMC1110 TFA is a derivative of UAMC1110, a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1] It serves as a crucial precursor in the synthesis of FAPI-QS, a chelating agent used to create radiotracers with high tumor selectivity for diagnostic and therapeutic applications.[2][3][4][5] Proper preparation of stock solutions is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2990021-73-1 | [2] |
| Molecular Formula | C23H24F5N5O5 | [2][3] |
| Formula Weight | 545.46 g/mol | [2][3] |
| Appearance | Off-white to yellow solid | [3] |
| Purity | >98% (HPLC) | [2] |
| Solubility (in Water) | 250 mg/mL (458.33 mM) | [3][4][6] |
| Storage of Solid | -20°C, sealed, away from moisture | [3][4] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.45 mg of the compound.
-
Solubilization:
-
Add the appropriate volume of sterile water to the vial containing the powder. For a 10 mM stock from 5.45 mg, this would be 1 mL.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath.[3][4][6] Heating the solution to 37°C can also aid in solubilization.[4]
-
-
Sterilization (Optional but Recommended): If the stock solution is intended for cell-based assays, it is advisable to sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[3][5]
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes.[3][5]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][5] Ensure the vials are tightly sealed to protect from moisture.[3][4]
-
Stock Solution Preparation Table
The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.
| Desired Concentration | Volume | Mass of this compound | Volume of Water |
| 1 mM | 1 mL | 0.545 mg | 1 mL |
| 5 mL | 2.73 mg | 5 mL | |
| 10 mL | 5.45 mg | 10 mL | |
| 5 mM | 1 mL | 2.73 mg | 1 mL |
| 5 mL | 13.64 mg | 5 mL | |
| 10 mL | 27.27 mg | 10 mL | |
| 10 mM | 1 mL | 5.45 mg | 1 mL |
| 5 mL | 27.27 mg | 5 mL | |
| 10 mL | 54.55 mg | 10 mL |
Calculations are based on a molecular weight of 545.46 g/mol .
Visualizations
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of a sterile stock solution of this compound.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context
This compound is a precursor to inhibitors targeting Fibroblast Activation Protein (FAP), a key enzyme in the tumor microenvironment. The diagram below shows the logical relationship from the compound to its application.
Caption: Logical flow from this compound to its theranostic application.
References
Application Notes and Protocols for Conjugating Chelators to NH2-UAMC1110 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 is a derivative of the potent and selective fibroblast activation protein (FAP) inhibitor, UAMC1110. The presence of a primary amine (NH2) group provides a versatile handle for the covalent attachment of various molecules, including chelating agents for radiolabeling in diagnostic and therapeutic applications.[1][2] This document provides detailed protocols for three common and effective techniques for conjugating chelators to the primary amine of NH2-UAMC1110 TFA: N-Hydroxysuccinimide (NHS) ester chemistry, isothiocyanate coupling, and carbodiimide (EDC) chemistry.
Key Considerations for Conjugation
Successful conjugation of chelators to NH2-UAMC1110 requires careful consideration of several factors:
-
pH: The reactivity of the primary amine is highly pH-dependent. Reactions are typically carried out at a slightly basic pH to ensure the amine is deprotonated and thus more nucleophilic.[3][4][5]
-
Buffer Selection: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with NH2-UAMC1110 for reaction with the activated chelator.[3][6][7] Suitable buffers include phosphate, borate, or carbonate buffers.[3][8]
-
Solvent: While aqueous buffers are preferred, some chelators and activated esters may have limited solubility and require the use of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]
-
Stoichiometry: The molar ratio of the chelator to NH2-UAMC1110 will influence the efficiency of the conjugation reaction. A molar excess of the activated chelator is often used to drive the reaction to completion.[4][9]
-
Stability of Reagents: NHS esters and isothiocyanates can be sensitive to moisture and hydrolysis, especially at higher pH.[9][] It is crucial to use anhydrous solvents for dissolving these reagents and to prepare solutions immediately before use.[8][9]
Data Summary: Reaction Conditions for Chelator Conjugation
| Parameter | NHS Ester Conjugation | Isothiocyanate Conjugation | Carbodiimide (EDC) Conjugation |
| Optimal pH Range | 7.2 - 8.5[3][] | 9.0 - 9.5[5][11] | 4.5 - 7.2 |
| Recommended Buffers | Phosphate, Borate, Carbonate[3][8] | Borate, Carbonate[6] | MES, Phosphate |
| Typical Reaction Time | 0.5 - 4 hours[3] | 2 - 12 hours | 2 - 12 hours |
| Typical Reaction Temperature | 4°C to Room Temperature[3] | Room Temperature | Room Temperature |
| Molar Ratio (Chelator:NH2-UAMC1110) | 5:1 to 20:1[4][9] | 5:1 to 20:1 | 1.5:1 (EDC:Chelator) |
| Common Co-solvents | DMSO, DMF[4][9] | DMSO, DMF | DMSO, DMF |
Experimental Protocols
Protocol 1: Conjugation using NHS Ester-Activated Chelators
N-Hydroxysuccinimide (NHS) esters are widely used for their high reactivity and specificity towards primary amines, forming stable amide bonds.[9][]
Materials:
-
This compound
-
NHS ester-activated chelator (e.g., DOTA-NHS-ester, NOTA-NHS-ester)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Preparation of NH2-UAMC1110 Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Preparation of NHS Ester-Chelator Solution: Immediately before use, dissolve the NHS ester-activated chelator in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[9]
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the NHS ester-chelator stock solution to the NH2-UAMC1110 solution.
-
Vortex gently to mix.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[8]
-
Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC to separate the desired product from unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.
Experimental Workflow for NHS Ester Conjugation
Caption: Workflow for conjugating NHS ester-activated chelators to NH2-UAMC1110.
Protocol 2: Conjugation using Isothiocyanate-Activated Chelators
Isothiocyanates react with primary amines to form stable thiourea linkages. This reaction is efficient at a slightly higher pH compared to NHS ester reactions.[5][11]
Materials:
-
This compound
-
Isothiocyanate-activated chelator (e.g., p-SCN-Bn-DTPA)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Preparation of NH2-UAMC1110 Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Preparation of Isothiocyanate-Chelator Solution: Immediately before use, dissolve the isothiocyanate-activated chelator in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the isothiocyanate-chelator stock solution to the NH2-UAMC1110 solution.
-
Vortex gently to mix.
-
Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.
Experimental Workflow for Isothiocyanate Conjugation
Caption: Workflow for conjugating isothiocyanate-activated chelators to NH2-UAMC1110.
Protocol 3: Carbodiimide-Mediated Conjugation
Carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the formation of an amide bond between a carboxyl group on the chelator and the primary amine of NH2-UAMC1110.[12][13] This is a "zero-length" crosslinking method. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can significantly improve the reaction efficiency by forming a more stable intermediate.[12][14]
Materials:
-
This compound
-
Chelator with a carboxyl group (e.g., DOTA-GA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Purification system (e.g., HPLC, solid-phase extraction)
Procedure:
-
Activation of Chelator:
-
Dissolve the carboxylated chelator in the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) to the chelator solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Preparation of NH2-UAMC1110 Solution: Dissolve this compound in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
Conjugation Reaction:
-
Add the activated chelator solution to the NH2-UAMC1110 solution.
-
Vortex gently to mix.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
-
Purification: Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC analysis.
Experimental Workflow for Carbodiimide-Mediated Conjugation
Caption: Workflow for EDC/NHS-mediated conjugation of carboxylated chelators to NH2-UAMC1110.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incorrect pH of reaction buffer. | Verify the pH of the reaction buffer and adjust as necessary for the specific chemistry. |
| Hydrolysis of reactive chelator. | Prepare reactive chelator solutions immediately before use. Use anhydrous solvents. | |
| Presence of competing primary amines in the buffer. | Use amine-free buffers such as phosphate, borate, or carbonate. | |
| Insufficient molar excess of the chelator. | Increase the molar ratio of the activated chelator to NH2-UAMC1110. | |
| Formation of Side Products | Cross-linking or polymerization (especially with EDC). | Optimize the molar ratios of EDC and NHS. Consider a two-step conjugation protocol. |
| Modification at unintended sites (if other primary amines are present). | This is less of a concern for NH2-UAMC1110, which has a single primary amine. | |
| Difficulty in Purification | Similar retention times of product and starting material. | Optimize the HPLC gradient to achieve better separation. Consider a different stationary phase. |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of chelators to the primary amine of this compound. The choice of conjugation chemistry will depend on the specific chelator being used and its available functional groups. Careful optimization of reaction conditions, particularly pH and stoichiometry, is crucial for achieving high yields and purity of the final conjugate. Proper purification and characterization are essential to ensure the quality and suitability of the resulting product for downstream applications in research and drug development.
References
- 1. This compound | 2990021-73-1 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for NH2-UAMC1110 TFA in Theranostic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-UAMC1110 TFA is a critical precursor molecule for the development of targeted theranostic agents. It is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2] FAP is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of a majority of epithelial cancers, while its expression in healthy tissues is minimal.[3] This differential expression makes FAP an attractive target for both cancer diagnosis and therapy.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of FAP-targeted agents, their radiolabeling, and their evaluation in preclinical models. The protocols are intended to aid researchers in the development of novel theranostics for a wide range of solid tumors.
Principle of FAP-Targeted Theranostics
The core principle behind this compound-based theranostics lies in the specific targeting of FAP in the TME. The this compound molecule serves as a scaffold that can be conjugated to a chelator for radiolabeling. Once radiolabeled with a diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclide, the resulting agent can be administered systemically. The FAP-targeting moiety directs the agent to the tumor site, where the diagnostic radionuclide allows for non-invasive imaging (e.g., PET scans), and the therapeutic radionuclide can deliver a cytotoxic radiation dose to the tumor cells and surrounding stroma.
Data Presentation
Table 1: Inhibitory Potency and Selectivity of UAMC1110 and its Derivatives
| Compound | FAP IC50 (nM) | PREP IC50 (nM) | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (FAP vs. others) | Reference |
| UAMC1110 | 0.43 | >10,000 | >10,000 | >10,000 | >10,000 | >23,000-fold | [4] |
| Biotin-ABP | 0.54 | >10,000 | >10,000 | >10,000 | >10,000 | >18,500-fold | [4] |
| Cy3-ABP | 1.3 | >10,000 | >10,000 | >10,000 | >10,000 | >7,600-fold | [4] |
| Cy5-ABP | 0.72 | >10,000 | 5,800 | 4,200 | >10,000 | >5,800-fold | [4] |
| DOTA.(SA.FAPi)2 | 0.8 ± 0.1 | >10,000 | 1,400 ± 200 | 2,100 ± 300 | 2,800 ± 400 | >1,750-fold | [5] |
| [natGa]Ga-DOTA.(SA.FAPi)2 | 1.1 ± 0.2 | >10,000 | 1,600 ± 300 | 2,500 ± 400 | 3,300 ± 500 | >1,450-fold | [5] |
| DOTAGA.(SA.FAPi)2 | 0.6 ± 0.1 | >10,000 | 1,200 ± 200 | 1,900 ± 300 | 2,600 ± 400 | >2,000-fold | [5] |
| [natGa]Ga-DOTAGA.(SA.FAPi)2 | 0.9 ± 0.1 | >10,000 | 1,500 ± 200 | 2,300 ± 300 | 3,100 ± 400 | >1,660-fold | [5] |
| [natLu]Lu-DOTAGA.(SA.FAPi)2 | 0.7 ± 0.1 | >10,000 | 1,300 ± 200 | 2,000 ± 300 | 2,700 ± 400 | >1,850-fold | [5] |
ABP: Activity-Based Probe
Table 2: In Vivo Tumor Uptake of FAPI Tracers in Different Cancer Types (Human Studies)
| Cancer Type | Tracer | Average SUVmax | Range of SUVmax | Reference |
| Sarcoma | 68Ga-FAPI-04 | 15.3 | 8.9 - 21.6 | [1] |
| Esophageal | 68Ga-FAPI-04 | 14.3 | 6.8 - 20.1 | [1] |
| Breast | 68Ga-FAPI-04 | 13.6 | 6.2 - 19.8 | [1] |
| Cholangiocarcinoma | 68Ga-FAPI-04 | 12.8 | 9.5 - 16.1 | [1] |
| Lung | 68Ga-FAPI-04 | 12.1 | 4.5 - 18.9 | [1] |
| Head and Neck | 68Ga-FAPI-04 | 10.5 | 6.1 - 16.8 | [1] |
| Ovarian | 68Ga-FAPI-04 | 9.8 | 5.4 - 14.2 | [1] |
| Pancreatic | 68Ga-FAPI-04 | 9.2 | 4.8 - 13.5 | [1] |
| Prostate | 68Ga-FAPI-04 | 8.7 | 4.1 - 12.9 | [1] |
| Colorectal | 68Ga-FAPI-04 | 8.1 | 3.5 - 11.7 | [1] |
| Hepatocellular | 68Ga-FAPI-04 | 7.5 | 3.9 - 10.8 | [1] |
| Gastric | 68Ga-FAPI-04 | 5.9 | 2.9 - 8.7 | [1] |
| Renal Cell | 68Ga-FAPI-04 | 5.2 | 3.1 - 7.4 | [1] |
| Differentiated Thyroid | 68Ga-FAPI-04 | 4.8 | 2.5 - 6.9 | [1] |
| Pheochromocytoma | 68Ga-FAPI-04 | 4.1 | 2.0 - 5.8 | [1] |
Mandatory Visualizations
Caption: FAP-Targeting Signaling Pathway in the TME.
Caption: Experimental Workflow for FAP-Targeted Theranostic Agent Development.
Experimental Protocols
Protocol 1: Synthesis of a DOTA-conjugated FAPi Precursor
This protocol describes the conjugation of a DOTA-NHS ester to this compound to generate a precursor suitable for radiolabeling.
Materials:
-
This compound
-
DOTA-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to the solution to neutralize the TFA salt and act as a base.
-
In a separate vial, dissolve DOTA-NHS ester (1.1 equivalents) in anhydrous DMF.
-
Add the DOTA-NHS ester solution dropwise to the this compound solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the purified fractions to obtain the DOTA-conjugated FAPi precursor as a white solid.
Protocol 2: Radiolabeling of DOTA-FAPi Precursor with Gallium-68
This protocol outlines the manual radiolabeling of the DOTA-conjugated FAPi precursor with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-FAPi precursor
-
⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Ascorbic acid (optional, as a radioprotectant)
-
Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification
-
Radio-TLC or Radio-HPLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
In a reaction vial, add 10-20 µg of the DOTA-FAPi precursor dissolved in a small volume of water or buffer.
-
Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.8.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
If desired, add ascorbic acid to the reaction mixture.
-
Heat the reaction vial at 95°C for 5-10 minutes.[6]
-
After incubation, cool the vial to room temperature.
-
Purify the radiolabeled product using a pre-conditioned C18 SPE cartridge.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-DOTA-FAPi with a small volume of 50% ethanol in saline.
-
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
Protocol 3: In Vitro Cellular Uptake and Internalization Assay
This protocol is designed to evaluate the binding and internalization of the radiolabeled FAPi in FAP-expressing cells.
Materials:
-
FAP-expressing cell line (e.g., HT1080-FAP) and a negative control cell line (e.g., wild-type HT1080)
-
Cell culture medium and supplements
-
[⁶⁸Ga]Ga-DOTA-FAPi
-
Unlabeled UAMC1110 (for blocking studies)
-
Phosphate-buffered saline (PBS)
-
Acidic buffer (e.g., 0.2 M glycine buffer, pH 2.5) to differentiate between membrane-bound and internalized radioactivity
-
Gamma counter
Procedure:
-
Seed the FAP-expressing and control cells in 24-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with PBS.
-
For uptake studies, add fresh cell culture medium containing a known concentration of [⁶⁸Ga]Ga-DOTA-FAPi to each well.
-
For blocking studies, pre-incubate a set of wells with a high concentration of unlabeled UAMC1110 for 30 minutes before adding the radiolabeled compound.
-
Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
At each time point, stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
To determine internalization, incubate the cells with an acidic buffer for 5-10 minutes on ice to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).
-
Lyse the cells with 1 M NaOH and collect the lysate (internalized fraction).
-
Measure the radioactivity in the membrane-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of uptake per million cells and the internalization rate.
Protocol 4: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes the evaluation of the biodistribution of the radiolabeled FAPi in a preclinical tumor model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HT1080-FAP xenografts)
-
[⁶⁸Ga]Ga-DOTA-FAPi
-
Anesthesia for animal handling
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of [⁶⁸Ga]Ga-DOTA-FAPi (typically 1-5 MBq) into each mouse via the tail vein.
-
At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a cohort of mice.
-
Dissect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Analyze the data to determine tumor uptake, clearance from non-target organs, and tumor-to-background ratios.[7]
References
- 1. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fully automated radiosynthesis of [68Ga]Ga-FAPI-46 with cyclotron produced gallium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: NH2-UAMC1110 TFA Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low radiolabeling yields with NH2-UAMC1110 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivative of UAMC1110, a potent inhibitor of Fibroblast Activation Protein (FAP).[1][2] It is primarily used as a precursor in the synthesis of radiotracers for positron emission tomography (PET) imaging, targeting FAP-expressing tissues, which are often associated with various cancers and fibrotic diseases.[3][4][5]
Q2: Which radioisotopes are commonly used for labeling NH2-UAMC1110 derivatives?
Derivatives of UAMC1110 have been successfully labeled with various radioisotopes, most notably Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F).[4][5][6] The choice of isotope depends on the specific imaging application, desired half-life, and the chelator conjugated to the UAMC1110 backbone.
Q3: What are some potential general causes for low radiolabeling yields?
Low radiolabeling efficiency can stem from several factors, including the purity of the precursor, suboptimal reaction conditions (pH, temperature), the quality of the radioisotope, and the presence of competing metal ions or other contaminants.[7] Careful optimization of these parameters is crucial for achieving high yields.
Q4: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored under specific conditions. It is recommended to store the compound at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months), kept sealed and away from moisture.[1]
Troubleshooting Guide for Low Radiolabeling Yield
Low radiolabeling yields can be a significant hurdle in the development of novel radiotracers. This guide provides a systematic approach to identifying and resolving common issues encountered during the radiolabeling of this compound derivatives.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for low radiolabeling yield.
Step 1: Verify Precursor Integrity
The quality and stability of the this compound precursor are paramount for successful radiolabeling.
-
Storage: Confirm that the compound has been stored under the recommended conditions (-20°C for short-term, -80°C for long-term) to prevent degradation.[1]
-
Purity: If in doubt, verify the purity of the precursor using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Impurities can interfere with the labeling reaction.
-
Solution Preparation: Use freshly prepared stock solutions of the precursor for each labeling experiment. If using an aqueous stock solution, it should be sterile-filtered through a 0.22 µm filter before use.[1]
Step 2: Assess Reagent and Radioisotope Quality
The quality of all reagents, especially the radioisotope, directly impacts the radiolabeling efficiency.
-
Radioisotope Quality: Ensure the radioisotope has high specific activity and is free from metallic impurities that can compete for the chelator. For instance, when labeling with ⁶⁸Ga, the presence of other metal ions in the eluate from the generator can significantly reduce the yield.
-
Solvents and Buffers: Use high-purity, metal-free water and reagents to prepare buffers and reaction solutions. Trace metal contaminants can sequester the radioisotope.
-
Chelator Conjugation: If you have conjugated this compound to a chelator (e.g., DOTA, NOTA), confirm the successful conjugation and purity of the resulting conjugate before proceeding with radiolabeling.
Step 3: Optimize Reaction Conditions
Radiolabeling reactions are often sensitive to various parameters that may require optimization.
-
pH: The pH of the reaction mixture is critical. For many radiometal labeling reactions (e.g., with ⁶⁸Ga), a specific pH range (typically acidic to slightly acidic) is required for efficient chelation. Perform small-scale experiments to determine the optimal pH.
-
Temperature: The reaction temperature can significantly influence the kinetics of the labeling reaction. While some reactions proceed at room temperature, others may require heating. For example, optimization of an ¹⁸F-labeling method for a UAMC1110 derivative involved testing different temperatures.[6]
-
Precursor Concentration: The concentration of the precursor can affect the radiochemical yield. It is advisable to test a range of precursor concentrations to find the optimal amount that maximizes the yield without leading to unwanted side products.
-
Incubation Time: The reaction time should be sufficient to allow for complete labeling. Monitor the reaction progress over time using radio-TLC or radio-HPLC to determine the optimal incubation period.
Step 4: Evaluate the Purification Method
Inefficient purification can lead to apparent low yields due to product loss.
-
Solid-Phase Extraction (SPE): If using SPE for purification, ensure the cartridge is properly conditioned and activated. The choice of SPE cartridge material should be appropriate for the properties of the radiolabeled compound.
-
HPLC Purification: When using HPLC, optimize the mobile phase composition and gradient to achieve good separation of the desired product from unreacted radioisotope and other impurities. Check for product retention on the column or tubing.
Data Presentation: Optimized Radiolabeling Parameters for a UAMC1110 Derivative
The following table summarizes the optimized conditions for the radiolabeling of an ¹⁸F-labeled UAMC1110 derivative, which can serve as a starting point for optimizing your own experiments.[6]
| Parameter | Optimized Condition |
| Precursor | Trimethyltin-UAMC1110 derivative |
| Radioisotope | ¹⁸F-Fluoride |
| Catalyst | Cu(OTf)₂ |
| Base | Pyridine |
| Solvent | DMA (Dimethylacetamide) |
| Temperature | Not explicitly stated, but optimized |
| Purification | Oasis HLB SPE followed by HPLC |
| Reported Yield | Improved from 1.86 ± 1.21% to a higher, optimized yield (exact value not specified) |
Experimental Protocol Example: ¹⁸F-Labeling of a UAMC1110 Derivative
This is a generalized protocol based on a published method for an ¹⁸F-labeled UAMC1110 derivative and should be adapted for your specific precursor and laboratory setup.[6]
-
Azeotropic Drying of ¹⁸F-Fluoride:
-
Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water.
-
Dry the mixture azeotropically by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the this compound-derived precursor in a suitable anhydrous solvent (e.g., DMSO, DMF, or DMA).
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂CO₃/Kryptofix complex.
-
Heat the reaction mixture at a predetermined optimal temperature for a specific duration.
-
-
Purification:
-
After the reaction is complete, quench the reaction with water or a suitable buffer.
-
Perform an initial purification using a solid-phase extraction (SPE) cartridge (e.g., C18 or HLB) to remove unreacted fluoride and polar impurities.
-
Further purify the product using semi-preparative HPLC to isolate the desired radiolabeled compound.
-
-
Formulation:
-
Evaporate the HPLC solvent and reformulate the final product in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC.
-
Confirm the identity of the product by co-elution with a non-radioactive standard.
-
Diagram: General Radiolabeling and Purification Workflow
Caption: General workflow for radiolabeling and purification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiolabeling Efficiency - Alfa Cytology - Rdcthera [rdcthera.com]
troubleshooting FAPI-QS synthesis side reactions and impurities
Welcome to the technical support center for FAPI-QS synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and impurities encountered during the synthesis of FAPI-QS precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for FAPI-QS?
A1: The synthesis of FAPI-QS typically involves a multi-step process that can be broken down into three main parts:
-
Synthesis of the Quinoline Core: This is often achieved through a Pfitzinger reaction or a related method to produce a 6-alkoxy-quinoline-4-carboxylic acid.
-
Synthesis of the Cyanopyrrolidine Moiety: A common intermediate is (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which is synthesized from L-proline.
-
Assembly and Linker Conjugation: The quinoline and cyanopyrrolidine parts are coupled, followed by the introduction of the squaramide linker via reaction with a squarate ester.
Q2: What are the most common classes of impurities in FAPI-QS synthesis?
A2: Impurities in FAPI-QS synthesis can generally be categorized as:
-
Starting materials: Unreacted reagents from any of the synthetic steps.
-
Intermediates: Incompletely reacted intermediates from the multi-step synthesis.
-
Side products: Byproducts from competing chemical reactions at each stage.
-
Degradation products: Resulting from the instability of intermediates or the final product under certain conditions.
Q3: How can I best purify the final FAPI-QS precursor?
A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying FAPI-QS precursors. Due to the complexity of the molecule and potential impurities, a gradient elution with a reverse-phase column (e.g., C18) is typically employed. Careful methods development is crucial to achieve good separation.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Part 1: Synthesis of the Quinoline Core (6-alkoxyquinoline-4-carboxylic acid)
Problem: Low yield in the Pfitzinger reaction for the quinoline core synthesis.
-
Possible Cause 1: Incomplete hydrolysis of isatin. The Pfitzinger reaction starts with the base-catalyzed hydrolysis of isatin to a keto-acid.[1] If this step is incomplete, the yield will be reduced.
-
Troubleshooting: Ensure a sufficient concentration and purity of the base (e.g., KOH). Monitor the reaction for the complete consumption of isatin before proceeding.
-
-
Possible Cause 2: Side reactions of the carbonyl compound. The ketone or aldehyde used in the reaction can undergo self-condensation or other side reactions under basic conditions.
-
Troubleshooting: Add the carbonyl compound slowly to the reaction mixture. Optimize the reaction temperature to favor the desired condensation with the hydrolyzed isatin.
-
Problem: Presence of multiple, difficult-to-separate byproducts in the quinoline core synthesis.
-
Possible Cause: Formation of regioisomers or over-alkylation. Depending on the substrates and reaction conditions, unwanted isomers or multiple additions can occur.
-
Troubleshooting: Carefully control the stoichiometry of the reactants. Purification by column chromatography with a suitable solvent system is often necessary. Recrystallization can also be an effective purification step for the carboxylic acid product.
-
Part 2: Synthesis of the Cyanopyrrolidine Moiety
Problem: Low yield in the synthesis of (S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile.
-
Possible Cause 1: Incomplete acylation of L-proline. The reaction of L-proline with chloroacetyl chloride can be inefficient if not carried out under optimal conditions.
-
Troubleshooting: Use a suitable base to neutralize the HCl generated during the reaction. Ensure anhydrous conditions as chloroacetyl chloride is sensitive to moisture.
-
-
Possible Cause 2: Difficulties in the conversion of the carboxylic acid to the nitrile. This is a two-step process involving amide formation and subsequent dehydration. Each step can have its own challenges.[2]
-
Troubleshooting: For the amidation step, use a reliable coupling agent like DCC or EDC with an additive like HOBt to minimize side reactions. For the dehydration of the amide to the nitrile, ensure the use of a potent dehydrating agent like trifluoroacetic anhydride under controlled temperature conditions.[2]
-
Problem: Presence of impurities in the final cyanopyrrolidine intermediate.
-
Possible Cause: Unreacted starting materials or amide intermediate. Incomplete reactions will lead to the presence of L-proline derivatives or the carboxamide intermediate.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion at each step. Purify the final product by column chromatography.
-
Part 3: Amide Coupling and Squaramide Linker Conjugation
Problem: Incomplete amide coupling between the quinoline carboxylic acid and the cyanopyrrolidine moiety.
-
Possible Cause 1: Deactivation of the carboxylic acid. Carboxylic acids can be unreactive towards amines without proper activation.
-
Possible Cause 2: Formation of N-acylurea byproduct. A common side reaction with carbodiimide coupling agents is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is a coupling-inactive byproduct.[5]
-
Troubleshooting: Use of additives like HOBt can trap the O-acylisourea intermediate as an active ester, preventing the formation of N-acylurea.[5]
-
Problem: Low yield or side products during the squaramide linker formation.
-
Possible Cause 1: Hydrolysis of the squarate ester. Diethyl squarate and its mono-substituted derivatives are susceptible to hydrolysis, especially under basic conditions.[6]
-
Troubleshooting: Perform the reaction under anhydrous conditions and control the pH carefully. Reactions are typically carried out at room temperature.[6]
-
-
Possible Cause 2: Formation of bis-squaramide byproduct. If the reaction conditions are not carefully controlled, a second molecule of the amine can react with the mono-substituted squaramate ester, leading to a bis-adduct.
-
Troubleshooting: Use a stoichiometric amount of the amine reactant and add it slowly to the solution of diethyl squarate. Monitor the reaction closely to stop it once the desired mono-adduct is formed.
-
Problem: Difficulty in purifying the final FAPI-QS precursor.
-
Possible Cause: Presence of closely related impurities. Side products from the squaramide reaction or unreacted intermediates can have similar polarities to the desired product, making purification challenging.
-
Troubleshooting: Develop a robust HPLC purification method. This may involve screening different columns, mobile phases, and gradients. A shallow gradient can often improve the resolution of closely eluting impurities.
-
Quantitative Data Summary
| Parameter | Quinoline Synthesis (Pfitzinger) | Amide Coupling (DCC/EDC) | Squaramide Formation |
| Typical Yield | 40-70% | 70-90% | 50-80% |
| Common Purity (before HPLC) | 80-95% | 85-95% | 70-90% |
| Key Reaction Condition | Basic (e.g., KOH) | Neutral to slightly basic | Neutral, anhydrous |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve the quinoline-4-carboxylic acid derivative (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) to the solution and stir for 30 minutes at 0 °C.
-
Add the amine-containing cyanopyrrolidine derivative (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or HPLC.
Protocol 2: General Procedure for Squaramide Linker Formation
-
Dissolve the amine-functionalized FAPI precursor (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol or acetonitrile).
-
In a separate flask, dissolve diethyl squarate (1.1 equivalents) in the same solvent.
-
Slowly add the amine solution to the diethyl squarate solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or HPLC to isolate the desired mono-substituted squaramate ester.
Visualizations
Caption: Synthetic pathway for the FAPI-QS precursor.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04362F [pubs.rsc.org]
optimizing the signal-to-noise ratio in FAPI PET imaging
Welcome to the technical support center for Fibroblast Activation Protein Inhibitor (FAPI) PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background signal in FAPI PET imaging?
High background signal in FAPI PET imaging can arise from several physiological and pathological processes unrelated to the tumor microenvironment. Fibroblast Activation Protein (FAP) is not exclusively expressed in cancer-associated fibroblasts (CAFs). Its expression is also upregulated in areas of tissue remodeling, inflammation, and fibrosis.[1][2][3] Common sources of non-specific FAPI uptake include:
-
Degenerative Lesions: Joints and vertebral bones with degenerative changes are frequent sites of FAPI tracer accumulation.[1][4]
-
Wound Healing and Scarring: Recent surgical sites, scars, and areas of active wound healing will show FAPI uptake due to the involvement of activated fibroblasts in the healing process.[1][2][4]
-
Muscular Uptake: Focal or diffuse muscle uptake can be observed.[1]
-
Inflammatory and Fibrotic Conditions: Various non-malignant conditions involving inflammation or fibrosis, such as arthritis, pancreatitis, and inflammatory bowel disease, can lead to FAPI-avid lesions.[2][5]
-
Uterine and Mammary Gland Uptake: Physiological uptake in the uterus, particularly in premenopausal women, and in the mammary glands can occur.[1][4]
-
IgG4-Related Disease: This condition can cause FAPI uptake in various organs, including the pancreas and salivary glands.[5]
Q2: How can I differentiate between malignant and benign FAPI uptake?
Distinguishing between malignant and benign FAPI uptake can be challenging due to the variety of non-cancerous conditions that exhibit FAP expression.[2][6] However, several strategies can aid in differentiation:
-
Quantitative Analysis (SUV measurements): Malignant lesions generally exhibit significantly higher FAPI uptake compared to benign lesions. A study suggested a potential SUVmax cutoff value of 5.5 to differentiate between benign and malignant lesions, with a sensitivity of 78.8% and a specificity of 85.1%.[7] However, it's important to note that there can be an overlap in SUV values.
-
Delayed Imaging: Some studies suggest that delayed imaging (e.g., 3 hours post-injection) may help differentiate between pancreatic cancer and pancreatitis due to different tracer kinetics.[8]
-
Correlation with CT/MRI: Careful correlation of PET findings with anatomical details from co-registered CT or MRI scans is crucial. Degenerative changes, for instance, can often be identified on the CT component of the PET/CT scan.[1]
-
Clinical Context: The patient's clinical history, including recent surgeries, injuries, or known inflammatory conditions, is vital for accurate interpretation.
Q3: What is the optimal uptake time for FAPI PET imaging?
The optimal uptake time for FAPI PET imaging can vary depending on the specific FAPI tracer being used.
-
For 68Ga-labeled FAPI tracers (e.g., FAPI-04, FAPI-46): An uptake time of 20 to 60 minutes is generally recommended.[9][10] Some studies have shown that for [68Ga]Ga-FAPI-46, image acquisition as early as 10 minutes post-injection may be feasible for tumor detection, though tumor-to-background ratios might be slightly lower.[11][12] A 30-40 minute uptake time is often considered a reasonable compromise for clinical applicability.[9][10]
-
For 18F-labeled FAPI tracers (e.g., FAPI-74): A longer uptake time of 30 to 90 minutes is recommended, with 60 minutes often being optimal to achieve good tumor-to-background ratios with limited background noise.[9][10]
It is common practice at many sites to use a 60-minute uptake time to standardize with other PET tracers like FDG, SSTR, and PSMA.[9][10]
Q4: Does the patient need any special preparation before a FAPI PET scan?
Unlike 18F-FDG PET imaging, FAPI PET scans generally do not require specific patient preparation such as fasting or resting.[4][13] This is a significant operational advantage. However, adequate hydration is recommended to help with tracer clearance and reduce radiation exposure.[14] Patients should also be instructed to void before the scan to minimize artifacts from bladder activity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background noise and low tumor-to-background ratio (TBR) | 1. Suboptimal Uptake Time: Imaging too early may not allow for sufficient clearance of the tracer from background tissues. 2. Tracer-Specific Biodistribution: Different FAPI tracers have varying clearance kinetics and physiological uptake patterns. 3. Non-Specific Uptake: Physiological or benign pathological processes are causing high background signal. | 1. Optimize Uptake Time: Adhere to the recommended uptake times for the specific FAPI tracer being used (see FAQ 3). Consider delayed imaging for certain applications.[8] 2. Select Appropriate Tracer: For liver lesions, FAPI PET has shown advantages over 18F-FDG due to lower background liver uptake.[3][8] For other applications, consider the known biodistribution of different FAPI tracers. 3. Careful Image Interpretation: Correlate with anatomical imaging (CT/MRI) and consider the patient's clinical history to identify potential sources of non-malignant uptake (e.g., inflammation, wound healing).[1][2] |
| False-Positive Findings | 1. Physiological Uptake: Normal physiological processes in organs like the uterus, salivary glands, and pancreas.[1][3] 2. Benign Pathologies: Conditions such as degenerative joint disease, arthritis, and active fibrosis show FAPI avidity.[1][2][5] 3. Post-Treatment Changes: Recent surgery, radiation therapy, or other interventions can induce fibroblast activation and FAPI uptake. | 1. Establish Baseline: Be aware of the normal biodistribution of the specific FAPI tracer. 2. Quantitative Analysis and Clinical Correlation: Use SUV measurements as a guide, but always interpret them in the context of the patient's clinical history and other imaging findings.[7] 3. Timing of Scan: If possible, avoid imaging immediately after interventions that may cause inflammatory or fibrotic reactions. |
| Variable Tumor Uptake | 1. Heterogeneity of FAP Expression: The level of FAP expression can vary significantly between different tumor types and even within the same tumor.[8][13] 2. Tumor Grade: Some studies suggest a correlation between FAPI uptake and tumor grade.[15] 3. Choice of FAPI Tracer: Different FAPI tracers may have different affinities and kinetics. | 1. Tumor-Specific Knowledge: Be aware of the expected FAPI avidity for the cancer type being imaged. Sarcomas, cholangiocarcinomas, and esophageal cancers often show high uptake, while renal cell and differentiated thyroid cancers may show lower uptake.[13] 2. Histopathological Correlation: Correlate imaging findings with histopathology whenever possible to understand the underlying biology. 3. Tracer Selection: Consider newer generation or dimeric FAPI tracers that may offer improved tumor uptake.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for FAPI PET imaging, including standardized uptake values (SUV) in various tissues and lesions.
Table 1: Mean SUVmax in Common Non-Malignant Findings
| Finding | Mean SUVmax (± SD) | Reference |
| Degenerative Lesions | 7.7 ± 2.9 | [1] |
| Scarring/Wound Healing | 7.7 ± 3.3 | [1] |
| Muscle Uptake | 6.1 ± 2.2 | [1] |
| Uterine Uptake | 12.2 ± 7.3 | [1] |
Table 2: Comparison of FAPI and FDG PET/CT in Different Cancers
| Cancer Type | Metric | FAPI PET/CT | FDG PET/CT | Key Finding | Reference |
| Primary Hepatic Tumors | Sensitivity | 96% - 100% | 58.8% - 65% | FAPI PET demonstrates superior sensitivity for detecting primary liver cancers. | [8] |
| Colorectal & GI Cancers | Sensitivity (Primary Tumor) | 100% | 53% | FAPI PET shows higher sensitivity for primary tumor detection. | [8] |
| Soft-Tissue Sarcoma | Lesion Detection | 275 lesions | 186 lesions | FAPI PET detected significantly more lesions. | [8] |
| Head and Neck Cancer | Tumor-to-Background Ratio | 10.9 | 4.1 | FAPI PET provides higher contrast for primary tumor delineation. | [8] |
| Gynecologic Malignancies | Tumor-to-Background Ratio (Metastases) | 13.0 | Not specified | FAPI PET showed higher TBRs in metastatic lesions. | [3] |
Experimental Protocols
Protocol 1: Standard FAPI PET/CT Imaging Procedure
-
Patient Preparation: No fasting is required. Encourage adequate hydration. Instruct the patient to void immediately before the scan.[4][10][14]
-
Radiotracer Administration:
-
Uptake Phase:
-
Image Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Acquire PET data from the vertex of the skull to the mid-thigh. The scan range can be extended if clinically indicated.
-
Use time-of-flight (TOF) reconstruction and iterative reconstruction algorithms (e.g., OSEM) for optimal image quality.[1][16]
-
-
Image Analysis:
-
Reconstruct and review PET, CT, and fused PET/CT images.
-
Quantify tracer uptake in lesions of interest and normal organs using Standardized Uptake Values (SUVmax, SUVmean) and Tumor-to-Background Ratios (TBR).
-
Visualizations
Caption: Standard FAPI PET/CT Experimental Workflow
Caption: Troubleshooting High Background in FAPI PET
Caption: FAP Signaling in the Tumor Microenvironment
References
- 1. Pitfalls and Common Findings in 68Ga-FAPI PET: A Pictorial Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNMMI Procedure Standard/EANM Practice Guideline for Fibroblast Activation Protein (FAP) PET | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. snmmi.org [snmmi.org]
- 11. vbn.aau.dk [vbn.aau.dk]
- 12. How to Perform FAPI PET? An Expedited Systematic Review Providing a Recommendation for FAPI PET Imaging With Different FAPI Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. First Clinical Experience of 68Ga-FAPI PET/CT in Tertiary Cancer Center: Identifying Pearls and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FAPI-PET imaging and biodistribution analysis [bio-protocol.org]
strategies to reduce kidney uptake of UAMC1110-based radiotracers
Welcome to the technical support center for UAMC-1110-based radiotracers. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on strategies to reduce kidney uptake.
Frequently Asked Questions (FAQs)
Q1: We are observing high kidney uptake with our UAMC-1110-based radiotracer. Is this expected, and what are the potential causes?
High renal uptake is a common characteristic of many small-molecule radiotracers, including those based on the UAMC-1110 scaffold. The kidneys play a crucial role in filtering and excreting these compounds from the blood. The primary mechanisms for renal accumulation include:
-
Glomerular Filtration and Tubular Reabsorption: Small molecules are readily filtered by the glomeruli. Subsequently, they can be reabsorbed in the proximal tubules, leading to their retention in the kidneys.
-
Specific Binding: While UAMC-1110 is designed to target Fibroblast Activation Protein (FAP), off-target binding to other receptors or transporters in the kidneys can occur.
-
Radiometabolites: The in vivo breakdown of the radiotracer can lead to radiometabolites that are readily reabsorbed by the kidneys.
Q2: What are the primary strategies to reduce kidney uptake of UAMC-1110-based radiotracers?
Several strategies can be employed to mitigate high renal accumulation. These can be broadly categorized as follows:
-
Pharmacological Intervention:
-
Co-administration of Amino Acids: Positively charged amino acids like L-lysine and L-arginine can compete for reabsorption in the proximal tubules, thereby reducing the uptake of the radiotracer.[1][2][3]
-
Use of Blocking Agents: Compounds such as mannitol, an osmotic diuretic, and 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a PSMA inhibitor, have shown efficacy in reducing renal uptake of other small molecule radiotracers and may be applicable.[4]
-
Co-infusion of Plasma Expanders: Gelofusine, a gelatin-based plasma expander, has been reported to reduce kidney uptake of some radiolabeled peptides.[1][5]
-
-
Chemical Modification of the Radiotracer:
-
Linker Modification: Altering the chemical linker between the UAMC-1110 core and the chelator can influence the molecule's overall charge, hydrophilicity, and metabolic stability, thereby affecting its pharmacokinetic profile and renal clearance.[5][6][7]
-
Chelator Modification: The choice of chelator can also impact the radiotracer's properties and its interaction with renal tissues.[5][7]
-
-
Protocol Optimization:
Troubleshooting Guides
Issue: Higher than expected kidney-to-tumor ratios in preclinical imaging studies.
Possible Cause 1: Suboptimal Pharmacological Intervention
-
Troubleshooting Steps:
-
Verify Amino Acid Dosage and Timing: Ensure that the dose and timing of L-lysine/L-arginine co-injection are optimized. Administration is typically done shortly before or concurrently with the radiotracer injection.
-
Consider Alternative Blocking Agents: If amino acids are ineffective, explore other agents like mannitol or probenecid, which may influence different renal clearance pathways.
-
Experimental Protocol: Co-injection of Amino Acids
-
Prepare Solutions:
-
Radiotracer: Prepare the UAMC-1110-based radiotracer in a physiologically compatible buffer (e.g., saline or PBS).
-
Amino Acid Solution: Prepare a sterile solution of L-lysine and/or L-arginine in saline. A common concentration is 25 mg/mL of each.
-
-
Animal Model: Use an appropriate tumor-bearing animal model for your study.
-
Injection Procedure:
-
Administer the amino acid solution intravenously (e.g., via tail vein) approximately 30 minutes before the injection of the radiotracer. A typical dose is 500 mg/kg for each amino acid.
-
Inject the radiotracer intravenously.
-
-
Imaging and Biodistribution: Perform imaging at desired time points (e.g., 1, 2, 4, and 24 hours post-injection). Following the final imaging session, euthanize the animals and collect tissues for ex vivo biodistribution analysis to quantify the percent injected dose per gram (%ID/g) in the kidneys, tumor, and other relevant organs.
Possible Cause 2: Inherent Properties of the Radiotracer
-
Troubleshooting Steps:
-
Evaluate Linker and Chelator: The chemical structure of your radiotracer is a key determinant of its biodistribution. Consider synthesizing and evaluating analogues with different linkers (e.g., PEGylated, cleavable) or chelators to identify a candidate with a more favorable pharmacokinetic profile.
-
Assess Metabolic Stability: Perform in vitro and in vivo metabolite analysis to determine if the high kidney uptake is due to the parent compound or radiometabolites.
-
Logical Relationship: Troubleshooting High Kidney Uptake
Caption: Troubleshooting logic for high kidney uptake.
Quantitative Data Summary
The following tables summarize data from studies on strategies to reduce kidney uptake of small-molecule radiotracers. While not specific to UAMC-1110, they provide a reference for the potential efficacy of different approaches.
Table 1: Effect of Co-administered Agents on Kidney Uptake (%ID/g)
| Radiotracer | Agent | Kidney Uptake (Control) | Kidney Uptake (With Agent) | % Reduction | Reference |
| [¹¹¹In-DTPA⁰]octreotide | L-Lysine (75g) | ~40 | ~22.4 | 44% | [3] |
| [¹¹¹In-DTPA⁰]octreotide | L-Lysine + L-Arginine (25g each) | ~40 | ~26.8 | 33% | [3] |
| [⁶⁸Ga]Ga-PSMA-11 | Mannitol | 20.3 ± 4.5 | 14.2 ± 3.1 | 30% | [4] |
| [¹⁷⁷Lu]Lu-PSMA I&T | 2-PMPA | ~35 | ~5 | 86% |
Table 2: Impact of Chemical Modification on Kidney Uptake
| Radiotracer Base | Modification | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| [⁶⁸Ga]Ga-BL02 (CXCR4) | Trigutamate Linker (Control) | 3.40 ± 0.51 | ~2.5 | [6][7] |
| [⁶⁸Ga]Ga-BL31 (CXCR4) | Tricysteic Acid Linker | 1.92 ± 0.07 | ~4.5 | [6][7] |
| [⁶⁸Ga]Ga-PSMA Ligand | Glutamic Acid in binding motif | High | Low | [5] |
| [⁶⁸Ga]Ga-PSMA Ligand | Aspartic Acid in binding motif | Reduced | 21.6-fold increase | [5] |
Signaling Pathways and Experimental Workflows
Workflow for Evaluating Kidney Uptake Reduction Strategies
This diagram illustrates a typical experimental workflow for assessing strategies to reduce the renal accumulation of a novel UAMC-1110-based radiotracer.
Caption: Experimental workflow for preclinical evaluation.
Mechanism of Amino Acid Inhibition of Renal Reabsorption
This diagram depicts the proposed mechanism by which co-administered positively charged amino acids reduce the reabsorption of radiolabeled small molecules in the proximal tubules of the kidney.
Caption: Competitive inhibition at proximal tubule receptors.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Safe and effective inhibition of renal uptake of radiolabelled octreotide by a combination of lysine and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals | bioRxiv [biorxiv.org]
managing solubility issues of NH2-UAMC1110 TFA in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing solubility issues of NH2-UAMC1110 TFA in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Precipitate observed when dissolving this compound in aqueous buffer.
Possible Cause 1: Low intrinsic solubility in the chosen buffer.
-
Solution: While this compound is reported to be highly soluble in water (250 mg/mL with sonication), its solubility in buffered solutions can be lower and is dependent on the buffer composition and pH.[1][2]
-
Recommendation: Start by preparing a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer.
-
Possible Cause 2: The Trifluoroacetate (TFA) salt is impacting solubility.
-
Solution: The TFA counter-ion can sometimes affect the solubility of a compound.[3] Replacing it with a different salt, such as hydrochloride (HCl) or acetate, may improve solubility in certain buffers.
Possible Cause 3: Compound has reached its solubility limit in the chosen solvent.
-
Solution: The concentration of the compound may be too high for the selected buffer system.
-
Recommendation: Try dissolving a smaller amount of the compound or increasing the volume of the buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For aqueous applications, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be diluted into the desired aqueous buffer. This approach helps to minimize the final concentration of the organic solvent in your experiment, which is crucial as high concentrations of DMSO can have physiological effects.
Q2: I need to dissolve this compound directly in an aqueous buffer. What is the best approach?
A2: Direct dissolution in aqueous buffers can be challenging. However, the following steps may improve success:
-
Start with a small amount: Test the solubility with a small quantity of the compound first.
-
Use sonication: A bath sonicator can help break down aggregates and enhance dissolution.[1][2]
-
Gentle heating: Warming the solution may increase solubility, but be cautious as excessive heat can degrade the compound.
-
pH adjustment: The solubility of compounds can be pH-dependent. For basic compounds, a slightly acidic buffer may improve solubility, while for acidic compounds, a slightly basic buffer might be better. The exact charge of this compound at a given pH would need to be determined to predict the optimal pH for dissolution.
Q3: My this compound solution in aqueous buffer is cloudy. What should I do?
A3: Cloudiness indicates that the compound is not fully dissolved and may be present as a suspension. This can lead to inaccurate concentration determination and unreliable experimental results.
-
Action: Centrifuge the solution to pellet the undissolved compound. Use the clear supernatant for your experiment, but be aware that the concentration will be lower than intended. It is highly recommended to prepare a fresh solution using the stock solution method described in A1.
Q4: Can I store this compound in an aqueous buffer?
A4: It is generally not recommended to store small molecules in aqueous solutions for extended periods, as they can be prone to degradation. If you must store it in solution, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage, the lyophilized solid is more stable.[1][4]
Q5: The presence of TFA interferes with my assay. How can I remove it?
A5: If the TFA counter-ion is problematic for your experiments, you can perform a salt exchange. Two common methods are:
-
TFA/HCl Exchange: This involves dissolving the compound in a solution containing hydrochloric acid and then lyophilizing to obtain the hydrochloride salt.
-
TFA/Acetate Exchange: This method uses ion-exchange chromatography to replace the TFA with acetate.
Detailed protocols for these procedures are available in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Reference |
| Water | 250 mg/mL (458.33 mM) | Ultrasonic assistance required | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Add a precise volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: TFA/HCl Salt Exchange
-
Dissolve the this compound in 100 mM HCl.
-
Allow the solution to stand at room temperature for approximately 1 minute.
-
Freeze the solution rapidly using liquid nitrogen.
-
Lyophilize the frozen solution until all the solvent is removed to obtain the hydrochloride salt of the compound.
-
This process may need to be repeated to ensure complete exchange.
Protocol 3: TFA/Acetate Salt Exchange via Ion-Exchange Chromatography
-
Prepare a small column with a strong anion exchange resin.
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the this compound in distilled water and apply it to the column.
-
Elute the column with distilled water. The compound, now in its acetate salt form, will elute, while the TFA will remain bound to the resin.
-
Collect the fractions containing the compound.
-
Lyophilize the combined fractions to obtain the dry peptide acetate salt.
Visualizations
Signaling Pathway
References
Technical Support Center: Managing TFA Counterion Effects on Amine-Containing Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals working with amine-containing molecules, such as peptides and small molecule therapeutics, that possess a trifluoroacetic acid (TFA) counterion. While this guide uses "NH2-UAMC1110" as a placeholder, the principles and protocols described are broadly applicable to any amine-containing compound isolated as a TFA salt.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my sample of NH2-UAMC1110?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of synthetic molecules like peptides and other primary amine-containing compounds. During this process, the positively charged amino groups on your molecule (e.g., NH2-UAMC1110) form an ionic bond with the negatively charged trifluoroacetate anion (CF₃COO⁻). This results in the formation of a TFA salt of your compound, which is often more stable and has better chromatographic properties.
Q2: How can the TFA counterion affect the stability of NH2-UAMC1110?
A2: The TFA counterion can impact the stability of your compound in several ways:
-
Hygroscopicity: TFA salts are often hygroscopic, meaning they readily absorb moisture from the air. This can lead to sample degradation over time, especially if the compound is sensitive to hydrolysis.
-
pH Changes: Residual TFA can make solutions of your compound acidic. This low pH can be incompatible with certain experimental conditions or cell-based assays and may lead to acid-catalyzed degradation of your molecule.
-
Lyophilization Artifacts: During lyophilization (freeze-drying), residual TFA can become concentrated, potentially causing degradation of the sample.
Q3: Can the TFA counterion interfere with the reactivity or biological activity of NH2-UAMC1110?
A3: Yes, the TFA counterion can influence the reactivity and biological activity of your molecule:
-
In Vitro Assays: The acidic nature of TFA can alter the pH of your assay medium, potentially affecting enzyme activity, cell viability, or receptor-ligand binding. It is crucial to ensure the final concentration of TFA in your assay is low enough to not have an independent effect.
-
In Vivo Studies: High concentrations of TFA can be toxic in animal models, and its presence can affect the formulation and bioavailability of your drug candidate.
-
Chemical Reactions: The presence of an acidic counterion can interfere with subsequent chemical modification steps you may wish to perform on the amine group.
Q4: How can I determine the amount of TFA in my NH2-UAMC1110 sample?
A4: The amount of TFA in your sample can be quantified using several analytical techniques, including:
-
Ion Chromatography: This is a direct method to separate and quantify the trifluoroacetate anion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR can be used to detect and quantify the fluorine atoms of the TFA counterion relative to an internal standard.
-
Elemental Analysis: While less direct, a lower-than-expected percentage of carbon and nitrogen may indicate the presence of the TFA counterion.
Q5: When should I consider removing or exchanging the TFA counterion?
A5: You should consider removing or exchanging the TFA counterion if:
-
Your compound is intended for use in cell-based assays that are sensitive to pH changes.
-
You are conducting in vivo studies where TFA toxicity is a concern.
-
Your experimental results show poor reproducibility, which might be attributable to variable TFA content.
-
You are performing a chemical reaction that is incompatible with an acidic environment.
-
Your compound is showing signs of instability during storage.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution(s) |
| Poor cell viability or unexpected results in cell-based assays. | The final concentration of TFA in the assay is too high, causing a drop in pH and cellular stress. | 1. Calculate the final TFA concentration in your assay.2. Perform a TFA counterion exchange to a more biocompatible salt (e.g., acetate or hydrochloride).3. Run a control experiment with TFA alone to determine the tolerance of your cell line. |
| Inconsistent results between different batches of NH2-UAMC1110. | Batches may have varying amounts of residual TFA, affecting the net weight and molarity calculations of your stock solutions. | 1. Quantify the TFA content in each batch.2. Adjust the amount of compound used for stock solution preparation based on the molecular weight of the TFA salt, not just the free base.3. Consider implementing a standard counterion exchange protocol for all batches. |
| The pH of my stock solution is highly acidic (pH 2-3). | This is expected for a TFA salt of an amine-containing compound. | 1. If the low pH is a concern for your application, perform a counterion exchange.2. For immediate use in assays, you may carefully buffer your final solution, but be aware of potential salt effects. |
| My lyophilized powder appears oily or sticky. | The sample may have absorbed moisture due to the hygroscopic nature of the TFA salt. | 1. Store the compound in a desiccator over a drying agent.2. Handle the compound in a low-humidity environment (e.g., a glove box).3. Re-lyophilize the sample if necessary, ensuring the lyophilizer is running optimally. |
| Degradation of the compound is observed during storage. | Acid-catalyzed hydrolysis or other degradation pathways may be promoted by the presence of TFA, especially if moisture is present. | 1. Ensure the compound is stored in a tightly sealed container at the recommended temperature (typically -20°C or -80°C).2. Store under an inert atmosphere (e.g., argon or nitrogen).3. Exchange the TFA counterion for a less acidic one, such as acetate. |
Experimental Protocols
Protocol 1: TFA Counterion Exchange to a Hydrochloride (HCl) Salt
This protocol is suitable for preparing your compound for applications where a chloride counterion is preferred, such as in vivo studies.
Materials:
-
NH2-UAMC1110 TFA salt
-
10% (v/v) aqueous solution of hydrochloric acid (HCl)
-
Deionized water
-
Lyophilizer
-
RP-HPLC system for analysis
Methodology:
-
Dissolve the this compound salt in a minimal amount of deionized water.
-
Add a 5-10 fold molar excess of the 10% HCl solution to the dissolved compound.
-
Freeze the solution using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen sample until all the liquid is removed and a dry powder is obtained. This step helps to remove excess HCl and water.
-
To ensure complete removal of TFA, redissolve the lyophilized powder in deionized water and repeat the lyophilization process two more times.
-
After the final lyophilization, analyze the sample by RP-HPLC to confirm the purity of the compound and by ion chromatography to confirm the absence of the TFA counterion.
Protocol 2: Preparation for In Vitro Bioassays
This protocol focuses on minimizing the impact of TFA in sensitive biological assays.
Materials:
-
This compound salt
-
Appropriate buffer for your assay (e.g., PBS, HEPES)
-
pH meter
Methodology:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Determine the pH of your stock solution.
-
When preparing your working solutions, dilute the stock solution directly into your final assay buffer. The buffering capacity of the assay medium is often sufficient to counteract the acidity from the TFA in highly diluted samples.
-
For your final working concentration, calculate the expected final concentration of TFA. For many cell lines, TFA concentrations below 1 mM are well-tolerated, but this should be empirically determined.
-
Crucially, prepare a "vehicle control" that includes the same final concentration of TFA that would be present in your experimental sample. This will allow you to distinguish the effect of your compound from the effect of the TFA counterion.
-
If the required concentration of your compound results in a TFA concentration that impacts your assay, you must perform a counterion exchange (as described in Protocol 1) prior to the experiment.
Diagrams
Caption: Decision workflow for handling TFA counterions.
Caption: Troubleshooting logic for stability issues.
Technical Support Center: NH2-UAMC1110 TFA Salt Removal
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive protocol and troubleshooting advice for the removal of trifluoroacetic acid (TFA) salts from NH2-UAMC1110.
Frequently Asked Questions (FAQs)
Q1: What is NH2-UAMC1110 TFA?
A1: this compound is the trifluoroacetic acid (TFA) salt form of a derivative of UAMC1110. UAMC1110 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP)[1][2][3]. The NH2- derivative is often used as a precursor in the synthesis of other molecules, such as the chelating agent FAPI-QS for radiotracers used in tumor diagnosis and therapy[4][5][6][7]. The TFA salt is typically a result of the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent[8][9].
Q2: Why is it necessary to remove the TFA salt?
A2: Trifluoroacetic acid is a strong acid that can be detrimental to biological materials and can affect the accuracy and reproducibility of cellular and in vivo studies[8]. The presence of TFA counterions can alter the biological activity of the compound and interfere with assays. Therefore, for most biological applications, it is crucial to exchange the TFA salt for a more biocompatible one, such as acetate or hydrochloride[8].
Q3: What are the common methods for TFA salt removal?
A3: Common methods for removing TFA salts from peptides and small molecules include:
-
Ion-Exchange Chromatography: Using a strong anion exchange resin to replace the trifluoroacetate anion with another counterion like acetate[10][11].
-
Reversed-Phase HPLC: Re-purifying the compound using a mobile phase containing a different, more biocompatible acid like acetic acid or hydrochloric acid[9].
-
Lyophilization from HCl Solution: Dissolving the compound in a dilute hydrochloric acid solution and then lyophilizing to yield the hydrochloride salt[9][10][11].
-
Liquid-Liquid Extraction: If the compound is soluble in an organic solvent, it can be washed with a basic aqueous solution to remove the acidic TFA counterion[12][13].
-
Basic Resins: Using a basic resin to neutralize and remove the TFA[12][14].
Experimental Protocol: TFA Salt Removal via Lyophilization from HCl Solution
This protocol describes a common and effective method for exchanging the TFA salt of NH2-UAMC1110 to the hydrochloride (HCl) salt.
Materials:
-
This compound
-
Milli-Q® water or equivalent high-purity water
-
100 mM Hydrochloric acid (HCl) solution
-
Liquid nitrogen
-
Lyophilizer
Procedure:
-
Dissolution: Dissolve the this compound powder in a minimal amount of 100 mM HCl. Aim for a concentration of approximately 1 mg/mL.
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete dissolution and initial salt exchange[9].
-
Freezing: Flash-freeze the solution using liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight or until all the solvent has been removed.
-
Repetition (Optional but Recommended): To ensure complete removal of TFA, it is advisable to repeat the process. Re-dissolve the lyophilized powder in 100 mM HCl, freeze, and lyophilize again. Repeating this cycle 2-3 times is recommended for thorough TFA removal[9].
-
Final Product: The resulting white powder will be the hydrochloride salt of NH2-UAMC1110. Store the final product under appropriate conditions (e.g., at -20°C or -80°C, protected from moisture)[4][15].
Quantitative Data Summary
| Parameter | Value | Reference |
| NH2-UAMC1110 Molecular Weight (as TFA salt) | ~545.46 g/mol | [6] |
| NH2-UAMC1110 Molecular Weight (free base) | ~431.44 g/mol | [15] |
| UAMC1110 FAP Inhibition IC50 | 3.2 nM | [1][2][3] |
| UAMC1110 PREP Inhibition IC50 | 1.8 µM | [1][2][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is difficult to dissolve in 100 mM HCl. | The compound may have low solubility in aqueous solutions. | Try gentle warming or sonication to aid dissolution. If solubility is still an issue, consider starting with a small amount of an organic solvent like DMSO and then diluting with the HCl solution, but be aware that the organic solvent will need to be removed during lyophilization. |
| Final product still contains residual TFA. | The TFA salt is strongly bound, and a single exchange cycle was insufficient. | Repeat the dissolution in 100 mM HCl and lyophilization cycle 2-3 more times[9]. Confirm TFA removal using analytical techniques such as ion chromatography or NMR. |
| Low recovery of the final product. | The compound may be lost during handling or adhere to container surfaces. The compound might be volatile under lyophilization conditions (unlikely for this molecule). | Ensure all transfer steps are done carefully. Pre-rinsing pipette tips with the solvent can help. Use high-quality, low-binding microcentrifuge tubes. |
| The final product is a sticky or oily residue instead of a powder. | Incomplete removal of solvent or presence of impurities. | Ensure the lyophilization process is complete. If the problem persists, consider purifying the final product by RP-HPLC using an acetate or hydrochloride-based mobile phase. |
Visualizations
Caption: Experimental workflow for TFA salt removal.
Caption: Troubleshooting guide for TFA salt removal.
References
- 1. UAMC-1110 (SP-13786) | FAP inhibitor | Probechem Biochemicals [probechem.com]
- 2. SP-13786 (UAMC1110, FAP-IN-1) | PREP | CAS 1448440-52-5 | Buy SP-13786 (UAMC1110, FAP-IN-1) from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | 2990021-73-1 | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. peptide.com [peptide.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. medkoo.com [medkoo.com]
Technical Support Center: Enhancing the In Vivo Stability of UAMC1110-Derived FAP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of UAMC1110-derived Fibroblast Activation Protein (FAP) inhibitors. Our goal is to facilitate the enhancement of their in vivo stability and pharmacokinetic profiles.
Troubleshooting Guides
This section addresses common problems encountered during the in vivo evaluation of UAMC1110 derivatives, offering step-by-step guidance to identify and resolve these issues.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| STAB-001 | Rapid in vitro plasma clearance of the UAMC1110 derivative. | Ester or amide bond hydrolysis by plasma esterases or amidases. | - Structural Modification: Replace labile ester or amide functionalities with more stable bioisosteres (e.g., amides, sulfonamides). - Formulation Strategy: Co-administration with an esterase inhibitor (use with caution and appropriate controls). - Pro-drug Approach: Design a pro-drug that releases the active inhibitor in the target tissue, protecting it from plasma enzymes. |
| STAB-002 | High first-pass metabolism observed in vivo. | Extensive metabolism by cytochrome P450 (CYP) enzymes in the liver or gut wall. The quinoline core of UAMC1110 can be susceptible to oxidation. | - Identify Metabolic Hotspots: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary sites of metabolism. - Block Metabolism: Introduce chemical modifications at the metabolic hotspots, such as fluorination or deuteration, to block or slow down enzymatic degradation. - Alternative Routes of Administration: Consider parenteral routes (e.g., intravenous, subcutaneous) to bypass the gastrointestinal tract and liver for initial in vivo proof-of-concept studies. |
| STAB-003 | Poor oral bioavailability despite good in vitro stability. | Low aqueous solubility leading to poor dissolution in the gastrointestinal tract. - High lipophilicity causing poor membrane permeability. - Efflux by transporters such as P-glycoprotein (P-gp). | - Improve Solubility: - Salt Formation: If the molecule has ionizable groups, form a salt to enhance solubility. - Formulation with Solubilizing Agents: Use of co-solvents (e.g., PEG 300/400), surfactants (e.g., Tween 80), or complexing agents (e.g., cyclodextrins) in the formulation.[1] - Optimize Lipophilicity: Modify the structure to achieve a balanced logP (typically between 1 and 3) for optimal permeability. - Address Efflux: Conduct in vitro Caco-2 permeability assays to assess P-gp liability. If it is a substrate, consider structural modifications to reduce recognition by efflux transporters. |
| STAB-004 | High variability in pharmacokinetic data between individual animals. | Inconsistent oral absorption due to formulation issues. - Genetic polymorphism in metabolic enzymes within the animal strain. - Food effects influencing drug absorption. | - Optimize Formulation: Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size. - Standardize Experimental Conditions: Fast animals overnight before oral dosing to minimize food effects. - Increase Sample Size: Use a larger group of animals to obtain statistically significant data. |
| STAB-005 | Short in vivo half-life leading to rapid clearance. | A combination of rapid metabolism and efficient renal or biliary excretion. | - Increase Plasma Protein Binding: Introduce moieties that enhance binding to plasma proteins like albumin, which can reduce the fraction of free drug available for clearance. - PEGylation: Conjugation with polyethylene glycol (PEG) can increase the hydrodynamic radius of the molecule, reducing renal clearance. - Dimerization: Creating homodimers of the FAP inhibitor can increase molecular weight and potentially prolong in vivo residence time. |
Frequently Asked Questions (FAQs)
1. What are the initial steps to assess the in vivo stability of a new UAMC1110 derivative?
The initial assessment should begin with in vitro assays that are predictive of in vivo behavior. The two most critical starting points are:
-
Plasma Stability Assay: This determines the compound's stability in the presence of plasma enzymes.
-
Liver Microsomal Stability Assay: This assay evaluates the susceptibility of the compound to metabolism by hepatic enzymes, primarily cytochrome P450s.
2. How can I improve the solubility of my UAMC1110 derivative for in vivo studies?
Improving solubility is often crucial for achieving adequate exposure in vivo. Consider the following approaches:
-
Formulation with Co-solvents: A common vehicle for initial in vivo screening in rodents is a mixture of DMSO, PEG300/400, Tween 80, and saline.[1] The proportions should be optimized to ensure the compound remains in solution without causing toxicity.
-
Use of Cyclodextrins: Encapsulating the compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Salt Formation: If your derivative has a basic or acidic center, forming a pharmaceutically acceptable salt can improve its solubility and dissolution rate.
3. My UAMC1110 derivative is highly potent in vitro but shows poor efficacy in vivo. What could be the reason?
This discrepancy is often due to poor pharmacokinetic properties. Key factors to investigate include:
-
Low Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations. This could be due to poor absorption, high first-pass metabolism, or rapid efflux.
-
Rapid Clearance: The compound might be cleared from the body too quickly to exert its therapeutic effect.
-
Poor Tissue Distribution: The inhibitor may not be reaching the target tissue where FAP is expressed.
To diagnose the issue, a full pharmacokinetic study is recommended to determine parameters like Cmax, Tmax, AUC, and half-life.
4. What are the key signaling pathways involving FAP that I should be aware of?
FAP is known to be involved in several signaling pathways that promote tumor growth, invasion, and remodeling of the tumor microenvironment. Understanding these pathways can help in designing experiments to evaluate the downstream effects of your inhibitor. Key pathways include:
-
PI3K/Akt Pathway: FAP activation can lead to the phosphorylation of Akt, promoting cell survival and proliferation.
-
Ras-ERK (MAPK) Pathway: FAP can also activate the ERK pathway, which is involved in cell proliferation, differentiation, and migration.
-
TGF-β Signaling: FAP can modulate the activity of TGF-β, a key player in fibrosis and epithelial-mesenchymal transition (EMT).
5. How do I choose the right animal model for in vivo stability studies of my FAP inhibitor?
The choice of animal model depends on the specific research question.
-
Initial Pharmacokinetic Screening: Mice or rats are commonly used due to their small size, cost-effectiveness, and well-characterized physiology.
-
Efficacy Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to evaluate the anti-tumor effects of FAP inhibitors. It is important to choose a cell line that either expresses FAP or is co-implanted with FAP-expressing fibroblasts to mimic the tumor microenvironment.
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
Objective: To determine the stability of a UAMC1110-derived FAP inhibitor in mouse plasma.
Materials:
-
Test compound (UAMC1110 derivative)
-
Mouse plasma (heparinized)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard (a structurally similar compound with stable properties)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Spike the test compound into pre-warmed (37°C) mouse plasma to a final concentration of 1 µM.
-
Immediately after adding the compound (t=0), and at subsequent time points (e.g., 15, 30, 60, 120 minutes), aliquot a portion of the plasma sample.
-
Quench the reaction by adding 3 volumes of cold acetonitrile containing the internal standard to the plasma aliquot.
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the remaining test compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Plot the percentage of the remaining compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the concentration versus time plot.
Protocol 2: In Vitro Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a UAMC1110-derived FAP inhibitor in the presence of liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., from mouse or human)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and the test compound to a phosphate buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the microsomes and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of the parent compound remaining at each time point.
Data Analysis:
-
Determine the in vitro half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Visualizations
Caption: Key signaling pathways modulated by Fibroblast Activation Protein (FAP).
Caption: Workflow for enhancing the in vivo stability of FAP inhibitors.
References
minimizing non-specific binding of UAMC1110 derivatives in vitro
Welcome to the technical support center for minimizing non-specific binding of UAMC-1110 derivatives in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is UAMC-1110 and why is minimizing non-specific binding important for its derivatives?
A1: UAMC-1110 is a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] Its derivatives are being extensively developed for diagnostic imaging and therapeutic applications, often involving conjugation to other molecules like radiotracers.[2][3] Non-specific binding (NSB) occurs when these derivatives bind to unintended targets in an in vitro system, such as other proteins, plasticware, or cellular components.[4] Minimizing NSB is critical to obtain accurate and reproducible data on the specific activity and potency of these compounds, preventing misleading results and ensuring the reliability of structure-activity relationship (SAR) studies.[4][5]
Q2: What are the common causes of high non-specific binding for small molecules like UAMC-1110 derivatives?
A2: High non-specific binding of small molecules can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: The chemical properties of the compound can lead to interactions with various surfaces.[4]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or bind to proteins, leading to false-positive results.[6][7][8][9]
-
Binding to Plasticware: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips.[10]
-
Interaction with Serum Proteins: If serum is used in cell-based assays, the compound can bind to abundant proteins like albumin, reducing its effective concentration.
Q3: How can I measure the level of non-specific binding in my assay?
A3: Non-specific binding is typically determined by including a control group where the binding of your labeled UAMC-1110 derivative is measured in the presence of a high concentration of an unlabeled version of the compound (a "cold" competitor). This competitor will saturate the specific FAP binding sites, so any remaining signal represents non-specific binding. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro assays with UAMC-1110 derivatives.
Problem 1: High Background Signal in Biochemical Assays (e.g., FAP Enzyme Inhibition Assay)
High background can obscure the true signal and lead to inaccurate IC50 values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Adsorption to Assay Plate | Pre-treat plates with a blocking agent. Add a non-ionic detergent to the assay buffer. | Reduced binding of the compound to the plastic surface, lowering background signal.[4] |
| Compound Aggregation | Include a detergent like Tween-20 or Pluronic F-127 in the assay buffer. Test a range of compound concentrations to identify the critical aggregation concentration. | Prevention or disruption of compound aggregates, leading to more accurate measurement of monomeric inhibitor potency.[11][12] |
| Sub-optimal Buffer Conditions | Optimize the pH and ionic strength of the assay buffer. | Minimized non-specific interactions driven by charge.[4] |
| Contamination of Reagents | Use fresh, high-purity reagents and filter-sterilize buffers. | Elimination of interfering signals from contaminants. |
Problem 2: Inconsistent Results in Cell-Based Assays
Variability in cell-based assays can arise from multiple factors related to non-specific interactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Binding to Serum Proteins in Media | Reduce the serum concentration in the assay medium or use serum-free medium for the duration of the compound incubation, if tolerated by the cells. | Increased availability of the compound to interact with the target cells, leading to more consistent dose-response curves. |
| Non-specific Cellular Uptake | Include appropriate controls, such as a cell line that does not express FAP, to quantify non-specific uptake. | Differentiation between FAP-specific and non-specific cell association of the derivative. |
| Compound Cytotoxicity | Perform a cytotoxicity assay to determine the concentration range at which the compound affects cell viability. | Ensure that the observed effects are due to FAP inhibition and not general toxicity. |
Experimental Protocols
Protocol 1: FAP Enzyme Inhibition Assay
This protocol is adapted from methodologies used in the characterization of UAMC-1110 and its derivatives.[2][13]
Materials:
-
Recombinant Human FAP
-
Fluorogenic FAP substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer: 25 mM Tris, 250 mM NaCl, pH 7.4[13]
-
UAMC-1110 derivative (test compound)
-
UAMC-1110 (as a positive control)
-
DMSO (for compound dilution)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compound and UAMC-1110 in DMSO. Further dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is low (e.g., < 0.5%) to avoid affecting enzyme activity.[11]
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 25 µL of the FAP substrate solution to each well.
-
Initiate the reaction by adding 50 µL of the diluted FAP enzyme solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the AMC fluorophore.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Protocol 2: Competitive FAP Binding Assay in Cells
This protocol is based on competitive binding assays used for FAP inhibitors.[14]
Materials:
-
FAP-expressing cells (e.g., HT1080hFAP)[14]
-
Labeled UAMC-1110 derivative (e.g., radiolabeled or fluorescently tagged)
-
Unlabeled UAMC-1110 derivative (cold competitor)
-
Cell culture medium
-
Binding Buffer (e.g., cell culture medium with a low percentage of serum)
-
96-well cell culture plate
Procedure:
-
Seed the FAP-expressing cells in a 96-well plate and culture overnight to allow for attachment.
-
Prepare serial dilutions of the unlabeled competitor in Binding Buffer.
-
Wash the cells once with Binding Buffer.
-
Add the diluted unlabeled competitor to the wells.
-
Add the labeled UAMC-1110 derivative at a constant concentration to all wells.
-
Incubate the plate at 37°C for 60 minutes.[14]
-
Wash the cells multiple times with cold Binding Buffer to remove unbound ligand.
-
Lyse the cells and measure the amount of bound labeled derivative using an appropriate detection method (e.g., scintillation counter for radiolabeled compounds, fluorescence plate reader for fluorescently tagged compounds).
-
Plot the signal against the concentration of the unlabeled competitor to determine the Ki or IC50 value.
Visualizations
Caption: FAP-mediated activation of PI3K/Akt and SHH/Gli1 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Based on small molecules: development and application of fibroblast activation protein inhibitors radiopharmaceutical in tumor precision therapy [frontiersin.org]
- 6. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Promiscuous Aggregation on <i>in Vitro</i> Drug Metabolism Assays - ProQuest [proquest.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nmxresearch.com [nmxresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds | bioRxiv [biorxiv.org]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
process improvements for the automated synthesis of FAPI radiotracers
Welcome to the technical support center for the automated synthesis of Fibroblast Activation Protein Inhibitor (FAPI) radiotracers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on process improvements, troubleshooting common issues, and answering frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the automated synthesis of FAPI radiotracers.
Issue 1: Low Radiochemical Yield (RCY)
Q1: We are experiencing significantly lower than expected radiochemical yields for our [68Ga]Ga-FAPI-46 synthesis. What are the potential causes and how can we troubleshoot this?
A1: Low radiochemical yield in [68Ga]Ga-FAPI-46 synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Precursor Amount: The quantity of the FAPI precursor is critical. While higher amounts might seem to ensure a complete reaction, an optimal amount often yields the best results. For instance, studies have shown that for [68Ga]Ga-FAPI-46, 20 μg of the DOTA-FAPI-46 precursor can produce optimal radiochemical yields. It is advisable to perform optimization experiments by scaling down the precursor amount incrementally (e.g., from 50 µg to 10 µg) to identify the ideal quantity for your specific setup.
-
Inefficient Gallium-68 Labeling:
-
pH of the Reaction Mixture: The pH of the reaction buffer is crucial for efficient 68Ga-labeling. The optimal pH is generally between 4.0 and 4.5. Ensure your buffer system (e.g., HEPES or sodium acetate) consistently achieves this range in the reaction vial.
-
Reaction Temperature and Time: The complexation of 68Ga with the FAPI precursor is temperature-dependent. A common protocol involves heating the reaction mixture at 95°C for 10 minutes. Some studies suggest that temperatures above 100°C can achieve high RCY (>80%). However, insufficient heating time or temperature can lead to incomplete labeling. Conversely, excessively high temperatures or prolonged heating can potentially degrade the precursor or the final product. Optimization of both parameters for your specific synthesis module is recommended.
-
-
Issues with the 68Ge/68Ga Generator:
-
Generator Eluate Quality: The quality of the 68Ga eluate can impact labeling efficiency. The presence of metallic impurities can compete with 68Ga for the chelator. While many modern syntheses can be performed without pre-purification of the generator eluate, a pre-purification step using a strong cationic exchange (SCX) cartridge can be beneficial, especially if you are combining eluates from multiple generators.
-
-
Solid Phase Extraction (SPE) Purification: The choice of SPE cartridge for the final purification step is critical for isolating the radiolabeled product and can significantly impact the final yield. It is advisable to test and validate the performance of different SPE cartridges to find the most suitable one for your process.
Q2: Our automated synthesis of [18F]AlF-FAPI-74 is resulting in poor radiochemical yields. What should we investigate?
A2: Low yields in [18F]AlF-FAPI-74 synthesis often point to issues with the fluorination step or subsequent purification.
Potential Causes and Solutions:
-
Interfering Cations: Cations present in the cyclotron target solution can interfere with the coordination of [18F]AlF with the FAPI precursor, leading to significantly reduced or no yield. Incorporating a cation exchange cartridge into the workflow before the labeling reaction can effectively remove these interfering cations and improve yields.
-
Suboptimal Reaction Conditions:
-
pH of the Buffer: The pH of the reaction buffer is a critical parameter for efficient [18F]AlF-labeling. An optimal pH of around 5.0 has been shown to produce high labeling yields.
-
Ratio of AlCl3 to Precursor: The molar ratio of aluminum chloride to the FAPI precursor influences the formation of the [18F]AlF complex. This ratio should be carefully optimized. For example, a mole ratio of 0.58 (AlCl3 to precursor) has been reported to be effective.
-
Precursor Amount: The amount of the FAPI-74 precursor should be optimized. Studies have shown that varying the precursor amount (e.g., 20 µg, 50 µg, 100 µg) can significantly affect the labeling yield.
-
-
Radiolysis: The presence of high radioactivity can lead to the degradation of the product, a phenomenon known as radiolysis. The addition of radical scavengers, such as ascorbic acid, to the reaction mixture can help prevent this and improve the radiochemical yield.
Issue 2: Poor Radiochemical Purity (RCP)
Q1: We are observing impurities in our final [68Ga]Ga-FAPI-46 product, resulting in a low radiochemical purity. How can we address this?
A1: Achieving high radiochemical purity is essential for the clinical use of radiotracers. Impurities can arise from unreacted "free" gallium-68, the formation of gallium colloids, or radiolytic by-products.
Potential Causes and Solutions:
-
Incomplete Labeling Reaction: If the labeling reaction is incomplete, you will have a significant amount of "free" 68Ga in your final product. To address this, revisit the troubleshooting steps for low radiochemical yield, particularly focusing on:
-
Optimizing the precursor amount.
-
Ensuring the correct pH of the reaction mixture.
-
Verifying the reaction temperature and time.
-
-
Formation of Gallium Colloids: The presence of 68Ga-colloids is another common impurity. This can be checked using radio-TLC. Proper pH control during labeling is crucial to minimize colloid formation.
-
Radiolysis: High levels of radioactivity can lead to the formation of radiolytic by-products, which will decrease the radiochemical purity. The addition of ascorbic acid to the final product formulation can help mitigate radiolysis and maintain high purity, especially during storage.
-
Ineffective Purification: The SPE cartridge used for purification must be effective at retaining the labeled FAPI tracer while allowing impurities to be washed away. If you suspect your purification step is inadequate, consider testing different types of SPE cartridges.
Q2: Our [18F]AlF-FAPI-74 synthesis shows good initial radiochemical purity, but it decreases significantly over time. What could be the cause?
A2: A decline in radiochemical purity over time is often indicative of product instability, which can be influenced by the formulation.
Potential Causes and Solutions:
-
Formulation Solution: The composition of the final formulation solution plays a crucial role in maintaining the stability and radiochemical purity of [18F]AlF-FAPI-74. It has been reported that when saline is used as the diluent, the radiochemical purity can decrease markedly after 4 hours. Experimenting with different formulation buffers may be necessary to ensure long-term stability.
-
Radiolysis: As with [68Ga]Ga-FAPI-46, radiolysis can also affect the stability of [18F]AlF-FAPI-74, especially at high radioactivities. The inclusion of a radical scavenger like ascorbic acid in the formulation can help maintain radiochemical purity over several hours.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing the automated synthesis of [68Ga]Ga-FAPI-46?
A1: The key parameters for optimization include the amount of FAPI precursor, the pH of the reaction buffer, the reaction temperature, and the reaction time. The choice of SPE cartridge for purification is also a critical factor.
Q2: Is it always necessary to pre-purify the 68Ga eluate from the generator?
A2: Not always. Many modern automated synthesis protocols for [68Ga]Ga-FAPI-46 have been developed that do not require a pre-purification step for the generator eluate, which simplifies and shortens the synthesis time. However, a pre-purification step using an SCX cartridge is recommended when dealing with older generators, or when combining eluates from multiple generators to ensure high radiochemical purity.
Q3: What quality control tests are required for the release of FAPI radiotracers for clinical use?
A3: Quality control parameters are typically based on the European Pharmacopoeia. These include assessing the total product activity, radiochemical purity (via Radio-HPLC and Radio-TLC), chemical purity, pH, radionuclide purity (checking for 68Ge-breakthrough), sterility, and endotoxin levels. The final product should also be stable for a defined period post-synthesis.
Q4: Can the same automated synthesis module be used for different FAPI radiotracers?
A4: Often, yes. Many automated synthesis modules are versatile. For example, a synthesis template established for [68Ga]Ga-DOTATOC or [68Ga]Ga-PSMA can be adapted for the synthesis of [68Ga]Ga-FAPI-46. However, specific parameters such as precursor amount, reaction conditions, and purification cartridges may need to be re-optimized for each specific tracer.
Q5: What is a typical synthesis time for automated FAPI radiotracer production?
A5: Automated synthesis significantly reduces the production time. For [68Ga]Ga-FAPI-46, synthesis times of around 25 minutes have been reported. For [18F]AlF-FAPI-74, the synthesis can be completed in approximately 31 minutes. Some simplified protocols for [68Ga]Ga-FAPI-46 have even achieved synthesis times as short as 12 minutes.
Data Presentation
Table 1: Optimized Parameters for Automated [68Ga]Ga-FAPI-46 Synthesis
| Parameter | Optimized Value | Reference |
| Precursor Amount | 20 µg DOTA-FAPI-46 | |
| Reaction Buffer pH | 4.0 - 4.5 | |
| Reaction Temperature | 95°C | |
| Reaction Time | 10 minutes | |
| Radiochemical Yield | ~68% | |
| Radiochemical Purity | >99% | |
| Molar Activity | ~26 GBq/µmol |
Table 2: Comparison of Automated Synthesis Protocols for [18F]AlF-FAPI-74
| Parameter | Protocol 1 | Protocol 2 |
| Reference | ||
| Synthesis Module | CFN-MPS200 | GE TRACERLab FX2N / Trasis AllInOne |
| Reaction Time | 31 minutes | 35 - 40 minutes |
| Radiochemical Yield | 37 ± 4% | 18.5 ± 2.5% (FX2N) / 20 ± 2.5% (AIO) |
| Radiochemical Purity | ≥ 97% | > 95% |
| Starting [18F]fluoride | 32 - 40 GBq | ≥ 50 GBq |
Experimental Protocols
Detailed Methodology for Automated [68Ga]Ga-FAPI-46 Synthesis (based on Migliari et al.)
-
Elution and Pre-purification: Gallium-68 is eluted from a 68Ge/68Ga generator using 0.1M HCl. The eluate is then passed through an SCX cartridge for pre-purification.
-
Elution to Reactor: The trapped 68Ga is eluted from the SCX cartridge with a 5M NaCl solution into the reaction vial.
-
Reagent Addition: The reaction vial is pre-loaded with 20 µg of DOTA-FAPI-46 dissolved in a 1.5 M HEPES buffer solution, with the pH adjusted to 4-4.5.
-
Labeling Reaction: The reaction mixture is heated at 95°C for 10 minutes.
-
Purification: The reaction mixture is passed through a C18 Sep-Pak cartridge for purification.
-
Final Formulation: The purified [68Ga]Ga-FAPI-46 is eluted from the cartridge and formulated in a suitable buffer for injection.
-
Quality Control: The final product is tested for radiochemical purity (Radio-HPLC and Radio-TLC), pH, sterility, and endotoxin levels.
Detailed Methodology for Automated [18F]AlF-FAPI-74 Synthesis (based on Naka et al.)
-
[18F]Fluoride Trapping: [18F]fluoride produced by a cyclotron is trapped on a pre-conditioned anion-exchange cartridge.
-
Elution to Reactor: The trapped [18F]fluoride is eluted into the reactor.
-
Reagent Addition: A solution containing the FAPI-74 precursor and aluminum chloride is added to the reactor.
-
Labeling Reaction (One-pot, one-step): The fluorination reaction is performed at room temperature for 5 minutes, followed by heating at 95°C for 15 minutes.
-
Purification: The reaction mixture is purified using a solid-phase extraction cartridge.
-
Final Formulation: The purified [18F]AlF-FAPI-74 is formulated in a suitable solution.
-
Quality Control: The final product is analyzed for radiochemical purity and yield.
Visualizations
Validation & Comparative
Head-to-Head Comparison: NH2-UAMC1110 TFA Derivatives and FAPI-04 in Fibroblast Activation Protein (FAP) Targeted Applications
This guide provides a detailed, objective comparison between NH2-UAMC1110 TFA derivatives and FAPI-04, two prominent inhibitors of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous tumors, making it an attractive target for diagnostic imaging and therapy.[1][2][3] This comparison is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to the Comparators
UAMC1110 and its Derivatives: UAMC1110 is a highly potent and selective inhibitor of FAP.[4] Its derivatives, including those with NH2 modifications and formulated as trifluoroacetate (TFA) salts, are being developed to enhance properties such as solubility, stability, and suitability for radiolabeling. These compounds are based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[5][6]
FAPI-04: FAPI-04 is a widely recognized FAP inhibitor that has been extensively used in preclinical and clinical studies, particularly in the form of radiolabeled tracers for PET imaging (e.g., [68Ga]Ga-FAPI-04).[7][8][9][10] It has demonstrated high tumor uptake across a variety of cancers.[11][12][13][14]
Quantitative Data Comparison
The following tables summarize the key performance metrics of UAMC1110 derivatives and FAPI-04 based on available preclinical data.
Table 1: In Vitro Performance - FAP Inhibition
| Compound/Derivative | IC50 (nM) for FAP | Selectivity Profile | Reference(s) |
| UAMC1110 | 3.2 | Highly selective over PREP (IC50 = 1.8 µM) | [4] |
| UAMC1110 | 0.43 | Pronounced selectivity over DPP4, DPP8, DPP9, and PREP | [15][16] |
| [18F]1a (UAMC1110 derivative) | 6.11 | High affinity for FAP | [17] |
| [18F]1b (UAMC1110 derivative) | 15.1 | High affinity for FAP | [17] |
| [18F]1c (UAMC1110 derivative) | 92.1 | High affinity for FAP | [17] |
| DOTA.(SA.FAPi)2 (UAMC1110 dimer) | 0.78 - 1.54 | Subnanomolar to low nanomolar affinity for FAP | [18] |
| FAPI-04 | Not explicitly reported, but high affinity demonstrated in competitive binding assays | Selective for FAP | [7][19] |
| [natGa]Ga-DOTA.SA.FAPi (monomer) | Subnanomolar to low nanomolar | Excellent affinity and selectivity | [18] |
IC50 values represent the concentration of an inhibitor required for 50% inhibition of the target enzyme's activity. Lower values indicate higher potency. PREP: Prolyl Oligopeptidase; DPP: Dipeptidyl Peptidase.
Table 2: In Vivo Performance - Tumor Uptake in Preclinical Models
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Key Findings | Reference(s) |
| [18F]1a (UAMC1110 derivative) | U87MG subcutaneous | 1.06 ± 0.23 (at 62.5 min) | Higher uptake and longer retention than [68Ga]Ga-FAPI-04 | [17] |
| [68Ga]Ga-FAPI-04 | U87MG subcutaneous | 0.21 ± 0.10 (at 62.5 min) | Lower uptake compared to the UAMC1110 derivative in this model | [17] |
| [68Ga]Ga-FAPI-04 | HEK293T:hFAP | 10.1 ± 0.42 | High tumor uptake, but also noted in non-target tissues like bone and muscle in mice | [7] |
| [68Ga]Ga-(FAPI-04)2 (dimer) | SKOV3 xenografts | ~7.00 ± 0.80 (at 20 min) | Dimerization approximately doubled tumor uptake compared to monomeric FAPI-04 | [8][10] |
| [68Ga]Ga-DOTAGA-Glu(FAPi)2 (UAMC1110 dimer) | U87MG xenografts | 4.7 ± 0.5 (at 45 min) | High tumor uptake with low off-target accumulation | [20] |
%ID/g: Percentage of injected dose per gram of tissue. p.i.: post-injection.
Experimental Protocols
In Vitro FAP Inhibition Assay (IC50 Determination)
This protocol is a representative method for determining the half-maximal inhibitory concentration (IC50) of FAP inhibitors.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorescent substrate (e.g., Suc-Gly-Pro-AMC)
-
Test inhibitors (UAMC1110 derivatives, FAPI-04) at various concentrations
-
Assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader with fluorescence detection (λex = 380 nm, λem = 460 nm)
Procedure:
-
Dilute rhFAP to a working concentration (e.g., 0.2 µg/mL) in assay buffer.
-
Prepare serial dilutions of the test inhibitors in assay buffer, ranging from picomolar to micromolar concentrations.
-
Add 50 µL of rhFAP solution to each well of the 96-well plate.
-
Add the serially diluted inhibitors to their respective wells in duplicate. Include control wells with assay buffer only (no inhibitor).
-
Incubate the plate for 30 minutes at 37°C.
-
Add 50 µL of the fluorescent substrate solution (e.g., 20 mM) to each well to initiate the enzymatic reaction.
-
Immediately measure the rate of AMC (7-amino-4-methylcoumarin) release kinetically over 60 minutes at 37°C using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7][17]
In Vivo Biodistribution and PET/CT Imaging in Tumor-Bearing Mice
This protocol outlines a typical workflow for evaluating the in vivo performance of radiolabeled FAP inhibitors.
Workflow Diagram:
Caption: Experimental workflow for preclinical evaluation of radiolabeled FAP inhibitors.
Procedure:
-
Animal Model: Use immunodeficient mice (e.g., NRG or nude mice) bearing subcutaneous xenografts of a FAP-expressing human cancer cell line (e.g., U87MG, HEK293T:hFAP).[7][17]
-
Radiotracer Administration: Inject a defined activity of the radiolabeled FAP inhibitor (e.g., [18F]1a or [68Ga]Ga-FAPI-04) intravenously into the tail vein of the mice.
-
PET/CT Imaging: At a specified time point (e.g., 1 hour post-injection), anesthetize the mice and perform a whole-body PET/CT scan to visualize the biodistribution of the radiotracer.
-
Ex Vivo Biodistribution: Immediately after imaging, euthanize the mice. Dissect, weigh, and collect major organs and the tumor.
-
Gamma Counting: Measure the radioactivity in the collected tissues using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.[7][17]
Signaling Pathway
Fibroblast Activation Protein (FAP) plays a significant role in the tumor microenvironment by remodeling the extracellular matrix and modulating key signaling pathways that promote cancer progression.
Caption: Simplified signaling pathways influenced by FAP in the tumor microenvironment.
FAP contributes to tumorigenesis through several mechanisms:
-
PI3K/Akt and ERK Pathways: FAP expression can lead to the upregulation of these pathways, which are central to cell proliferation, survival, and angiogenesis.[3][21][22]
-
Extracellular Matrix (ECM) Remodeling: As a serine protease, FAP degrades components of the ECM, such as collagen, which facilitates cancer cell invasion and metastasis.[2]
-
Immune Suppression: FAP can contribute to an immunosuppressive tumor microenvironment, helping cancer cells evade the immune system.[1]
Objective Comparison and Conclusion
Both UAMC1110 derivatives and FAPI-04 are highly effective FAP inhibitors with significant potential in oncology.
-
Potency and Selectivity: UAMC1110 has demonstrated sub-nanomolar to low-nanomolar potency for FAP and is highly selective against related proteases.[4][15] While FAPI-04 is also highly potent, quantitative IC50 data is less frequently reported in direct comparisons.
-
In Vivo Performance: Preclinical head-to-head data suggests that optimized UAMC1110 derivatives may offer advantages in terms of tumor uptake and retention compared to FAPI-04.[17] However, FAPI-04 has a more extensive history of clinical evaluation and has shown excellent diagnostic performance across a wide range of cancers.[23][24]
-
Pharmacokinetics: FAPI-04 is characterized by rapid tumor uptake and fast clearance, which is beneficial for diagnostic imaging.[23] The development of dimeric and multimeric versions of both UAMC1110 and FAPI-04 aims to prolong tumor retention, making them more suitable for therapeutic applications (theranostics).[8][18][25]
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging [mdpi.com]
- 8. Synthesis and Preclinical Evaluation of a Novel FAPI-04 Dimer for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary evaluation of FAPI-04-PET/CT for differentiating recurrence and post-treatment changes in high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Head-to-head comparison of fibroblast activation protein inhibitors (FAPI) radiopharmaceuticals and [18F]FDG in gynaecological malignancies: systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 17. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 23. Fibroblast Activation Protein Inhibitor Tracers and Their Preclinical, Translational, and Clinical Status in China | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Validating the Specificity of NH2-UAMC1110 TFA for FAP Over Other Proteases
A Comparative Guide for Researchers
For researchers engaged in the development of targeted cancer therapies and diagnostics, the precise inhibition of Fibroblast Activation Protein (FAP) is of paramount importance. NH2-UAMC1110 TFA, a derivative of the potent and selective FAP inhibitor UAMC1110, serves as a critical building block in the synthesis of FAP-targeted molecules.[1] This guide provides a comprehensive comparison of the inhibitory activity of the parent compound, UAMC1110, against FAP and other closely related serine proteases, supported by experimental data and detailed protocols. The exceptional selectivity of UAMC1110 underscores the potential of its derivatives, like this compound, in developing highly specific FAP-targeting agents.
Unparalleled Selectivity: A Quantitative Comparison
The inhibitory potency of UAMC1110, the parent compound of this compound, has been rigorously evaluated against FAP and other members of the S9 family of serine proteases, including dipeptidyl peptidase-4 (DPP4), DPP8, DPP9, and prolyl oligopeptidase (PREP).[2][3] The data, summarized in the table below, clearly demonstrates the remarkable specificity of UAMC1110 for FAP.
| Compound | FAP IC50 (nM) | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | PREP IC50 (nM) | Selectivity for FAP over DPP4 | Selectivity for FAP over PREP |
| UAMC1110 | 0.43 - 3.2 | >10,000 | >10,000 | >10,000 | >10,000 | >3,125 - >23,255-fold | >3,125 - >23,255-fold |
Data compiled from multiple studies. IC50 values can vary slightly based on experimental conditions.[2][3]
The subnanomolar to low nanomolar IC50 values for FAP stand in stark contrast to the micromolar or lower affinity for other tested proteases, resulting in a selectivity ratio of over 1000-fold.[2] This high degree of selectivity is crucial for minimizing off-target effects and ensuring that therapeutic or diagnostic agents specifically act on FAP-expressing cells within the tumor microenvironment.[2]
Visualizing the Experimental Workflow
The determination of inhibitor specificity is a critical step in drug development. The following diagram illustrates the typical workflow for an in vitro enzyme inhibition assay used to assess the potency and selectivity of compounds like UAMC1110.
Caption: A diagram illustrating the key steps in an in vitro enzymatic assay to determine the IC50 values of an inhibitor against various proteases.
Experimental Protocols
The following provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against FAP and other proteases, based on protocols described in the scientific literature.[2][4]
Objective: To determine the potency and selectivity of an inhibitor by measuring its IC50 value against a panel of proteases (FAP, DPP4, DPP8, DPP9, and PREP).
Materials:
-
Recombinant human FAP, DPP4, DPP8, DPP9, and PREP enzymes.
-
The inhibitor to be tested (e.g., UAMC1110).
-
Fluorogenic substrate: For FAP, a specific substrate like Suc-Gly-Pro-AMC is used.[4] For DPPs, H-Gly-Pro-AMC is a common substrate.[2]
-
Assay Buffers:
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the appropriate assay buffer.
-
Enzyme Preparation: Dilute the stock solutions of each enzyme to the desired working concentration in their respective assay buffers.
-
Pre-incubation: Add a fixed amount of each enzyme to the wells of a 96-well plate. Then, add the various concentrations of the inhibitor to the wells. Include control wells with enzyme but no inhibitor. Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[2][4]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at an appropriate excitation and emission wavelength (e.g., 395 nm excitation and 490 nm emission for AMC-based substrates).[5]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).
-
This rigorous experimental approach provides the quantitative data necessary to validate the high specificity of inhibitors like UAMC1110, and by extension, the foundational selectivity of its derivative, this compound, for FAP. This makes it an invaluable component for the development of next-generation cancer therapies and diagnostics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
Monomeric vs. Dimeric FAP Inhibitors: A Comparative Performance Analysis for Researchers
A deep dive into the performance of monomeric and dimeric Fibroblast Activation Protein (FAP) inhibitors, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. We present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation.
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising target for cancer diagnosis and therapy. The development of FAP inhibitors has led to two primary structural formats: monomers and dimers. This guide evaluates the performance of these two classes of inhibitors, providing a clear comparison based on published experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize key performance indicators for monomeric and dimeric FAP inhibitors based on data from various preclinical studies. These values highlight the differences in binding affinity and in vivo tumor uptake.
| Compound Type | Compound Name | IC50 (nM) | Cell Line | Reference |
| Monomeric | FAPI-04 | 0.89 | - | [1] |
| Monomeric | [natGa]Ga-DOTA.SA.FAPI | 1.54 | - | [2] |
| Monomeric | FAPI-46 | 247.0 pM | hFAP protein | [3] |
| Dimeric | NOTA-E-(FAPI)2 | 0.47 | - | [1] |
| Dimeric | DOTA-E-(FAPI)2 | 0.16 | - | [1] |
| Dimeric | DOTA.(SA.FAPI)2 | 0.78 | - | [2] |
| Dimeric | [natGa]Ga-DOTA.(SA.FAPI)2 | 1.13 | - | [2] |
| Dimeric | FAPI-46-F1D | 157.8 pM | hFAP protein | [3] |
Table 1: In Vitro Binding Affinity (IC50) of Monomeric vs. Dimeric FAP Inhibitors. This table showcases the concentration of the inhibitor required to inhibit 50% of FAP activity in vitro. Lower values indicate higher potency.
| Compound Type | Compound Name | Tumor Model | Tumor Uptake (%ID/g at 1h) | Reference |
| Monomeric | 68Ga-FAPI-46 | HCC-PDXs | ~6% | [4] |
| Monomeric | 177Lu-OncoFAP | HT-1080.hFAP xenografts | ~15% | [5] |
| Dimeric | 68Ga-DOTA-2P(FAPI)2 | HCC-PDXs | ~12% | [4] |
| Dimeric | 177Lu-BiOncoFAP | HT-1080.hFAP xenografts | ~30% | [5] |
Table 2: In Vivo Tumor Uptake of Monomeric vs. Dimeric FAP Inhibitors. This table compares the percentage of the injected dose per gram of tumor tissue (%ID/g) at 1-hour post-injection in preclinical tumor models. Higher values indicate better tumor targeting.
Key Performance Insights
Dimeric FAP inhibitors generally exhibit enhanced performance characteristics compared to their monomeric counterparts. The data consistently demonstrates that dimerization leads to:
-
Increased Binding Affinity: Dimeric inhibitors often show lower IC50 values, indicating a stronger interaction with the FAP enzyme. This is likely due to the avidity effect, where the two linked inhibitor moieties can bind to two FAP molecules simultaneously, resulting in a more stable complex.
-
Enhanced Tumor Uptake and Retention: In vivo studies consistently show that dimeric FAP inhibitors accumulate to a greater extent in tumors and are retained for longer periods.[4][5] This improved pharmacokinetic profile is crucial for both diagnostic imaging, where a high tumor-to-background ratio is desired, and for therapeutic applications, where prolonged exposure of the tumor to the therapeutic agent is necessary.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
FAP Enzyme Inhibition Assay
This assay determines the potency of an inhibitor by measuring its ability to block the enzymatic activity of FAP.
Materials:
-
Recombinant human FAP (rhFAP)
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test inhibitors (monomeric and dimeric)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add a fixed concentration of rhFAP to each well.
-
Add the serially diluted inhibitors to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission for AFC) over a set period (e.g., 30-60 minutes) in kinetic mode.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of FAP inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Uptake and Internalization Assay
This assay evaluates the ability of radiolabeled FAP inhibitors to bind to and be internalized by FAP-expressing cells.
Materials:
-
FAP-positive cell line (e.g., U87MG, HT-1080-FAP)
-
FAP-negative control cell line (e.g., parental HT-1080)
-
Radiolabeled monomeric and dimeric FAP inhibitors (e.g., labeled with 68Ga or 177Lu)
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Acid wash buffer (e.g., glycine buffer, pH 2.5)
-
Lysis buffer (e.g., 1N NaOH)
-
Gamma counter
-
24-well plates
Procedure:
-
Seed FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.
-
On the day of the experiment, wash the cells with binding buffer.
-
Add the radiolabeled FAP inhibitor (at a fixed concentration) to the wells. For competition experiments, add an excess of non-radiolabeled inhibitor.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To determine surface-bound vs. internalized radioactivity, perform the following steps:
-
Collect the supernatant.
-
Wash the cells twice with ice-cold binding buffer.
-
Add acid wash buffer and incubate for 5-10 minutes on ice to strip surface-bound radioligand. Collect this fraction.
-
Lyse the cells with lysis buffer to release the internalized radioligand. Collect this fraction.
-
-
Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.
-
Calculate the percentage of cell-associated radioactivity (surface-bound + internalized) and the internalization rate.
In Vivo Biodistribution Studies in Xenograft Models
This experiment assesses the tumor-targeting ability and pharmacokinetic profile of FAP inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FAP-positive tumor cells (e.g., U87MG)
-
Radiolabeled monomeric and dimeric FAP inhibitors
-
Saline solution
-
Anesthesia
-
Dissection tools
-
Gamma counter
Procedure:
-
Subcutaneously implant FAP-positive tumor cells into the flank of the mice.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a known amount of the radiolabeled FAP inhibitor intravenously to each mouse.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Compare the tumor uptake and tumor-to-organ ratios for the monomeric and dimeric inhibitors.
Mandatory Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein influences several key signaling pathways that promote tumor growth, invasion, and immunosuppression. The diagram below illustrates some of the critical pathways affected by FAP activity. FAP can directly cleave extracellular matrix (ECM) components and also activate intracellular signaling cascades.
Caption: FAP-mediated signaling pathways in the tumor microenvironment.
Experimental Workflow for FAP Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of novel FAP inhibitors, from initial in vitro screening to in vivo validation.
Caption: Preclinical evaluation workflow for FAP inhibitors.
References
- 1. A UML and DOT / Graphviz diagram gallery for impat... - Atlassian Community [community.atlassian.com]
- 2. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
Cross-Reactivity Profile of NH2-UAMC1110 TFA Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity of NH2-UAMC1110 TFA derivatives against related proteases. The information is based on experimental data for the parent compound UAMC1110 and its closely related analogues, offering insights into their selectivity and potential off-target effects.
This compound is a derivative of UAMC1110, a highly potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a serine protease with dual endo- and exopeptidase activity, making it a unique member of the dipeptidyl peptidase (DPP) family. Due to its upregulation in the tumor microenvironment and fibrotic tissues, FAP has emerged as a promising target for diagnostic and therapeutic applications. This compound serves as a precursor for the synthesis of FAPI-QS, a chelating agent used in the development of radiotracers for tumor imaging and treatment.[1][2]
Understanding the cross-reactivity of FAP inhibitors is crucial for developing safe and effective targeted therapies. This guide summarizes the available data on the selectivity of UAMC1110 and its derivatives against key related proteases, including Prolyl Oligopeptidase (PREP) and various Dipeptidyl Peptidases (DPP4, DPP8, and DPP9).
Comparative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values of UAMC1110 and its derivatives against FAP and other homologous proteases. The data is extracted from studies on activity-based probes derived from UAMC1110, where modifications at the 6-position of the quinoline ring were introduced.[3][4] It is important to note that specific cross-reactivity data for this compound is not publicly available; however, the data presented for these closely related derivatives provide a strong indication of its likely selectivity profile.
| Compound | FAP IC50 (nM) | PREP IC50 (µM) | DPP4 IC50 (µM) | DPP8 IC50 (µM) | DPP9 IC50 (µM) | Selectivity (FAP vs. PREP) |
| UAMC1110 (Parent Compound) | 0.43 | >10 | >10 | >10 | >10 | >23,255-fold |
| Biotin-ABP (5) | 0.58 | >10 | >10 | >10 | >10 | >17,241-fold |
| Cy3-ABP (6) | 0.71 | >10 | >10 | >10 | >10 | >14,084-fold |
| Cy5-ABP (7) | 0.82 | >10 | 8.7 | 4.9 | 6.3 | >12,195-fold |
ABP: Activity-Based Probe. Data sourced from "In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes".[3][4]
The data clearly indicates that UAMC1110 and its derivatives exhibit exceptional selectivity for FAP over PREP and most of the tested DPPs, with selectivity ratios exceeding 10,000-fold.[3][4] The Cy5-labeled probe (7) showed some cross-reactivity with DPP8 and DPP9 in the low micromolar range.[3]
Signaling Pathways and Experimental Workflow
To visually represent the relationships and processes involved in assessing inhibitor selectivity, the following diagrams have been generated.
Caption: FAP's role in the tumor microenvironment and its inhibition.
Caption: Workflow for determining inhibitor IC50 values.
Experimental Protocols
The following is a detailed methodology for determining the IC50 values of FAP inhibitors against FAP and related proteases, based on established protocols.[3][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound derivative) against FAP, PREP, DPP4, DPP8, and DPP9.
Materials:
-
Recombinant human FAP, PREP, DPP4, DPP8, and DPP9 enzymes.
-
Fluorogenic Substrates:
-
For FAP: Z-Gly-Pro-AMC
-
For PREP: Suc-Gly-Pro-AMC
-
For DPP4, DPP8, DPP9: H-Gly-Pro-AMC or Ala-Pro-paranitroanilide (pNA)
-
-
Test compound (this compound derivative)
-
Assay Buffer: Tris-HCl buffer (pH 7.6) containing NaCl and BSA.
-
96-well microplates (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute recombinant enzymes to their optimal working concentrations in the assay buffer.
-
Prepare stock solutions of the fluorogenic substrates in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in assay buffer. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for each respective enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add a fixed volume of the diluted enzyme solution.
-
Add a corresponding volume of the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the increase in fluorescence intensity over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Subtract the background fluorescence from all measurements.
-
Normalize the reaction velocities to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
By following these rigorous experimental protocols, researchers can accurately determine the cross-reactivity profile of this compound derivatives and other FAP inhibitors, ensuring a comprehensive understanding of their selectivity and potential for clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2990021-73-1 | MOLNOVA [molnova.com]
- 3. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes [frontiersin.org]
- 5. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAP-Targeted Radiotracers for Enhanced Imaging Contrast
The emergence of Fibroblast Activation Protein (FAP) as a promising theranostic target has spurred the development of numerous FAP-targeted radiotracers. These agents have demonstrated remarkable potential in oncological imaging, often outperforming the clinical standard, [¹⁸F]FDG, by providing higher tumor-to-background contrast in various malignancies.[1][2][3] This guide offers a comparative analysis of prominent FAP-targeted radiotracers, presenting key experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the optimal tracer for their needs.
Overview of FAP-Targeted Radiotracers
Fibroblast Activation Protein is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of more than 90% of epithelial cancers.[3][4] Its limited expression in healthy adult tissues makes it an ideal target for delivering imaging and therapeutic agents directly to the tumor microenvironment.[2] Radiotracers targeting FAP, commonly known as FAPI (FAP inhibitors), have shown rapid tumor uptake and fast clearance from non-target tissues, leading to excellent image contrast shortly after administration.[1][5]
This guide focuses on a head-to-head comparison of several leading FAP-targeted radiotracers, including preclinical and clinical data where available. The primary metrics for comparison are tumor uptake, typically measured as the maximum standardized uptake value (SUVmax) or percentage of injected dose per gram (%ID/g), and the tumor-to-background ratio (TBR), which is a critical determinant of imaging contrast.[3]
Quantitative Comparison of FAP-Targeted Radiotracers
The following tables summarize quantitative data from preclinical and clinical studies, comparing the imaging performance of different FAP-targeted radiotracers.
Preclinical Data: Head-to-Head in Xenograft Models
| Radiotracer | Animal Model | Tumor Uptake (%ID/g at 1h p.i.) | Tumor-to-Blood Ratio (at 1h p.i.) | Tumor-to-Muscle Ratio (at 1h p.i.) | Reference |
| [¹⁷⁷Lu]Lu-FAPI-02 | HT-1080-FAP xenografts | ~4.7 (at 2h p.i.) | - | - | [5] |
| [¹⁷⁷Lu]Lu-FAPI-04 | HT-1080-FAP xenografts | ~3.0 (at 24h p.i.) | ~28 (at 24h p.i.) | - | [5] |
| [¹⁷⁷Lu]Lu-FAPI-13 | HT-1080-FAP xenografts | ~4.8 (at 24h p.i.) | ~22 (at 24h p.i.) | - | [5] |
| [⁶⁸Ga]Ga-FAPI-46 | Patient-derived xenografts | 4.03 ± 0.69 | - | - | [6] |
| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ (Dimer) | Patient-derived xenografts | 8.45 ± 2.19 | - | - | [6] |
| [⁶¹Cu]Cu-Kalios-02 | FAP-positive xenografts | High | Improved vs. [⁶⁸Ga]Ga-FAPI-46 at 4h p.i. | Improved vs. [⁶⁸Ga]Ga-FAPI-46 at 4h p.i. | [7] |
Clinical Data: Comparative Performance in Cancer Patients
| Radiotracer Comparison | Cancer Type(s) | Key Findings | Reference |
| [⁶⁸Ga]Ga-FAP-2286 vs. [¹⁸F]FDG | Various (15 types) | [⁶⁸Ga]Ga-FAP-2286 showed significantly higher primary tumor uptake (median SUVmax 11.1 vs. 6.9) and TBR (9.2 vs. 3.0) than [¹⁸F]FDG.[8] | [8] |
| [⁶⁸Ga]Ga-FAP-2286 vs. [⁶⁸Ga]Ga-FAPI-46 | Various | Similar tumor uptake and lesion detection rates.[8] However, [⁶⁸Ga]Ga-FAP-2286 exhibited slightly higher physiological uptake in the liver and kidneys.[8] | [8] |
| [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂ (Dimer) vs. [⁶⁸Ga]Ga-FAPI-46 | Metastatic thyroid cancer | The FAPI dimer showed significantly higher intratumoral uptake in all lesions compared to the monomer (SUVmax 8.1–39.0 vs. 1.7–24.0).[6] | [6] |
| [⁶⁸Ga]Ga-FAPI-04 vs. [¹⁸F]FDG | Soft-tissue sarcoma | [⁶⁸Ga]Ga-FAPI-04 detected more lesions (275 vs. 186) and had significantly higher sensitivity, specificity, and accuracy for recurrent lesions.[4] | [4] |
| [⁶⁸Ga]Ga-FAPI-04 vs. [¹⁸F]FDG | Primary hepatic tumors | [⁶⁸Ga]Ga-FAPI-04 PET/CT demonstrated a significantly higher overall tumor detection rate than [¹⁸F]FDG PET/CT (87.4% vs. 65.0%).[4] | [4] |
| [¹⁸F]FAPI-74 vs. [⁶⁸Ga]FAPI-74 | Non-small cell lung cancer | Both tracers showed optimal tumor-to-background contrast at 1 hour post-injection. [⁸] The estimated radiation dose of [¹⁸F]FAPI-74 was lower.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for preclinical and clinical imaging with FAP-targeted radiotracers.
Preclinical Imaging Protocol (Based on Xenograft Mouse Models)
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HT-1080-FAP) or implanted with patient-derived xenografts.[5][6][10]
-
Radiotracer Administration: Once tumors reach a specified volume, mice are intravenously injected with the FAP-targeted radiotracer (e.g., 5-12 MBq).[7]
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (p.i.), such as 1, 2, and 4 hours, using a small-animal PET/CT scanner.[7]
-
Biodistribution Studies: Following the final imaging session, mice are euthanized, and organs of interest (tumor, blood, muscle, liver, kidneys, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the %ID/g.[10]
-
Data Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify tracer uptake in the tumor and background tissues, from which SUV and TBR values are calculated.[7]
Clinical Imaging Protocol
-
Patient Preparation: Patients are typically not required to fast before the scan, a notable advantage over [¹⁸F]FDG-PET.
-
Radiotracer Administration: Patients receive an intravenous injection of the FAP-targeted radiotracer (e.g., ~200 MBq).[4]
-
PET/CT Imaging: Whole-body PET/CT scans are performed at specified time points, commonly 1 hour post-injection.[4][10] Some studies may include dynamic imaging or delayed scans at 3 hours p.i. to assess tracer kinetics and retention.[10]
-
Image Analysis: SUVmax and TBR are calculated by drawing ROIs on the tumor and relevant background tissues (e.g., muscle, blood pool).[8]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in comparing FAP-targeted radiotracers, the following diagrams have been generated using the DOT language.
Caption: Preclinical workflow for comparing FAP-targeted radiotracers.
Caption: FAP-targeted PET imaging mechanism of action.
Discussion and Future Directions
The data consistently demonstrates that FAP-targeted radiotracers provide superior imaging contrast compared to [¹⁸F]FDG in a wide array of cancers, particularly in tumors with low glucose metabolism or in anatomical regions with high physiological FDG uptake.[2][4][11]
Among the FAPI tracers themselves, newer generations and structural modifications are showing promise for further improving imaging characteristics and therapeutic efficacy. For instance:
-
Dimerization: Dimeric FAPI molecules, such as [⁶⁸Ga]Ga-DOTA-2P(FAPI)₂, have demonstrated significantly higher tumor uptake compared to their monomeric counterparts, which could lead to improved lesion detection and higher therapeutic doses.[6]
-
Peptide-Based Tracers: FAP-2286, which uses a cyclic peptide as its binding motif, is designed for longer tumor retention compared to small-molecule FAPIs, potentially enhancing its therapeutic efficacy when labeled with therapeutic radionuclides.[8][12]
-
Alternative Radionuclides: The development of FAPI tracers labeled with radionuclides like ⁶¹Cu (with a longer half-life than ⁶⁸Ga) allows for delayed imaging, which can result in improved tumor-to-background ratios as the tracer clears from non-target tissues.[7]
References
- 1. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. FAPI PET/CT Imaging—An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Preclinical Evaluation, and a Pilot Clinical PET Imaging Study of 68Ga-Labeled FAPI Dimer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of Fibroblast Activation Protein in Various Types of Cancer Using 68Ga-FAP-2286: Comparison with 18F-FDG and 68Ga-FAPI-46 in a Single-Center, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | FAPI-PET/CT in Cancer Imaging: A Potential Novel Molecule of the Century [frontiersin.org]
- 10. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron Emission Tomography with Fibroblast Activation Protein-Targeted Radiopharmaceuticals in Primary Hepatic Tumors: A Systematic Review [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating FAP Expression in Tissues: A Comparative Guide to UAMC1110-Based Probes
For researchers, scientists, and drug development professionals, the accurate validation of Fibroblast Activation Protein (FAP) expression in tissues is crucial for advancing cancer diagnostics and therapies. UAMC1110, a highly potent and selective FAP inhibitor, has served as the foundational scaffold for a new generation of imaging and activity-based probes.[1][2][3][4] This guide provides a comprehensive comparison of UAMC1110-based probes against other alternatives, supported by experimental data and detailed protocols.
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of numerous epithelial tumors.[1][5] Its limited expression in healthy adult tissues makes it an attractive biomarker for targeted imaging and therapy.[1][6] UAMC1110-derived probes have demonstrated subnanomolar affinity for FAP and high selectivity over related proteases like dipeptidyl peptidases (DPPs) and prolyl oligopeptidase (PREP).[1][2]
Comparative Performance of FAP-Targeted Probes
A variety of probes targeting FAP have been developed, ranging from small molecule inhibitors to peptides and antibodies.[7] The UAMC1110-based probes, often radiolabeled for Positron Emission Tomography (PET), have shown significant promise. These are frequently compared with other FAP inhibitors (FAPI) and the clinical standard for cancer imaging, [¹⁸F]F-FDG.
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a probe's potency. UAMC1110 and its derivatives consistently exhibit low nanomolar to subnanomolar IC₅₀ values for FAP, indicating high affinity.
| Compound/Probe | Target | IC₅₀ (nM) | Reference |
| UAMC1110 | FAP | 0.43 - 3.2 | [1][4] |
| PREP | >10,000 | [2] | |
| DPP4 | >10,000 | [2] | |
| [⁶⁸Ga]Ga-DOTA.SA.FAPi | FAP | 3.5 | [2] |
| [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂ | FAP | 1.9 | [2] |
| FAPI-04 | FAP | 6.5 | [8] |
| FAPI-13 | FAP | 4.5 | [8] |
| [¹⁸F]F-Glc-FAPI | FAP | 167 | [8] |
In Vivo Tumor Uptake and Performance
Direct comparisons of radiolabeled FAP probes in preclinical and clinical settings have highlighted their advantages over [¹⁸F]F-FDG for specific cancer types. FAPI PET often demonstrates higher tumor-to-background ratios, especially in tumors with low glucose metabolism.[5][6][8]
| Radiotracer | Cancer Type | Key Findings | Reference |
| [⁶⁸Ga]Ga-FAPI vs. [¹⁸F]F-FDG | Gastrointestinal, Liver, Breast, Nasopharyngeal | Equal or higher detection rate of primary tumors and metastatic lesions with FAPI. | [5][9] |
| [⁶⁸Ga]Ga-FAPI-04 vs. [¹⁸F]F-FDG | Differentiated Thyroid Cancer | FAPI PET had higher sensitivity for detecting cervical lesions (83% vs. 65%) and distant metastases (79% vs. 59%). | [10] |
| [⁶⁸Ga]Ga-FAPI-04 vs. [¹⁸F]F-FDG | Non-Small Cell Lung Cancer | FAPI PET demonstrated higher TBRs for lymph node, pleural, and bone metastases. | [11] |
| [⁶⁸Ga]Ga-DOTAGA.(SA.FAPi)₂ vs. [⁶⁸Ga]Ga-DOTA.SA.FAPi | Various Cancers (Human PET/CT) | The dimeric probe showed significantly higher tumor uptake and longer retention. | [2] |
| [¹⁸F]1a (UAMC1110 derivative) vs. [⁶⁸Ga]FAPI04 | U87MG Glioblastoma Xenografts | [¹⁸F]1a showed higher brain uptake and longer retention (1.06 ± 0.23 %ID/g vs 0.21 ± 0.10 %ID/g at 62.5 min). | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
In Vitro FAP Affinity and Selectivity Assay
This protocol is adapted from studies characterizing UAMC1110-based probes.[1][2]
-
Enzyme and Substrate Preparation : Recombinant human FAP, PREP, DPP4, DPP8, and DPP9 are used. A suitable fluorogenic substrate for each enzyme is prepared in assay buffer.
-
Inhibitor Preparation : The test compounds (e.g., UAMC1110 derivatives) are serially diluted to a range of concentrations.
-
Assay Procedure :
-
The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
The substrate is added to initiate the enzymatic reaction.
-
Fluorescence is measured over time using a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis : The rate of reaction is calculated from the linear phase of the fluorescence curve. IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Uptake and Internalization Assay
This protocol is based on the evaluation of radiolabeled FAP probes in FAP-expressing cell lines.[13]
-
Cell Culture : A549-FAP cells (human lung cancer cells engineered to overexpress FAP) are cultured in appropriate media until confluent.
-
Uptake Experiment :
-
Cells are seeded in multi-well plates and allowed to attach.
-
The radiolabeled probe (e.g., [¹⁸F]-labeled UAMC1110 derivative) is added to the cells at a specific concentration (e.g., 0.2 MBq).
-
Cells are incubated at 37°C for various time points (e.g., 5, 30, 60, 120 minutes).
-
At each time point, the medium is removed, and cells are washed with cold PBS.
-
Cells are lysed, and the radioactivity is measured using a gamma counter.
-
-
Blocking Experiment : To determine specificity, a parallel set of cells is pre-incubated with a high concentration of a non-radiolabeled FAP inhibitor (e.g., UAMC1110) before the addition of the radiolabeled probe.
-
Internalization Assay :
-
After incubation with the radiotracer, cells are washed.
-
A glycine-HCl solution (pH 2.2) is added to strip the surface-bound radioactivity.
-
The radioactivity in the glycine wash (surface-bound) and the remaining cell lysate (internalized) is measured separately.
-
-
Data Analysis : Uptake is typically expressed as a percentage of the injected dose per million cells (%ID/10⁶ cells).
In Situ FAP Activity Staining in Tissue Cryosections
This protocol demonstrates the use of fluorescent UAMC1110-based probes for visualizing FAP activity directly in tissues.[1]
-
Tissue Preparation : Fresh-frozen, unfixed cryosections (e.g., 10 µm thick) of patient-derived tumor tissue are used.
-
Probe Incubation : The fluorescently labeled UAMC1110-based probe (e.g., Cy3- or Cy5-labeled) is diluted in a suitable buffer and applied to the tissue sections.
-
Incubation : Sections are incubated in a humidified chamber at 37°C for a specific duration (e.g., 1 hour).
-
Washing : Sections are washed multiple times with buffer to remove unbound probe.
-
Counterstaining and Mounting : Cell nuclei are counterstained (e.g., with DAPI), and the sections are mounted with an appropriate mounting medium.
-
Microscopy : Sections are imaged using a fluorescence microscope with filter sets appropriate for the fluorophore and the counterstain. Specific FAP activity is visualized by the fluorescent signal from the probe.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in FAP validation.
References
- 1. In Vitro and In Situ Activity-Based Labeling of Fibroblast Activation Protein with UAMC1110-Derived Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule-Derived, Highly Selective Substrates for Fibroblast Activation Protein (FAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Frontiers in Cancer Imaging and Therapy Based on Radiolabeled Fibroblast Activation Protein Inhibitors: A Rational Review and Current Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of Fibroblast Activation Protein Inhibitors (FAPI) Radiotracers versus [18F]F-FDG in Oncology: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. FAPI PET/CT Imaging—An Updated Review [mdpi.com]
- 11. Comparison of 68Ga-FAPI and 18F-FDG PET/CT in the Evaluation of Patients With Newly Diagnosed Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of 18F-Labeled Tracers Targeting Fibroblast Activation Protein for Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Clinical Trial Data of FAP Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a promising target for cancer therapy and diagnostics. A variety of FAP inhibitors, ranging from small molecules and antibodies to radiolabeled agents for theranostics, are currently under investigation in clinical trials. This guide provides a comparative overview of the clinical trial data for several FAP inhibitors in cancer patients, presenting key efficacy and safety findings in a structured format, detailing experimental protocols, and visualizing relevant biological and experimental workflows.
Comparative Efficacy and Safety of FAP Inhibitors
| FAP Inhibitor | Trial Phase | Cancer Type(s) | N | Efficacy Results | Key Safety/Tolerability Findings |
| Talabostat (Val-boroPro) | Phase II | Metastatic Colorectal Cancer | 28 | No objective responses; 21% of patients had stable disease for a median of 25 weeks.[1] | One patient experienced renal failure related to the drug.[1] |
| Phase II | Stage IV Melanoma | 43 (evaluable) | Partial responses in 13.9% of patients; 46.5% had stable disease for four or more cycles.[2] | High-dose cisplatin-associated nausea and vomiting were significant.[2] | |
| Phase II | Chronic Lymphocytic Leukemia (CLL) (in combination with rituximab) | 42 (evaluable) | Partial responses in 19% of patients.[2] | Not detailed in the provided search results. | |
| Sibrotuzumab | Phase II | Metastatic Colorectal Cancer | 17 (evaluable) | No complete or partial remissions; 2 patients had stable disease.[3] | Well tolerated and safe; adverse reactions included rigors/chills, nausea, flushing, and one case of bronchospasm.[3] |
| Phase I | Advanced FAP-positive cancers (colorectal, non-small cell lung) | 24 (evaluable) | No objective tumor responses.[4][5][6] | Repeat infusions were safe; treatment-related adverse events in 6 patients.[4][5][6] | |
| [¹⁷⁷Lu]Lu-LNC1004 | Phase II | Advanced Metastatic Cancers (11 types) | 28 | Disease control in 46% of patients (4 partial responses, 9 stable disease).[7][8] | Grade 3/4 hematotoxicity in 21% of patients (thrombocytopenia, leukopenia, neutropenia). No grade 3/4 hepatotoxicity or nephrotoxicity.[7][8] |
| First-in-human, Dose-escalation | Metastatic Radioiodine-Refractory Thyroid Cancer | 12 | Objective response rate of 25% and disease control rate of 83%.[9][10] | Well tolerated; 1 patient had grade 4 thrombocytopenia, and 2 had grade 3/4 hematotoxicity at the highest dose.[9][10] | |
| [¹⁷⁷Lu]Lu-FAP-2286 | Phase I/II (LuMIERE) | Advanced or Metastatic Solid Tumors | 11 | 1 confirmed partial response and 1 stable disease.[11] | Manageable safety profile; one instance of grade 4 lymphopenia was a dose-limiting toxicity.[11] |
| Prospective Study | Advanced Lung Cancer | 9 | Overall response rate of 77.78%; median OS of 10 months and PFS of 6 months.[12] | No grade III/IV toxicity events were observed.[12] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation of their outcomes.
Talabostat in Metastatic Colorectal Cancer (Phase II)[1]
-
Objective: To evaluate the clinical impact of FAP inhibition with single-agent Talabostat in patients with previously treated metastatic colorectal cancer.
-
Patient Population: Patients with metastatic colorectal cancer who had previously received systemic chemotherapies, with measurable disease, ECOG performance status of 0 to 2, and adequate organ function.
-
Intervention: Talabostat (Val-boroPro) 200 µg administered orally twice daily, continuously.
-
Primary Endpoint: Objective response rate.
-
Secondary Endpoints: Duration of stable disease, progression-free survival, and overall survival.
-
Correlative Studies: Evaluation of the pharmacodynamic effects of Talabostat on FAP enzymatic function in peripheral blood.
Sibrotuzumab in Metastatic Colorectal Cancer (Early Phase II)[3]
-
Objective: To investigate the anti-tumor activity, safety, and pharmacokinetics of unconjugated sibrotuzumab.
-
Patient Population: Patients with metastatic colorectal cancer with one or more measurable lesions.
-
Intervention: Weekly intravenous infusions of sibrotuzumab at a dose of 100 mg for 12 weeks.
-
Primary Endpoint: Tumor response (complete or partial remission).
-
Secondary Endpoints: Safety, pharmacokinetics.
[¹⁷⁷Lu]Lu-LNC1004 in Advanced Metastatic Cancers (Phase II)[7][8]
-
Objective: To evaluate the efficacy and safety of [¹⁷⁷Lu]Lu-LNC1004 radioligand therapy in patients with end-stage metastatic tumors with high FAP expression.
-
Patient Population: 28 patients with progressive metastatic malignancies (11 types) with high FAP expression (maximum standardized uptake value ≥10 in >50% of tumors) who had exhausted all approved therapies.
-
Intervention: Patients were scheduled to receive four cycles of [¹⁷⁷Lu]Lu-LNC1004 at 3.33 GBq/cycle every 6 weeks.
-
Primary Endpoint: Post-radioligand therapy radiologic response.
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), dosimetry, and safety.
[¹⁷⁷Lu]Lu-FAP-2286 in Advanced Lung Cancer (Prospective Study)[12]
-
Objective: To evaluate the efficacy and safety of peptide-targeted radionuclide therapy (PTRT) with [¹⁷⁷Lu]Lu-FAP-2286 in advanced lung cancer.
-
Patient Population: 9 patients diagnosed with advanced lung cancer who met the inclusion criteria.
-
Intervention: PTRT with [¹⁷⁷Lu]Lu-FAP-2286.
-
Efficacy Assessment: Short-term efficacy was assessed using RECIST 1.1 and PERCIST 1.0 criteria. Long-term efficacy was evaluated through overall survival, progression-free survival (PFS), and overall response rate.
-
Safety Assessment: Toxicity was assessed using CTCAE v5.0.
Visualizing FAP-Targeted Cancer Therapy
Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the concepts.
Caption: Mechanism of FAP-targeted cancer therapy.
Caption: General workflow of a clinical trial for a FAP inhibitor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Stromal antigen targeting by a humanised monoclonal antibody: an early phase II trial of sibrotuzumab in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I dose-escalation study of sibrotuzumab in patients with advanced or metastatic fibroblast activation protein-positive cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. synapse.mskcc.org [synapse.mskcc.org]
- 7. 177Lu-LNC1004 Radioligand Therapy in Patients with End-stage Metastatic Cancers: A Single-Center, Single-Arm, Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 177Lu-LNC1004 Radioligand Therapy in Patients with End-Stage Metastatic Cancers: A Single-Center, Single-Arm, Phase II Study | CoLab [colab.ws]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fibroblast Activation Protein-Targeted Radioligand Therapy with 177Lu-EB-FAPI for Metastatic Radioiodine-Refractory Thyroid Cancer: First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Efficacy and Safety Evaluation of 177Lu-FAP-2286 in the Treatment of Advanced Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of NH2-UAMC1110 TFA: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling NH2-UAMC1110 TFA, a derivative of the fibroblast activation protein (FAP) inhibitor UAMC1110, proper disposal is a critical component of laboratory safety and operational integrity.[1][2][3] While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, the presence of the trifluoroacetate (TFA) salt warrants a cautious approach to waste management.[4] Trifluoroacetic acid and its salts are typically handled as hazardous waste, necessitating specific disposal protocols to ensure environmental protection and personnel safety.[5][6]
This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for chemical waste management in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a properly functioning chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, with careful consideration of its TFA component. Do not discharge this material into the sewer system.[5]
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials from spills, in a designated and compatible hazardous waste container.[6]
-
The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.[5]
-
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list the primary components and their approximate concentrations.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.[5] Follow all institutional and local regulations for hazardous waste disposal.
-
Accidental Release Measures
In the event of a spill, the following procedures should be implemented:
-
Minor Spills (<500 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills (>500 mL):
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EH&S for assistance.[5]
-
Quantitative Data Summary
| Chemical Identifier | Value | Reference |
| CAS Number | 2990021-73-1 | [4] |
| Molecular Formula | C23H24F5N5O5 | [4] |
| Molecular Weight | 545.46 | [4] |
| Recommended Storage | -20°C | [4] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the presence of TFA can interfere with biological assays.[7][8][9] For experiments sensitive to TFA, protocols for its removal or exchange are often necessary. Common methods include:
-
TFA/Acetate Exchange: This involves using an anion exchange resin to replace the trifluoroacetate counter-ion with acetate.[10]
-
TFA/HCl Exchange: The peptide is dissolved in a dilute hydrochloric acid solution and then lyophilized to yield the hydrochloride salt.[8][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 2990021-73-1 | MOLNOVA [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. amherst.edu [amherst.edu]
- 7. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
